molecular formula C6H14ClNO2 B1374910 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride CAS No. 666261-01-4

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride

Cat. No.: B1374910
CAS No.: 666261-01-4
M. Wt: 167.63 g/mol
InChI Key: ILUSBJDVXKZYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride (CAS: 666261-01-4, Molecular Weight: 167.63 g/mol) is a chemical building block of high value in medicinal chemistry and organic synthesis due to its constrained tetrahydropyran ring featuring both amine and hydroxyl functional groups. This unique structure enhances binding selectivity and metabolic stability in resulting bioactive molecules . The compound serves as a versatile synthetic intermediate, notably in the preparation of ligands for neurotransmitter receptors and as a key scaffold for various enzyme inhibitors . Its research applications include use as an intermediate in the development of central nervous system (CNS) agents and analgesics . Scientifically, it has been identified as a key intermediate in the synthesis of selective inhibitors for mTOR kinase, a target in cancer research, and for phosphodiesterase 10A (PDE10A), a target explored for the treatment of neurological disorders such as schizophrenia . The hydrochloride salt form improves handling and solubility. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, medicinal, household, or any other use.

Properties

IUPAC Name

4-(aminomethyl)oxan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-5-6(8)1-3-9-4-2-6;/h8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUSBJDVXKZYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720961
Record name 4-(Aminomethyl)oxan-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666261-01-4
Record name 4-(Aminomethyl)oxan-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)oxan-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride is a pivotal heterocyclic building block in medicinal chemistry, valued for its unique structural features that impart advantageous properties to therapeutic candidates. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, analytical characterization, and its significant applications in drug discovery. We will delve into its role as a key intermediate in the development of selective inhibitors for critical biological targets such as mTOR kinase and phosphodiesterase 10A (PDE10A), highlighting the causal relationship between its structure and its utility in crafting advanced therapeutic agents.

Introduction: The Strategic Importance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a prevalent motif in numerous natural products and approved pharmaceuticals.[1] Its inclusion in a molecule, often as a bioisosteric replacement for a cyclohexyl or aromatic ring, can significantly enhance pharmacokinetic properties.[2] The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2] Furthermore, the THP scaffold generally leads to lower lipophilicity compared to its carbocyclic counterparts, which can improve aqueous solubility and modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] this compound incorporates this beneficial scaffold along with primary amine and tertiary alcohol functionalities, creating a versatile and synthetically valuable intermediate for the construction of complex, sp³-rich molecules tailored for specific biological targets.[3]

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

PropertyValueReference(s)
Molecular Weight 167.63 g/mol [3]
Molecular Formula C₆H₁₄ClNO₂
CAS Number 666261-01-4[3]
IUPAC Name 4-(aminomethyl)oxan-4-ol;hydrochloride[3]
Appearance White to off-white solid
InChI Key ILUSBJDVXKZYEP-UHFFFAOYSA-N[3]
Predicted pKa (Amine) ~9.5 - 10.5
Predicted LogP < 0
Solubility Soluble in water[3]

Note: pKa and LogP values are estimations based on the chemical structure and may vary under different experimental conditions.

The hydrochloride salt form of this compound enhances its stability, handling, and solubility in aqueous media, which is advantageous for various synthetic and biological applications.[3]

Synthesis and Purification Methodologies

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the available starting materials, scalability, and desired purity.

Synthesis via Nitrile Reduction (A Common Laboratory Scale Method)

One of the most direct methods involves the reduction of a nitrile precursor, 4-hydroxytetrahydro-2H-pyran-4-carbonitrile. This method is robust and provides good yields of the desired product.

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The flask is charged with a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (THF) and cooled to 0°C.

  • Addition of Precursor: A solution of 4-hydroxytetrahydro-2H-pyran-4-carbonitrile in anhydrous THF is added dropwise to the cooled suspension of the reducing agent, maintaining the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction of the nitrile group. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Quenching: Upon completion, the reaction is carefully cooled in an ice bath and quenched by the sequential and slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure is crucial for the safe decomposition of the excess reducing agent and the formation of a granular precipitate of aluminum salts.

  • Isolation of the Free Base: The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with an organic solvent such as ethyl acetate. The combined organic filtrates are then concentrated under reduced pressure to yield the crude 4-(aminomethyl)tetrahydro-2H-pyran-4-ol as a free base.

  • Salt Formation and Purification: The crude free base is dissolved in a suitable solvent like methyl tert-butyl ether (MTBE) and cooled to 0°C. A solution of hydrochloric acid in dioxane (e.g., 4N) is added dropwise with stirring. The precipitated hydrochloride salt is collected by vacuum filtration, washed with a cold solvent, and dried under a stream of nitrogen to afford the final product.

Synthesis via Catalytic Reductive Amination

An alternative and often more scalable approach is the catalytic reductive amination of tetrahydro-4H-pyran-4-one. This method avoids the use of potent hydride reducing agents.

  • Reaction Setup: A solution of tetrahydro-4H-pyran-4-one in a suitable solvent such as methanol is prepared in a reaction vessel.

  • Amine Source and Catalyst: An amine source, such as ammonium formate or ammonia, and a hydrogenation catalyst, typically palladium on activated carbon (Pd/C), are added to the solution.

  • Reaction Conditions: The reaction is stirred at room temperature under a hydrogen atmosphere (or with a hydride source like sodium cyanoborohydride) overnight. The progress is monitored by GC or LC-MS.

  • Work-up and Isolation: Upon completion, the catalyst is removed by filtration through celite. The filtrate is concentrated under reduced pressure.

  • Salt Formation: The resulting residue is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the hydrochloride salt, which is then isolated by filtration and dried.

G cluster_0 Synthesis Workflow start Starting Material (e.g., 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile) reaction Chemical Transformation (e.g., Nitrile Reduction) start->reaction workup Reaction Work-up & Quenching reaction->workup isolation_base Isolation of Free Base workup->isolation_base salt_formation Hydrochloride Salt Formation isolation_base->salt_formation purification Purification (Filtration/Recrystallization) salt_formation->purification final_product Final Product: 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol HCl purification->final_product mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC inhibition Rheb Rheb TSC->Rheb inhibition mTORC1 mTORC1 Rheb->mTORC1 activation S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibitor Inhibitors derived from 4-(Aminomethyl)tetrahydro- 2H-pyran-4-ol Inhibitor->mTORC1 inhibition

Caption: Simplified mTOR signaling pathway and the point of intervention for derived inhibitors.

PDE10A Inhibitors for Neurological Disorders

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum in the brain. [4]It plays a crucial role in regulating cyclic nucleotide (cAMP and cGMP) signaling downstream of dopamine receptors. [4]Inhibition of PDE10A has emerged as a promising therapeutic strategy for treating neurological and psychiatric disorders such as schizophrenia and Huntington's disease. [5]The constrained tetrahydropyran ring of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol can serve as a key scaffold in the design of potent and selective PDE10A inhibitors, helping to orient other pharmacophoric groups for optimal binding in the enzyme's active site. [3]

PDE10A_Pathway Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC activation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA activation PDE10A PDE10A cAMP->PDE10A Downstream Downstream Signaling (e.g., DARPP-32) PKA->Downstream AMP AMP PDE10A->AMP degradation Inhibitor Inhibitors derived from 4-(Aminomethyl)tetrahydro- 2H-pyran-4-ol Inhibitor->PDE10A inhibition

Sources

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Hydrochloride

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound (CAS No: 666261-01-4). As a valuable building block in medicinal chemistry, particularly in the synthesis of inhibitors for targets like mTOR kinase and phosphodiesterase 10A (PDE10A), unambiguous structural verification is paramount for its application in drug discovery and development.[1][2] This document details a systematic workflow integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The causality behind experimental choices is explained, and self-validating protocols are provided for each analytical method, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Initial Assessment

This compound is a heterocyclic compound featuring a saturated tetrahydropyran ring, a primary amine, and a tertiary alcohol.[1] The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and formulation.[1] The core challenge in its structural analysis lies in unequivocally confirming the connectivity of these functional groups, particularly around the quaternary carbon C4.

Molecular Formula: C₆H₁₄ClNO₂ Molecular Weight: 167.63 g/mol [1][3]

The proposed structure is shown below. Our analytical journey will be to confirm this connectivity and the protonation state.

Chemical Structure of this compound

Figure 1. Proposed structure of this compound.

Our strategy employs a logical progression from foundational molecular weight confirmation to the intricate mapping of the atomic framework.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Definitive Confirmation A Proposed Structure (C₆H₁₄ClNO₂) MS Mass Spectrometry (MS) Confirms Molecular Weight A->MS Determine MW IR Infrared (IR) Spectroscopy Identifies Functional Groups A->IR Identify Bonds NMR NMR Spectroscopy Maps C-H Framework A->NMR Map Connectivity B Elucidated Structure MS->B Integrate Data IR->B Integrate Data NMR->B Integrate Data G cluster_0 1D NMR cluster_1 2D NMR cluster_2 Final Assignment H1 ¹H NMR (Proton Environments & Counts) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Bonds) H1->HMBC C13 ¹³C NMR (Carbon Environments) DEPT DEPT-135 (CH₃/CH vs CH₂) C13->DEPT C13->HSQC C13->HMBC Structure Complete Structural Assignment DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR strategy for complete structural assignment.
¹H NMR Spectroscopy

This experiment quantifies the different types of protons in the molecule. The presence of electronegative oxygen and the positively charged nitrogen will cause adjacent protons to shift downfield (to a higher ppm value). [4][5][6] Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

  • Parameters: Use a standard 90° pulse sequence, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard like TMS (if compatible).

¹³C and DEPT NMR Spectroscopy

The broadband-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for determining the multiplicity of each carbon (i.e., whether it is a CH₃, CH₂, CH, or quaternary carbon). [7][8]The DEPT-135 spectrum shows CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. [9]Quaternary carbons are absent from DEPT spectra, allowing for their identification by comparing the DEPT-135 with the standard ¹³C spectrum. [10][11] Experimental Protocol: ¹³C and DEPT NMR

  • Sample Preparation: Use the same sample as prepared for ¹H NMR. A higher concentration (~20-50 mg) may be needed for faster acquisition.

  • Acquisition:

    • ¹³C: Acquire a proton-decoupled spectrum. A sufficient number of scans are required to achieve a good signal-to-noise ratio.

    • DEPT-135: Run the DEPT-135 pulse program.

  • Processing: Process and reference the spectra similarly to the ¹H spectrum.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing through-bond correlations.

  • COSY (COrrelation SpectroscopY): Identifies protons that are spin-coupled, typically on adjacent carbons. This will map out the proton network within the tetrahydropyran ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This allows for the definitive assignment of carbon chemical shifts based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment to confirm the connectivity around the non-protonated quaternary carbon (C4). We expect to see correlations from the aminomethyl protons (H7) to C4 and from the ring protons (H3/H5) to C4.

Data Presentation: Predicted NMR Assignments

Assignments are based on the structure in Figure 1. Chemical shifts are estimates in D₂O.

Position¹H Shift (ppm), Mult.¹³C Shift (ppm)DEPT-135Key HMBC Correlations (¹H → ¹³C)
H2, H6~3.8 (m, 4H)~65NegativeH2 → C3, C6; H6 → C5, C2
H3, H5~1.8 (m, 4H)~35NegativeH3 → C2, C4, C5; H5 → C4, C6, C3
C4-~75AbsentH3, H5 → C4; H7 → C4
H7~3.2 (s, 2H)~45NegativeH7 → C4
-OH, -NH₃⁺Variable (exchanges with D₂O)---

Data Integration and Final Confirmation

The collective data provides an irrefutable structural proof:

  • MS confirms the molecular weight of the free base (C₆H₁₃NO₂) is 131.17 g/mol .

  • IR confirms the presence of -OH, -NH₃⁺ (as a salt), and C-O-C functional groups.

  • ¹³C NMR shows 4 distinct carbon signals, consistent with the molecular symmetry.

  • DEPT-135 identifies three negative peaks (CH₂) and one absent peak (quaternary C). This is a critical finding, confirming the presence of the C4 quaternary center.

  • ¹H NMR shows three distinct proton environments for the C-H bonds, whose integrations (4H, 4H, 2H) match the proposed structure.

  • HSQC correlates the proton signals to their directly attached carbons.

  • HMBC provides the final, definitive link. The observation of correlations from the aminomethyl protons (H7) and the ring protons (H3/H5) to the quaternary carbon signal (~75 ppm) unequivocally confirms the core structure of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol. The presence of the ammonium salt is confirmed by IR and the downfield shift of the aminomethyl protons.

The culmination of this self-validating system of experiments leads to the unambiguous elucidation of the title compound's structure.

References

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • University of Regensburg. C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Facey, G. (2007, November 16). DEPT and DEPTQ. University of Ottawa NMR Facility Blog. [Link]

  • JoVE. (2024, April 4). ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • Singh, P., & Kumar, A. (2018). Crystal structure of hydrochloride salt, 2. ResearchGate. [Link]

  • Ullah, F., & Altaf, M. (2015). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Protheragen. Understanding 4-(Aminomethyl)tetrahydro-2H-pyran: A Key Pharmaceutical Intermediate. [Link]

  • Li, G., et al. (2019). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

An In-depth Technical Guide to 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride (CAS No: 666261-01-4), a key building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the development of novel therapeutics, particularly central nervous system (CNS) agents and enzyme inhibitors.

Compound Identity and Structure

This compound is a heterocyclic compound featuring a tetrahydropyran ring substituted with both an aminomethyl and a hydroxyl group at the 4-position. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for use in various synthetic and biological applications.

IUPAC Name: 4-(aminomethyl)oxan-4-ol;hydrochloride[1] Synonyms: 4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride CAS Number: 666261-01-4[1] Molecular Formula: C₆H₁₄ClNO₂[2] Molecular Weight: 167.63 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this intermediate is crucial for its effective use in synthesis and formulation.

PropertyValueSource
Appearance White to light yellow solid[2]
Molecular Weight 167.63 g/mol [1]
Molecular Formula C₆H₁₄ClNO₂[2]
CAS Number 666261-01-4[1]
Storage Temperature 2-8°C[2]

Stability: The compound should be stored in a cool, dry place to prevent degradation. As with most amine salts, it is advisable to handle it in an inert atmosphere where possible, especially for long-term storage.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and effective synthetic route involves the following key steps:

synthesis_workflow start Tetrahydro-4H-pyran-4-one intermediate1 4-Hydroxytetrahydro-2H-pyran-4-carbonitrile start->intermediate1 Cyanohydrin Formation (e.g., NaCN, H+) intermediate2 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol (Free Base) intermediate1->intermediate2 Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) product 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol HCl intermediate2->product Salt Formation (HCl)

Sources

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Hydrochloride

Introduction: A Scaffold of Significance in Modern Drug Discovery

This compound is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1] Its structure, which incorporates a conformationally restricted tetrahydropyran (THP) ring appended with geminal aminomethyl and hydroxyl groups, offers a unique three-dimensional architecture. This distinct arrangement is highly valued for its ability to improve metabolic stability, enhance binding selectivity to biological targets, and confer favorable physicochemical properties to drug candidates.[1]

As a key synthetic intermediate, this compound is instrumental in the synthesis of a range of bioactive molecules, including selective inhibitors of crucial enzymes like mTOR kinase and phosphodiesterase 10A (PDE10A).[1][2][3] These targets are implicated in complex diseases such as cancer and neurological disorders, highlighting the therapeutic relevance of scaffolds derived from this intermediate.[1][2] This guide, presented from the perspective of a Senior Application Scientist, delineates the primary synthetic pathway to this valuable compound, offering mechanistic insights, comparative data, and detailed, field-proven protocols for its preparation.

Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of this compound presents a fascinating challenge in functional group manipulation and C-C bond formation at a quaternary center. A logical retrosynthetic analysis points to a convergent strategy starting from the commercially available and structurally simple tetrahydro-4H-pyran-4-one .

The core challenge is the simultaneous introduction of a hydroxyl group and a one-carbon extension (which will become the aminomethyl group) onto the C4 carbonyl carbon. The most direct and efficient strategy to achieve this is through a cyanohydrin formation, followed by the chemical reduction of the nitrile moiety.

This two-step sequence is advantageous as it:

  • Directly constructs the C4 quaternary center with the required hydroxyl and cyano groups in a single, high-yielding step.

  • Utilizes the nitrile group as a robust and reliable precursor to the primary amine, which can be unmasked in the final step.

  • Leverages readily available starting materials and well-established, scalable chemical transformations.

The final step involves the formation of the hydrochloride salt, a standard practice in pharmaceutical chemistry to improve the handling, stability, and aqueous solubility of the final amine product.[1]

Synthesis_Pathway start Tetrahydro-4H-pyran-4-one intermediate1 4-Cyano-tetrahydro-2H-pyran-4-ol (Cyanohydrin Intermediate) start->intermediate1 Step 1: NaCN, Acid (Cyanohydrin Formation) intermediate2 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol (Free Base) intermediate1->intermediate2 Step 2: Reduction (e.g., LiAlH4 or H2/Catalyst) product 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Hydrochloride (Target Molecule) intermediate2->product Step 3: HCl (Salt Formation)

Caption: Overall synthetic workflow for the target compound.

Pathway Execution: A Mechanistic and Practical Overview

Step 1: Cyanohydrin Formation — Constructing the Quaternary Center

The synthesis commences with the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one. This reaction forms the key intermediate, 4-cyanotetrahydro-2H-pyran-4-ol.

  • Mechanism: The reaction is typically performed using an alkali metal cyanide, such as sodium cyanide (NaCN), in the presence of a proton source (e.g., acetic acid or a mineral acid). The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Subsequently, the cyanide ion attacks the carbonyl carbon, leading to the formation of the cyanohydrin product. Careful control of pH is crucial; the reaction must be acidic enough to facilitate the reaction but not so acidic as to cause significant formation of hazardous hydrogen cyanide gas.

Cyanohydrin_Mechanism cluster_0 Mechanism of Cyanohydrin Formation Ketone Tetrahydro-4H-pyran-4-one Protonated_Ketone Protonated Carbonyl Ketone->Protonated_Ketone H⁺ Cyanohydrin 4-Cyano-tetrahydro-2H-pyran-4-ol Protonated_Ketone->Cyanohydrin Cyanide CN⁻ Cyanide->Protonated_Ketone Nucleophilic Attack Boc_Cycle Amine Primary Amine (R-NH2) BocAmine Boc-Protected Amine Amine->BocAmine Protection: Boc₂O, Base (TEA) Nucleophilic Acyl Substitution BocAmine->Amine Deprotection: Strong Acid (TFA or HCl) Acid-catalyzed Cleavage

Sources

The Tetrahydropyran Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique combination of physicochemical properties, including its role as a conformationally restricted ether and a bioisostere of cyclohexane, makes it a valuable tool for optimizing drug candidates. This guide provides a comprehensive overview of the THP scaffold, delving into its fundamental properties, stereoselective synthetic strategies, conformational analysis, and its impact on the pharmacokinetic profiles of therapeutic agents. Through illustrative case studies of FDA-approved drugs, this document highlights the successful application of the THP moiety in addressing diverse therapeutic challenges, offering insights for its continued use in the design of next-generation pharmaceuticals.

Introduction: The Rise of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) moiety, with its simple C5H10O formula, is a recurring structural motif in a vast array of biologically active compounds, from marine toxins to blockbuster pharmaceuticals.[2] Its prevalence stems from a unique set of characteristics that medicinal chemists can exploit to fine-tune the properties of a drug molecule. As a conformationally restrained ether, the THP scaffold offers a degree of rigidity that can reduce the entropic penalty upon binding to a biological target. This inherent structural pre-organization can lead to enhanced binding affinity and selectivity.

Furthermore, the THP ring is often employed as a bioisosteric replacement for a cyclohexane ring. This substitution can be strategically advantageous; the introduction of the oxygen heteroatom reduces lipophilicity, which can in turn improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The oxygen atom can also serve as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is absent in its carbocyclic counterpart. These favorable attributes have cemented the THP scaffold's status as a "privileged" structure in drug discovery, capable of serving as a ligand for a diverse range of biological targets.[1]

Physicochemical Properties and Medicinal Chemistry Advantages

The strategic incorporation of a THP scaffold into a drug candidate can impart several beneficial properties. The causality behind these advantages lies in the fundamental physicochemical nature of the ring system.

  • Modulation of Lipophilicity and Solubility: A key challenge in drug design is balancing lipophilicity, which is crucial for membrane permeability, with aqueous solubility, necessary for dissolution and distribution. The replacement of a methylene group in cyclohexane with an oxygen atom in tetrahydropyran leads to a decrease in the logarithm of the partition coefficient (logP), thereby reducing lipophilicity. This modification can enhance the aqueous solubility of a compound, a critical factor for oral bioavailability.[3]

  • Improved Metabolic Stability: The THP ring is generally more resistant to metabolic degradation compared to more flexible acyclic ethers or certain carbocyclic systems. The cyclic nature and the presence of the ether oxygen can influence the sites of metabolism, often directing it away from the core scaffold and preserving the integrity of the pharmacophore.[3]

  • Conformational Rigidity and Pre-organization: The chair-like conformation of the THP ring restricts the number of accessible conformations compared to a more flexible linear ether. This pre-organization of the molecule into a bioactive conformation can lead to a lower entropic cost upon binding to the target, thus enhancing binding affinity.

  • Hydrogen Bonding Capability: The oxygen atom within the THP ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a protein. This additional binding interaction can significantly contribute to the potency and selectivity of a drug.

  • Vectorial Orientation of Substituents: The defined stereochemistry of substituted THP rings allows for precise three-dimensional positioning of functional groups. This enables medicinal chemists to optimize interactions with the target protein by placing substituents in specific spatial orientations.

Synthetic Strategies for Tetrahydropyran Scaffolds

The construction of the tetrahydropyran ring, particularly with stereocontrol, is a critical aspect of its application in medicinal chemistry. A variety of synthetic methodologies have been developed to access functionalized THP derivatives.[4] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful and widely used strategy for the synthesis of THP rings. These reactions often proceed with high stereoselectivity, guided by the stereochemistry of the acyclic precursor.

  • Oxa-Michael Addition: The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system is a common method for forming the THP ring.[4] The stereochemical outcome of this reaction is influenced by the substrate and reaction conditions.

  • Prins Cyclization: The Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone.[5] This reaction proceeds through a key oxocarbenium ion intermediate and can be highly stereoselective, making it a valuable tool for the synthesis of complex THP-containing natural products.[6]

Ring-Expansion and Rearrangement Reactions

Innovative ring-expansion methodologies offer alternative pathways to the THP core.

  • Rearrangement of Cyclopropanated Furans: This metal-free, stereoselective method involves a cyclopropylcarbinyl cation rearrangement to afford highly functionalized dihydropyrans, which can be subsequently reduced to tetrahydropyrans.[7][8]

Hetero-Diels-Alder Reactions

The [4+2] cycloaddition between a diene and a dienophile containing a heteroatom, known as the hetero-Diels-Alder reaction, is an efficient method for constructing six-membered heterocyclic rings. Asymmetric variants of this reaction, often employing chiral catalysts, provide enantiomerically enriched THP derivatives.[9]

Experimental Protocol: Stereoselective Prins Cyclization for 4-Hydroxytetrahydropyran Synthesis

This protocol describes a general procedure for a tethered enol-ether Prins cyclization to generate a 4-hydroxytetrahydropyran scaffold, a versatile intermediate for further functionalization.[6][10]

Materials:

  • Homoallylic alcohol tethered to an enol ether

  • Lewis acid catalyst (e.g., Tin(IV) chloride solution in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve the homoallylic alcohol-enol ether substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid catalyst (e.g., 1.1 eq of SnCl4 solution in DCM) to the stirred solution over 15 minutes.

  • Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-hydroxytetrahydropyran product.

  • Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Conformational Analysis of the Tetrahydropyran Ring

The tetrahydropyran ring predominantly adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain.[11] However, the presence of the endocyclic oxygen atom introduces distinct conformational preferences.

The anomeric effect, a stereoelectronic effect, plays a crucial role in the conformational analysis of substituted tetrahydropyrans. It describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy the axial position rather than the sterically less hindered equatorial position. This preference arises from a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond.

The chair conformation can undergo ring inversion, passing through higher energy half-chair, skew-boat, and boat conformations.[11] The energy barrier for this inversion is a key parameter that defines the conformational flexibility of the ring. The substitution pattern on the THP ring can significantly influence the equilibrium between the two chair conformers.

Caption: Ring inversion of the tetrahydropyran chair conformations.

Tetrahydropyran in FDA-Approved Drugs: Case Studies

The successful application of the tetrahydropyran scaffold is evident in numerous FDA-approved drugs across various therapeutic areas.[12] These examples underscore the versatility of the THP moiety in drug design.

Omarigliptin (Marizev)

Omarigliptin is a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The drug features a complex, highly substituted tetrahydropyran ring that plays a crucial role in its potent and selective inhibition of the DPP-4 enzyme. The synthesis of this chiral THP core was a significant challenge that was overcome through innovative synthetic strategies.

Gilteritinib (Xospata)

Gilteritinib is a kinase inhibitor used for the treatment of acute myeloid leukemia (AML) with a FLT3 mutation. It incorporates a simple amino-THP substituent. In this case, the THP ring serves as a bioisosteric replacement for a more lipophilic cyclohexyl group, contributing to a favorable pharmacokinetic profile. The oxygen atom of the THP ring also engages in a key hydrogen bond interaction within the kinase active site, enhancing the drug's potency.

Atazanavir (Reyataz)

Atazanavir is a protease inhibitor used to treat HIV infection. While not a direct incorporation of a simple THP ring, its structure contains a bis-tetrahydrofuranyl urethane moiety, which is conceptually related. This highlights the broader utility of saturated cyclic ethers in modulating the properties of protease inhibitors. The cyclic ether moieties in these drugs are designed to reduce the peptidic character of earlier generation inhibitors, improving their pharmacokinetic properties.[13]

Drug Name (Brand Name)Therapeutic AreaRole of the Tetrahydropyran Scaffold
Omarigliptin (Marizev)Type 2 DiabetesCore scaffold for potent and selective DPP-4 inhibition.
Gilteritinib (Xospata)Oncology (AML)Bioisostere for cyclohexane, improving PK profile and providing a key H-bond.
Topiramate (Topamax)AnticonvulsantPart of a fructopyranose-derived structure.
Zanamivir (Relenza)Antiviral (Influenza)Derived from a sialic acid, a glucoconjugate residue.
AZD0156 Oncology (ATM Kinase Inhibitor)Incorporation of a THP-amine fragment led to a superior drug profile.

Conclusion and Future Perspectives

The tetrahydropyran scaffold has firmly established itself as a valuable building block in the medicinal chemist's toolbox. Its ability to modulate key drug properties such as solubility, metabolic stability, and target affinity has led to its incorporation in a wide range of successful therapeutic agents. The continued development of novel and efficient stereoselective synthetic methods will undoubtedly expand the accessibility and diversity of THP-containing compounds.[4] As our understanding of the intricate interplay between three-dimensional molecular shape and biological activity grows, the well-defined and tunable conformational properties of the tetrahydropyran ring will ensure its enduring role in the design of future medicines.

References

  • Sygnature Discovery. (n.d.). Synthesis of 4-​aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

  • Dakota Chemical. (n.d.). The Importance of Tetrahydropyran (CAS 142-68-7) as a Chemical Intermediate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery | Request PDF. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by ( S )-3,3′-Cl 2 -BINOL. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2021, December 7). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Retrieved from [Link]

  • CORE. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated. Retrieved from [Link]

  • National Institutes of Health. (2012, February 10). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Retrieved from [Link]

  • NRC Research Press. (n.d.). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Retrieved from [Link]

  • ResearchGate. (n.d.). U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton. Retrieved from [Link]

  • MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • PubMed Central. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

  • PubMed Central. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Tetrahydrofuran, Tetrahydropyran, Triazoles and Related Heterocyclic Derivatives as HIV Protease Inhibitors. Retrieved from [Link]

  • PubMed. (2025, August 16). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery. Retrieved from [Link]

  • York Research Database. (2006, April 28). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Retrieved from [Link]

  • LASSBIO. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Retrieved from [Link]

Sources

A Technical Guide to 4-(aminomethyl)oxan-4-ol;hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-(aminomethyl)oxan-4-ol;hydrochloride, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will explore its chemical identity, synthesis, characterization, and critical applications as a scaffold in the design of targeted therapeutics, particularly focusing on its role in the development of mTOR and PDE10A inhibitors.

Part 1: Core Identity and Physicochemical Landscape

4-(aminomethyl)oxan-4-ol;hydrochloride, also known by its synonym 4-(aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride, is a bifunctional organic compound. Its structure is characterized by a saturated six-membered oxygen-containing ring (an oxane or tetrahydropyran) substituted at the 4-position with both a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various synthetic and biological applications.[1]

The constrained tetrahydropyran ring, combined with the strategically placed polar functional groups, makes this molecule a valuable scaffold in medicinal chemistry. This unique three-dimensional arrangement can improve binding selectivity to biological targets and enhance the metabolic stability of the resulting drug candidates.[1]

Table 1: Key Physicochemical Properties

PropertyValueSource
IUPAC Name 4-(aminomethyl)oxan-4-ol;hydrochloridePubChem[1]
CAS Number 666261-01-4BenchChem[1]
Molecular Formula C₆H₁₄ClNO₂Fluorochem
Molecular Weight 167.63 g/mol BenchChem[1]
Physical State SolidFluorochem
InChI Key ILUSBJDVXKZYEP-UHFFFAOYSA-NBenchChem[1]

Part 2: Synthesis and Characterization

The synthesis of 4-(aminomethyl)oxan-4-ol;hydrochloride can be achieved through several established organic chemistry transformations. A logical and efficient approach involves the reductive amination of a suitable ketone precursor, tetrahydro-4H-pyran-4-one. This method is advantageous due to the availability of the starting material and the mild reaction conditions often employed.[1]

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from tetrahydro-4H-pyran-4-one: a Strecker-type synthesis followed by nitrile reduction, or more directly, a reductive amination. The diagram below illustrates a plausible and efficient synthetic pathway.

G cluster_0 Synthetic Pathway start Tetrahydro-4H-pyran-4-one step1 Cyanosilylation start->step1 TMSCN, ZnI2 intermediate 4-cyano-4-(trimethylsilyloxy)tetrahydropyran step1->intermediate step2 Reduction (e.g., LiAlH4) intermediate->step2 product_free 4-(aminomethyl)oxan-4-ol (Free Base) step2->product_free step3 Salt Formation (HCl) product_free->step3 product_hcl 4-(aminomethyl)oxan-4-ol;hydrochloride step3->product_hcl

Caption: Plausible synthetic route to the target compound.

Experimental Protocol: Synthesis via Cyanosilylation and Reduction

This protocol describes a representative method for the laboratory-scale synthesis of 4-(aminomethyl)oxan-4-ol;hydrochloride. Disclaimer: This is a representative protocol based on established chemical principles and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Synthesis of 4-cyano-4-(trimethylsilyloxy)tetrahydropyran

  • To a stirred, anhydrous solution of tetrahydro-4H-pyran-4-one (1.0 eq) in dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon), add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin intermediate.

Step 2: Reduction and Hydrochloride Salt Formation

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, ~3.0 eq) in anhydrous tetrahydrofuran (THF) in a separate flask under an inert atmosphere and cool to 0 °C.

  • Dissolve the crude intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reduction of the nitrile by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base of 4-(aminomethyl)oxan-4-ol.

  • Dissolve the crude free base in a minimal amount of methanol or isopropanol and cool to 0 °C.

  • Add a solution of HCl in diethyl ether or isopropanol dropwise until the solution becomes acidic (test with pH paper).

  • The hydrochloride salt will precipitate. Stir the slurry at 0 °C for 1 hour.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(aminomethyl)oxan-4-ol;hydrochloride.

Analytical Characterization: Predicted NMR Spectra

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Protons~8.3broad s3H-NH₃⁺
Protons~5.5s1H-OH
Protons3.5 - 3.7m4H-CH₂-O- (ring)
Protons~2.9s2H-CH₂-NH₃⁺
Protons1.5 - 1.7m4H-CH₂-C- (ring)
¹³C NMR Predicted δ (ppm)Assignment
Carbon~70C4 (C-OH)
Carbon~62C2, C6 (-CH₂-O-)
Carbon~48C7 (-CH₂-NH₃⁺)
Carbon~35C3, C5 (-CH₂-C-)

Note: Chemical shifts (δ) are relative to tetramethylsilane (TMS). The presence of the ammonium and hydroxyl protons will be confirmed by D₂O exchange.

Part 3: Applications in Drug Discovery

4-(aminomethyl)oxan-4-ol;hydrochloride is a valuable building block for synthesizing more complex molecules, particularly inhibitors of key enzymes in disease pathways. Its utility has been noted in the development of inhibitors for mTOR kinase and phosphodiesterase 10A (PDE10A).[1]

Role in the Synthesis of mTOR Inhibitors

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[3] The mTOR signaling pathway is frequently hyperactivated in various cancers, making it a prime target for oncology drug development.[4]

G cluster_mTOR mTOR Signaling Pathway GF Growth Factors (Insulin, IGF-1) Receptor Tyrosine Kinase Receptor GF->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 E4BP1 4E-BP1 mTORC1->E4BP1 Protein_Synth Protein Synthesis Cell Growth S6K1->Protein_Synth E4BP1->Protein_Synth inhibition released

Caption: Simplified mTORC1 signaling pathway.

The tetrahydropyran motif is a common feature in selective mTOR kinase inhibitors. For example, the closely related compound 4-aminomethyltetrahydropyran is a key reagent used in the synthesis of CC-214-2, an orally available and selective mTOR kinase inhibitor.[5] The 4-(aminomethyl)oxan-4-ol;hydrochloride building block provides an alternative scaffold where the additional hydroxyl group can be exploited to:

  • Improve aqueous solubility: Enhancing pharmacokinetic properties.

  • Form additional hydrogen bonds: Potentially increasing binding affinity and selectivity for the target kinase.

  • Serve as a handle for further functionalization: Allowing for the exploration of new chemical space.

Role in the Synthesis of PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the brain's striatum. It hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in signal transduction. Inhibition of PDE10A increases the levels of these cyclic nucleotides, which modulates neurotransmission. This mechanism has shown promise for treating the positive, negative, and cognitive symptoms of schizophrenia.[6][7]

G cluster_PDE PDE10A Signaling in Medium Spiny Neurons ATP ATP/GTP AC_GC Adenylyl/Guanylyl Cyclase ATP->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP PDE10A PDE10A cAMP_cGMP->PDE10A hydrolyzed by PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG activates AMP_GMP AMP / GMP PDE10A->AMP_GMP Downstream Modulation of Striatal Output (Antipsychotic Effect) PKA_PKG->Downstream

Caption: Role of PDE10A in cyclic nucleotide signaling.

The tetrahydropyran scaffold is also utilized in the development of pyrazoloquinoline-based PDE10A inhibitors.[5] The rigid, three-dimensional nature of the 4-substituted oxane ring helps to correctly orient the pharmacophoric elements for optimal interaction with the enzyme's active site. The use of 4-(aminomethyl)oxan-4-ol;hydrochloride in this context allows chemists to fine-tune the physicochemical properties of the inhibitor to achieve a better balance of potency, selectivity, and drug-like characteristics.

Part 4: Safety and Handling

As a chemical intermediate, 4-(aminomethyl)oxan-4-ol;hydrochloride must be handled with appropriate care in a laboratory setting.

  • Hazard Classification: The compound is classified as harmful if swallowed.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Part 5: Conclusion and Future Perspectives

4-(aminomethyl)oxan-4-ol;hydrochloride is more than a simple chemical reagent; it is a sophisticated building block that provides a robust and versatile scaffold for modern drug discovery. Its unique structural and functional features make it an attractive starting point for developing selective inhibitors of critical disease targets like mTOR and PDE10A. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed chemical building blocks will remain paramount to the success of medicinal chemistry campaigns. Future research will likely see this scaffold incorporated into an even wider range of therapeutic agents, leveraging its favorable properties to overcome challenges in drug design and development.

References

  • Glaser, R. (1989). 1H and 13C NMR studies on the oxydimethyleneaminomethyl fragment in six‐ and eight‐membered rings. The solution stereochemistry of N‐methyl diastereomers of phendimetrazine (an oxazine anorexic drug) versus nefopam (a benzoxazocine analgesic drug). Magnetic Resonance in Chemistry, 27(12), 1142-1152.
  • Hassan, A. H. E., & Lee, Y. S. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
  • Liu, N., et al. (2020). Research progress of mTOR inhibitors. European Journal of Medicinal Chemistry, 207, 112822.
  • MDPI. (n.d.). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Retrieved from [Link]

  • Megyery, K., et al. (2018). Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy (pp. 199-204).
  • Protheragen. (n.d.). 4-(Aminomethyl)tetrahydro-2H-pyran. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. Retrieved from [Link]

  • ResearchGate. (2005). The Synthesis of Novel 4-(Aminomethyl)oxazoline Ligands. Retrieved from [Link]

  • Salama, M., & El-Sabbagh, M. (2018). Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders. ACS Chemical Neuroscience, 9(2), 185-196.
  • Sosnovskikh, V. Y., et al. (2015). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 20(10), 18366-18387.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Yoshikawa, M., et al. (2016). Design and synthesis of potent and selective pyridazin-4(1H)-one-based PDE10A inhibitors interacting with Tyr683 in the PDE10A selectivity pocket. Bioorganic & Medicinal Chemistry, 24(15), 3335-3345.
  • Zagorska, A., et al. (2022). Design, synthesis, and behavioral evaluation of dual-acting compounds as phosphodiesterase type 10A (PDE10A) inhibitors and serotonin ligands targeting neuropsychiatric symptoms in dementia. European Journal of Medicinal Chemistry, 233, 114218.
  • Zhang, Y., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 55(12), 5859-5872.

  • Zhou, H., et al. (2015). Updates of mTOR inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 15(7), 813-827.
  • U.S. Patent No. 7,365,215 B2. (2008). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • U.S. Patent No. 9,630,955 B2. (2017).
  • U.S. Patent No. 10,059,707 B2. (2018). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro- 1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
  • World Intellectual Property Organization. (2007). Optical enantiomers of phenyramidol and process for chiral synthesis. WO 2007/135463 A1.

Sources

A Senior Application Scientist's Guide to the Solubility of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride (CAS: 1602413-03-3), a key building block in modern medicinal chemistry. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and enabling effective formulation development. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers a complete framework for solubility assessment. We present qualitative solubility data, explore the underlying intermolecular forces governing solubility, and provide a detailed, self-validating protocol for quantitative solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals to make informed, data-driven decisions in their work.

Introduction: The Critical Role of Solubility Data

In the landscape of drug discovery and development, the physicochemical properties of chemical intermediates dictate the efficiency and feasibility of synthetic routes and the ultimate success of formulation efforts. This compound is a bifunctional molecule featuring a primary amine, a tertiary alcohol, and a tetrahydropyran ring. Its hydrochloride salt form significantly influences its physical properties, most notably its solubility.

A thorough understanding of its solubility in various organic solvents is not merely academic; it is a critical prerequisite for:

  • Reaction Optimization: Selecting an appropriate solvent system that ensures all reactants remain in the solution phase is fundamental to achieving optimal reaction kinetics and yield.

  • Purification and Crystallization: Knowledge of solubility across a range of solvents enables the rational design of crystallization processes for purification, leading to higher purity and better crystal morphology.

  • Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability. Early characterization of intermediates informs downstream formulation strategies.[1][2]

This guide moves beyond a simple data table, providing the mechanistic "why" behind the observed phenomena and equipping the reader with the tools to generate their own high-quality, reproducible data.

Physicochemical Profile of the Solute

To understand the solubility, we must first understand the molecule itself.

  • IUPAC Name: (4-aminotetrahydro-2H-pyran-4-yl)methanol hydrochloride

  • Synonyms: 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol HCl

  • CAS Number: 1602413-03-3

  • Molecular Formula: C₆H₁₄ClNO₂

  • Molecular Weight: 167.64 g/mol [3]

  • Structure:

The key structural features influencing solubility are the ionic hydrochloride salt of the primary amine (-NH₃⁺Cl⁻), the tertiary hydroxyl group (-OH), and the ether linkage within the tetrahydropyran ring. These groups provide multiple sites for hydrogen bonding and strong ionic interactions.

Solubility Profile: A Qualitative & Theoretical Overview

Quantitative public data on the solubility of this specific compound in a wide range of organic solvents is limited. However, based on its structure and general principles of "like dissolves like," we can construct a reliable qualitative and theoretical profile. As an amine hydrochloride, it is a polar, ionic compound.[4][5][6]

Table 1: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Polar Protic Water, Methanol, EthanolHigh Strong ion-dipole interactions and extensive hydrogen bonding with the -NH₃⁺ and -OH groups.
Polar Aprotic DMSO, DMFModerate to High Good dipole-dipole interactions; can accept hydrogen bonds but cannot donate them. Solvates the cation well.
Polar Aprotic Acetone, AcetonitrileLow to Sparingly Soluble Moderate dipole moments but less effective at solvating the ionic salt compared to DMSO or DMF.
Non-Polar Toluene, Hexane, Diethyl EtherInsoluble / Very Low Lack of favorable interactions. The non-polar solvent molecules cannot overcome the strong ionic lattice energy of the salt.[6]

This predicted behavior stems from the fundamental intermolecular forces at play, which are visualized in the diagram below.

G cluster_solute Solute: 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol HCl cluster_solvents Solvent Classes Solute R-OH R'-NH₃⁺Cl⁻ Protic Polar Protic (e.g., Methanol, H₂O) Solute->Protic Strong H-Bonding Ion-Dipole Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic Dipole-Dipole H-Bond Accepting NonPolar Non-Polar (e.g., Toluene) Solute->NonPolar Weak van der Waals (Insignificant)

Figure 1: Intermolecular forces governing solubility.

Standardized Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a robust and reproducible experimental method is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[6][7]

Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique (e.g., HPLC-UV, UPLC-MS).

Materials & Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical or HPLC grade)

  • Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon, chosen for solvent compatibility)

  • Vials for sample collection

  • Validated HPLC or UPLC system with a suitable detector

Step-by-Step Methodology
  • Preparation: Add an excess amount of the compound (e.g., 10-20 mg, accurately weighed) to a known volume of the solvent (e.g., 2 mL) in a sealed glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[7]

  • Equilibration: Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period. A typical duration is 24 to 48 hours to ensure thermodynamic equilibrium is reached.[6][8] Preliminary experiments can be run to confirm the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection & Preparation: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to prevent any microscopic solid particles from being included in the analysis.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UPLC method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the original solubility in mg/mL or g/100 mL, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility and the result reported as mean ± standard deviation.

The workflow for this protocol is illustrated below.

G A 1. Preparation Add excess solid to known solvent volume B 2. Equilibration Shake at constant temp (e.g., 24-48h) A->B C 3. Phase Separation Settle, then Centrifuge B->C D 4. Sampling & Filtration Withdraw supernatant, filter (0.22 µm) C->D E 5. Dilution Accurately dilute sample into calibrated range D->E F 6. Quantification Analyze via validated HPLC/UPLC method E->F G 7. Calculation & Reporting Calculate solubility (mg/mL), report Mean ± SD F->G

Figure 2: Isothermal shake-flask solubility workflow.

Conclusion and Practical Implications

While quantitative data for this compound requires empirical determination, a robust theoretical framework predicts high solubility in polar protic solvents, moderate solubility in polar aprotic solvents like DMSO, and very low solubility in non-polar media. This understanding, combined with the detailed shake-flask protocol provided, empowers researchers to both predict solvent suitability and precisely measure solubility for their specific application. This knowledge is fundamental for accelerating process development, ensuring robust purification, and laying the groundwork for successful drug development programs.

References

  • Vertex AI Search Result. (N.D.).
  • Dissolution Technologies. (N.D.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • CymitQuimica. (N.D.). 4-(Aminomethyl)tetrahydro-2H-pyran hydrochloride.
  • Vertex AI Search Result. (N.D.).
  • Benchchem. (N.D.).
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (N.D.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Bienta. (N.D.). Shake-Flask Solubility Assay.
  • BioAssay Systems. (N.D.). Shake Flask Solubility Services.
  • Benchchem. (N.D.). 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1.
  • National Institutes of Health. (N.D.). 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem.
  • ChemicalBook. (2025). 4-(aminomethyl)tetrahydro-2H-pyran-4-ol | 783303-73-1.
  • ChemicalBook. (2025). 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8.
  • Lund University Publications. (N.D.).
  • AChemBlock. (N.D.). 4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride 97% | CAS: 1404373-79-0.

Sources

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of selective enzyme inhibitors, such as those targeting mTOR kinase and phosphodiesterase 10A (PDE10A).[1][2] The synthetic strategy detailed herein involves the formation of a Boc-protected aminomethyl alcohol intermediate from tetrahydro-4H-pyran-4-one, followed by an acid-catalyzed deprotection to yield the final hydrochloride salt. The protocol emphasizes the rationale behind procedural choices, safety considerations, and methods for ensuring reaction completion and product purity.

Introduction and Scientific Rationale

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol is a bifunctional scaffold featuring a constrained tetrahydropyran ring, a primary amine, and a tertiary alcohol. This unique three-dimensional structure is advantageous in drug design, as it can enhance binding selectivity to biological targets and improve metabolic stability.[1] Its hydrochloride salt form offers improved handling properties and aqueous solubility, making it a versatile intermediate for further synthetic transformations.[1]

The synthetic pathway outlined below was designed for reliability and scalability. It proceeds in two major stages:

  • Formation of a Boc-Protected Intermediate: The synthesis commences with the nucleophilic addition of a cyanide ion to tetrahydro-4H-pyran-4-one, forming a cyanohydrin. This is a classic one-carbon homologation strategy. The nitrile is then reduced to a primary amine using a powerful hydride reagent, and subsequently protected with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal for this synthesis due to its stability under the reduction conditions and its facile, clean removal under acidic conditions.[3]

  • Acid-Catalyzed Deprotection: The final step involves the removal of the Boc protecting group using hydrochloric acid in an anhydrous organic solvent. This reaction is highly efficient and directly furnishes the desired product as its stable hydrochloride salt, which often precipitates from the reaction medium, simplifying isolation.[4][5]

Overall Synthetic Workflow

The logical flow of the synthesis, from the starting ketone to the final hydrochloride salt, is depicted below.

G cluster_0 PART A: Intermediate Synthesis cluster_1 PART B: Final Product Synthesis A Tetrahydro-4H-pyran-4-one B Step 1: Cyanohydrin Formation (KCN, Acetic Acid) A->B C Step 2: Nitrile Reduction (LiAlH4) B->C D Step 3: Boc Protection (Boc)2O C->D E tert-butyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate D->E F Step 4: Boc Deprotection (4M HCl in Dioxane) E->F G This compound F->G

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

Safety Precaution: This protocol involves highly toxic and reactive reagents, including potassium cyanide (KCN) and lithium aluminum hydride (LiAlH₄). All steps must be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. An emergency cyanide antidote kit should be readily accessible.

Part A: Synthesis of tert-butyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate (Intermediate 3)

This part details a one-pot procedure for converting tetrahydro-4H-pyran-4-one (1 ) into the Boc-protected intermediate (3 ).

Caption: Reaction scheme for the synthesis of the Boc-protected intermediate.

Materials and Reagents:

  • Tetrahydro-4H-pyran-4-one (1 )

  • Potassium cyanide (KCN)

  • Glacial acetic acid (AcOH)

  • Lithium aluminum hydride (LiAlH₄)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

Procedure:

  • Cyanohydrin Formation:

    • To a round-bottom flask equipped with a magnetic stirrer, add tetrahydro-4H-pyran-4-one (1.0 eq).

    • Dissolve the ketone in a mixture of water and a suitable organic co-solvent if necessary.

    • In a separate flask, prepare a solution of potassium cyanide (1.2 eq) in water. EXTREME CAUTION: KCN is highly toxic.

    • Cool the ketone solution to 0 °C in an ice bath.

    • Slowly add the KCN solution to the ketone, followed by the dropwise addition of glacial acetic acid (1.5 eq).

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Nitrile Reduction:

    • In a separate, flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous THF. CAUTION: LiAlH₄ reacts violently with water.

    • Cool the LiAlH₄ suspension to 0 °C.

    • Carefully add the crude cyanohydrin reaction mixture dropwise to the LiAlH₄ suspension. An exothermic reaction will occur; maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours until TLC indicates the complete consumption of the nitrile intermediate.

    • Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A white, granular precipitate should form.

    • Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Boc Protection:

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude aminomethyl alcohol.

    • Dissolve the crude product in anhydrous dichloromethane (DCM).

    • Add triethylamine (Et₃N, 1.5 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

    • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.

    • Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate 3 .

Part B: Synthesis of this compound (4)

Caption: Reaction scheme for the Boc deprotection to form the final product.

Materials and Reagents:

  • tert-butyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate (3 )

  • 4M HCl in 1,4-dioxane

  • Anhydrous methanol (optional)

  • Anhydrous diethyl ether

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate 3 (1.0 eq) in a minimal amount of anhydrous methanol or 1,4-dioxane in a round-bottom flask.

    • To the stirred solution, add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.[6][7]

    • Effervescence (release of CO₂ and isobutylene) should be observed.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC until the starting material is fully consumed.[4]

    • Often, the hydrochloride salt product will precipitate as a white solid during the reaction.[6]

  • Isolation and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[6]

    • To the resulting residue, add anhydrous diethyl ether to induce further precipitation.

    • Stir the suspension for 30 minutes, then collect the white solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.[7]

    • Dry the solid under high vacuum to afford the final product, this compound (4 ), as a white to off-white solid.

Quantitative Data Summary

The following table summarizes the stoichiometry for a representative reaction scale.

Step Compound/Reagent MW ( g/mol ) Equivalents Sample Amount Notes
Part A Tetrahydro-4H-pyran-4-one100.121.010.0 gStarting material
Potassium Cyanide (KCN)65.121.27.8 gHighly Toxic
Lithium Aluminum Hydride (LiAlH₄)37.952.59.5 gWater Reactive
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.226.2 g
Part B Boc-Protected Intermediate231.301.010.0 gStarting material for Part B
4M HCl in Dioxane36.465.054.2 mLAdded as a solution
Final Product Hydrochloride Salt 167.63 - ~6.5-7.2 g Expected Yield: 90-98% for Part B

References

  • Protheragen. (n.d.). 4-(Aminomethyl)tetrahydro-2H-pyran. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.

Sources

Application of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol in the Synthesis of Potent and Selective mTOR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of mTOR Inhibition in Oncology and the Significance of Novel Structural Scaffolds

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] As a crucial component of the PI3K/AKT/mTOR signaling pathway, its aberrant activation is a frequent event in a multitude of human cancers, making it a prime therapeutic target.[2][3] The development of mTOR inhibitors has evolved from first-generation allosteric inhibitors like rapamycin and its analogs (rapalogs) to second-generation ATP-competitive inhibitors that target the kinase domain of mTOR directly. These newer inhibitors have the advantage of inhibiting both mTORC1 and mTORC2 complexes, leading to a more comprehensive blockade of mTOR signaling.[4]

A key challenge in the development of mTOR kinase inhibitors is achieving high selectivity over other closely related kinases, particularly phosphoinositide 3-kinases (PI3Ks), to minimize off-target effects and associated toxicities. This has driven the exploration of novel chemical scaffolds that can confer both high potency and selectivity. One such promising structural motif is the tetrahydropyran ring, which can enhance binding selectivity and improve metabolic stability when incorporated into bioactive molecules.[5] This application note focuses on the utility of a specific, functionalized building block, 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride , as a key intermediate in the synthesis of a new class of potent and selective mTOR inhibitors.

The Strategic Advantage of this compound in mTOR Inhibitor Design

This compound is a versatile synthetic intermediate characterized by a constrained tetrahydropyran ring bearing both a primary amine and a tertiary hydroxyl group.[5] This unique combination of features offers several advantages in the design of kinase inhibitors:

  • Enhanced Target Engagement: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions within the ATP-binding pocket of mTOR.

  • Improved Physicochemical Properties: The tetrahydropyran moiety can improve aqueous solubility and metabolic stability, leading to more favorable pharmacokinetic profiles.

  • Scaffold Rigidity: The cyclic nature of the building block reduces the conformational flexibility of the final molecule, which can lead to higher binding affinity and selectivity.

The application of this building block is exemplified in the synthesis of a novel class of mTOR inhibitors based on the 3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one core. One prominent example from this class is CC-223 , a potent and selective mTOR kinase inhibitor that has undergone clinical investigation.[6][7]

The PI3K/AKT/mTOR Signaling Pathway: A Rationale for Targeted Inhibition

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes. Its dysregulation is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.

mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 RTK->mTORC2 PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT TSC TSC1/2 AKT->TSC inhibits Survival Cell Survival AKT->Survival Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2->AKT activates Proliferation Cell Growth & Proliferation S6K1->Proliferation FourEBP1->Proliferation Inhibitor CC-223 (mTOR Kinase Inhibitor) Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

Figure 1. Simplified PI3K/AKT/mTOR Signaling Pathway.

As depicted in Figure 1, mTOR exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 controls protein synthesis and cell growth by phosphorylating substrates like S6K1 and 4E-BP1. mTORC2 is involved in cell survival and cytoskeletal organization through the activation of AKT. ATP-competitive mTOR kinase inhibitors like CC-223 block the activity of both complexes, leading to a more profound and sustained inhibition of the pathway compared to rapalogs, which only allosterically inhibit mTORC1.[7]

Experimental Section: Synthesis of a CC-223 Analog

This section provides a representative, step-by-step protocol for the synthesis of a key intermediate and its subsequent reaction with 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol to yield a potent mTOR inhibitor, based on the synthetic route to CC-223.

Synthetic Workflow

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of Dichloropyrazine Intermediate Start->Step1 Step2 Step 2: Synthesis of Pyrazinone Core Step1->Step2 Step3 Step 3: Coupling with 4-(Aminomethyl)tetrahydro- 2H-pyran-4-ol Step2->Step3 Final Final mTOR Inhibitor Step3->Final

Figure 2. General Synthetic Workflow.

Step 1: Synthesis of the Dichloropyrazine Intermediate

The synthesis commences with the preparation of a key dichloropyrazine intermediate, which serves as the electrophilic component for the subsequent coupling reactions.

Reagent/SolventMolecular WeightQuantityMoles (equiv)
Diaminomaleonitrile108.09 g/mol 10.0 g92.5 mmol (1.0)
Oxalyl chloride126.93 g/mol 23.5 g185 mmol (2.0)
Toluene-200 mL-
Phosphorus oxychloride153.33 g/mol 141.7 g925 mmol (10.0)
N,N-Diisopropylethylamine129.24 g/mol 23.9 g185 mmol (2.0)

Protocol:

  • To a stirred suspension of diaminomaleonitrile (10.0 g, 92.5 mmol) in toluene (200 mL) is added oxalyl chloride (23.5 g, 185 mmol) dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 16 hours.

  • The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • To the resulting residue is added phosphorus oxychloride (141.7 g, 925 mmol) and N,N-diisopropylethylamine (23.9 g, 185 mmol).

  • The mixture is heated to 110 °C for 4 hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the dichloropyrazine intermediate.

Step 2: Synthesis of the Pyrazinone Core

The dichloropyrazine intermediate is then reacted with a suitable amine to construct the central pyrazinone core.

Reagent/SolventMolecular WeightQuantityMoles (equiv)
Dichloropyrazine Intermediate-10.0 g-
2-Fluoro-4-iodoaniline237.0 g/mol 1.1 equiv-
N,N-Diisopropylethylamine129.24 g/mol 2.0 equiv-
1,4-Dioxane-100 mL-

Protocol:

  • A mixture of the dichloropyrazine intermediate (10.0 g), 2-fluoro-4-iodoaniline (1.1 equiv), and N,N-diisopropylethylamine (2.0 equiv) in 1,4-dioxane (100 mL) is heated to 100 °C for 12 hours.

  • The reaction is cooled to room temperature, and the solvent is removed in vacuo.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pyrazinone core.

Step 3: Coupling with 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol

The final step involves the nucleophilic aromatic substitution of the remaining chlorine atom on the pyrazinone core with 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol.

Reagent/SolventMolecular WeightQuantityMoles (equiv)
Pyrazinone Core-5.0 g-
This compound167.63 g/mol 1.2 equiv-
N,N-Diisopropylethylamine129.24 g/mol 3.0 equiv-
N-Methyl-2-pyrrolidone (NMP)-50 mL-

Protocol:

  • To a solution of the pyrazinone core (5.0 g) in NMP (50 mL) is added this compound (1.2 equiv) and N,N-diisopropylethylamine (3.0 equiv).

  • The reaction mixture is heated to 120 °C for 24 hours.

  • After cooling to room temperature, the mixture is poured into water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by preparative HPLC to afford the final mTOR inhibitor.

Characterization Data for a Representative mTOR Inhibitor (Analog of CC-223)

ParameterResult
mTOR Kinase IC50 1.6 nM
PI3Kα Kinase IC50 > 2,000 nM
Selectivity (PI3Kα/mTOR) > 1,250-fold
Cellular p-AKT (S473) IC50 15 nM
Cellular p-S6 (S235/236) IC50 2.5 nM

Data is representative and based on published information for compounds in the same class as CC-223.

Conclusion and Future Perspectives

The strategic incorporation of this compound has proven to be a highly effective approach in the design of potent and selective mTOR kinase inhibitors. The resulting compounds, exemplified by the clinical candidate CC-223, exhibit excellent potency against mTOR while maintaining a high degree of selectivity over PI3K. The detailed synthetic protocol provided herein offers a practical guide for researchers in the field of medicinal chemistry and drug discovery to access this important class of molecules. Further exploration of this and related scaffolds may lead to the development of next-generation mTOR inhibitors with improved therapeutic indices for the treatment of cancer and other diseases driven by aberrant mTOR signaling.

References

  • Alqurashi, N., Hashimi, S., Alowaidi, F., Ivanovski, S., & Wei, M. (2018). Dual mTOR/PI3K Inhibitor NVP-BEZ235 A-rrests C-olorectal Cancer Cell Growth. Current Cancer Drug Targets, 19(10), 828–837. Available at: [Link]

  • Mortensen, D. S., Perrin-Ninkovic, S. M., Shevlin, G., Zhao, J., Packard, G., Bahmanyar, S., Correa, M., Elsner, J., Harris, R., Lee, B. G., Papa, P., Parnes, J. S., Riggs, J. R., Sapienza, J., Tehrani, L., Whitefield, B., Apuy, J., Bisonette, R. R., Gamez, J. C., Hickman, M., … Sankar, S. (2015). Discovery of Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor CC-223. Journal of Medicinal Chemistry, 58(14), 5769–5786. Available at: [Link]

  • Protheragen. (n.d.). 4-(Aminomethyl)tetrahydro-2H-pyran. Retrieved from [Link]

  • Mortensen, D. S., & Sankar, S. (2015). CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization. Molecular Cancer Therapeutics, 14(6), 1285–1295. Available at: [Link]

  • Understanding 4-(Aminomethyl)tetrahydro-2H-pyran: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

  • Gu, Y., & Chen, T. (2020). Research progress of mTOR inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115188. Available at: [Link]

  • Zhang, J. K., et al. (2017). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. European Journal of Medicinal Chemistry, 125, 1228-1243. Available at: [Link]

  • Xiao, Y., Yu, Y., Jiang, P., Li, Y., Wang, C., & Zhang, R. (2020). The PI3K/mTOR Dual Inhibitor GSK458 Potently Impedes Ovarian Cancer Tumorigenesis and Metastasis. Frontiers in Oncology, 10, 588. Available at: [Link]

  • Liu, Q., Thoreen, C., Wang, J., Sabatini, D., & Gray, N. S. (2009). mTOR mediated anti-cancer drug discovery. Drug discovery today. Therapeutic strategies, 6(2), 47–55. Available at: [Link]

  • Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274–293. Available at: [Link]

  • Zhou, H., & Huang, S. (2012). Updates of mTOR inhibitors. Anti-cancer agents in medicinal chemistry, 12(8), 939–951. Available at: [Link]

  • Kaplan, J., Verheijen, J. C., Brooijmans, N., Toral-Barza, L., Hollander, I., Yu, K., & Zask, A. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & medicinal chemistry letters, 20(2), 640–643. Available at: [Link]

  • Guertin, D. A., & Sabatini, D. M. (2007). Defining the role of mTOR in cancer. Cancer cell, 12(1), 9–22. Available at: [Link]

  • Wullschleger, S., Loewith, R., & Hall, M. N. (2006). TOR signaling in growth and metabolism. Cell, 124(3), 471–484. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Development of Pyrazoloquinoline-Based PDE10A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phosphodiesterase 10A (PDE10A) represents a compelling molecular target for the treatment of central nervous system (CNS) disorders, particularly schizophrenia and Huntington's disease, due to its specific expression in the medium spiny neurons (MSNs) of the striatum.[1] This enzyme plays a critical role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, which are fundamental to the integration of cortical and dopaminergic inputs within the basal ganglia.[2][3] The pyrazoloquinoline scaffold has emerged as a promising chemical series for developing potent and selective PDE10A inhibitors.[4] This document provides an in-depth guide for researchers, scientists, and drug development professionals, detailing the scientific rationale, key experimental protocols, and data interpretation strategies for advancing pyrazoloquinoline-based PDE10A inhibitors from discovery to preclinical validation.

Scientific Background and Therapeutic Rationale

The Role of PDE10A in Striatal Signaling

PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, thereby terminating their action as intracellular second messengers.[5] Its expression is highly concentrated in the MSNs of the striatum, the primary input nucleus of the basal ganglia.[1] These neurons are segregated into two main pathways:

  • The "Direct" Pathway (D1-MSNs): Expresses D1 dopamine receptors and facilitates movement and behavioral responses.

  • The "Indirect" Pathway (D2-MSNs): Expresses D2 dopamine receptors and suppresses competing behavioral responses.[6]

A disruption in the balance of these pathways is a core pathophysiological feature of disorders like schizophrenia.[7] By inhibiting PDE10A, the intracellular levels of cAMP and cGMP rise, leading to the activation of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG).[2][8] This enhances signaling in both pathways, putatively restoring balanced striatal output and offering a novel therapeutic mechanism distinct from direct dopamine receptor antagonism.[7][9]

The Pyrazoloquinoline Scaffold

High-throughput screening campaigns and subsequent structure-based drug design efforts identified the pyrazoloquinoline scaffold as a highly effective backbone for PDE10A inhibitors.[4][10] Compounds based on this structure have demonstrated high potency, excellent selectivity over other PDE families, and favorable drug-like properties, including oral bioavailability and brain penetration.[4][10] The clinical candidate PF-2545920, for example, incorporates a quinoline linked to a pyrazole moiety and was advanced for the treatment of schizophrenia.[10] The optimization of this scaffold is a key focus of current research efforts.

PDE10A Signaling Cascade

The inhibition of PDE10A has a cascading effect on neuronal signaling within the striatum. The following diagram illustrates this pathway and the locus of intervention for pyrazoloquinoline inhibitors.

PDE10A_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Inhibits Glutamate Glutamate AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP Synthesizes PDE10A PDE10A cAMP->PDE10A Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE10A->cAMP Hydrolyzes Pyrazoloquinolines Pyrazoloquinoline Inhibitor Pyrazoloquinolines->PDE10A Inhibits DARPP-32 DARPP-32 Phosphorylation PKA->DARPP-32 Phosphorylates Neuronal_Activity Modulated Striatal Output DARPP-32->Neuronal_Activity

Caption: PDE10A inhibition by pyrazoloquinolines prevents cAMP breakdown, enhancing PKA signaling.

Preclinical Development Workflow: Application Protocols

The development of a pyrazoloquinoline inhibitor follows a structured, iterative process. The following protocols outline the key stages of this workflow, from initial characterization to in vivo efficacy testing.

Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization A Protocol 2.1: Chemical Synthesis of Pyrazoloquinoline Analogues B Protocol 2.2: PDE10A Enzyme Inhibition Assay (IC50) A->B C Protocol 2.3: PDE Family Selectivity Profiling B->C H Data Analysis & SAR Interpretation B->H Potency Data D Protocol 2.4: In Vitro ADME (Stability, CYP) C->D C->H Selectivity Data E Protocol 2.5: Rodent Pharmacokinetics (Plasma & Brain Exposure) D->E D->H Metabolism Data F Protocol 2.6: Target Engagement (Striatal cGMP Modulation) E->F E->H PK Data G Protocol 2.7: Behavioral Efficacy Models (e.g., CAR, Hyperactivity) F->G F->H PD Data G->H Efficacy Data H->A Iterative Design I Candidate Selection H->I

Caption: The iterative workflow for developing pyrazoloquinoline-based PDE10A inhibitors.

Protocol 2.1: Representative Synthesis of a Pyrazoloquinoline Core

Scientific Rationale: This protocol provides a generalized synthetic route based on published methodologies for pyrazoloquinoline PDE10A inhibitors.[4][10] The goal is to create a library of analogues for Structure-Activity Relationship (SAR) studies by modifying substituents on the quinoline and pyrazole rings.

Methodology:

  • Step 1: Synthesis of the Pyrazole Intermediate. React a substituted phenylhydrazine with a 1,3-dicarbonyl compound under acidic conditions (e.g., acetic acid) to form the core pyrazole ring.

  • Step 2: Halogenation of the Pyrazole. Introduce a halogen (e.g., bromine or iodine) at a key position on the pyrazole ring using an appropriate halogenating agent (e.g., N-bromosuccinimide) to prepare for a cross-coupling reaction.

  • Step 3: Synthesis of the Quinoline Moiety. Prepare a functionalized 2-(phenoxymethyl)quinoline fragment. This can be achieved via a Williamson ether synthesis between a substituted phenol and 2-(chloromethyl)quinoline.

  • Step 4: Suzuki or Stille Cross-Coupling. Couple the halogenated pyrazole intermediate (from Step 2) with a boronic acid/ester or stannane derivative of the quinoline moiety (from Step 3) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form the final pyrazoloquinoline product.

  • Step 5: Purification. Purify the final compound using column chromatography followed by recrystallization or preparative HPLC. Confirm structure and purity (>95%) via ¹H NMR, LC-MS, and elemental analysis.

Protocol 2.2: PDE10A Enzyme Inhibition Assay (IC₅₀ Determination)

Scientific Rationale: The primary goal is to quantify the potency of newly synthesized compounds by measuring their ability to inhibit the enzymatic activity of PDE10A. A Scintillation Proximity Assay (SPA) is a robust, high-throughput method for this purpose.[11]

Materials:

  • Recombinant human PDE10A enzyme

  • [³H]-cAMP or [³H]-cGMP substrate

  • SPA beads (e.g., yttrium silicate) coated with a scintillant

  • 96- or 384-well microplates

  • Test compounds dissolved in DMSO

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

Methodology:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO and dispense into the microplate. Include controls: DMSO only (0% inhibition) and a known, potent PDE10A inhibitor like papaverine or a reference compound (100% inhibition).

  • Enzyme Incubation: Add the PDE10A enzyme to each well containing the test compound and pre-incubate for 15-20 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add the [³H]-cAMP substrate to each well to start the enzymatic reaction. Incubate for 30-60 minutes at 30°C.

  • Terminate Reaction & Bead Addition: Stop the reaction by adding the SPA bead slurry. The beads will bind to the hydrolyzed, non-cyclic [³H]-AMP product.

  • Signal Detection: When the [³H]-AMP product binds to the bead, the emitted beta particles excite the scintillant, producing light. Unreacted [³H]-cAMP in solution is too far away to cause excitation.

  • Data Analysis: Measure the luminescence using a microplate scintillation counter. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.3: PDE Family Selectivity Profiling

Scientific Rationale: High selectivity is crucial to minimize off-target effects. For instance, inhibition of PDE3 can lead to cardiovascular side effects, while PDE4 inhibition is associated with emesis.[11] This protocol assesses the inhibitory activity of lead compounds against other major PDE families.

Methodology:

  • Using the same assay format as Protocol 2.2 (e.g., SPA or a fluorescence-based assay), test the compound against a panel of recombinant human PDE enzymes (PDE1-9, 11).

  • Determine the IC₅₀ value for each PDE family.

  • Calculate the selectivity ratio by dividing the IC₅₀ of the off-target PDE by the IC₅₀ of PDE10A. A selectivity of >100-fold is generally desired.

Protocol 2.4: In Vitro ADME - Metabolic Stability

Scientific Rationale: A successful CNS drug must be sufficiently stable to resist rapid metabolism by liver enzymes, allowing it to reach its target in the brain. The liver microsomal stability assay is a standard in vitro model to predict in vivo metabolic clearance.[12][13]

Methodology:

  • Incubation: Incubate the test compound (typically at 1 µM) with pooled human or rat liver microsomes in the presence of the cofactor NADPH at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Protocol 2.5: Rodent Pharmacokinetics (PK)

Scientific Rationale: This protocol determines how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. Key objectives are to measure oral bioavailability (F%) and, critically for a CNS drug, the brain-to-plasma concentration ratio (B/P ratio).[14]

Methodology:

  • Animal Dosing: Use male Sprague-Dawley rats or C57BL/6 mice.[14] Administer the compound via two routes in separate cohorts:

    • Intravenous (IV) bolus (e.g., 1-2 mg/kg)

    • Oral gavage (PO) (e.g., 5-10 mg/kg)

  • Sample Collection: Collect serial blood samples from the tail vein or other appropriate site at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[14]

  • Brain Tissue Collection: At the final time point (or in separate satellite groups), euthanize the animals and harvest the brains.

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Brain: Homogenize brain tissue in a buffer.

  • Bioanalysis: Precipitate proteins from plasma and brain homogenate samples and quantify the compound concentration using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), clearance, and half-life. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. The B/P ratio is calculated at specific time points.

Protocol 2.7: Behavioral Efficacy - MK-801-Induced Hyperactivity

Scientific Rationale: The NMDA receptor antagonist MK-801 (dizocilpine) induces hyperlocomotion in rodents, a behavior considered to model the positive symptoms (psychosis) of schizophrenia.[4] Effective antipsychotics, including PDE10A inhibitors, can attenuate this hyperactivity.[4]

Methodology:

  • Acclimation: Place rats or mice in individual open-field activity chambers and allow them to acclimate for 30-60 minutes.

  • Compound Administration: Administer the test compound (or vehicle) via the intended clinical route (e.g., orally) at various doses.

  • Psychostimulant Challenge: After a set pretreatment time (e.g., 60 minutes), administer a subcutaneous injection of MK-801 (e.g., 0.15-0.3 mg/kg).

  • Activity Monitoring: Immediately return the animals to the chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using automated tracking software.

  • Data Analysis: Compare the total locomotor activity of compound-treated groups to the vehicle-treated control group. A statistically significant reduction in hyperactivity indicates potential antipsychotic efficacy. Calculate the ED₅₀ (the dose required to produce a 50% reversal of the MK-801 effect).

Data Summary and Lead Optimization

The data generated from these protocols are used to build a comprehensive profile of each compound, guiding the iterative drug design process.

Key Parameter Comparison Table
ParameterCompound A (Lead)Compound B (Optimized)Desired ProfileRationale
PDE10A IC₅₀ (nM) 10.50.8< 1 nMHigh on-target potency is essential for efficacy.[15]
PDE3A/PDE10A Ratio 80x>1000x>100xAvoids potential cardiovascular side effects.[11]
Human Microsomal t₁/₂ (min) 1575> 30 minIndicates lower intrinsic clearance and better in vivo stability.
Rat Oral Bioavailability (F%) 12%45%> 30%Ensures sufficient systemic exposure after oral dosing.
Rat B/P Ratio @ 2h 0.41.8> 1.0Confirms the compound effectively crosses the blood-brain barrier.
MK-801 Reversal ED₅₀ (mg/kg) 101.5< 3 mg/kgDemonstrates potent in vivo efficacy in a psychosis model.[4]
The Lead Optimization Cycle

The process of refining a lead compound is cyclical. Data from biological testing informs the next round of chemical synthesis, aiming to improve potency, selectivity, and pharmacokinetic properties while minimizing liabilities.

OptimizationCycle A Design & Synthesis (Protocol 2.1) B In Vitro Profile (Potency, Selectivity, ADME) (Protocols 2.2-2.4) A->B Test New Analogues C In Vivo Profile (PK, PD, Efficacy) (Protocols 2.5-2.7) B->C Advance Promising Compounds D Structure-Activity Relationship (SAR) Analysis C->D Generate Data for Modeling D->A Design Next Generation

Sources

Asymmetric Synthesis of Tetrahydropyran Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Tetrahydropyran Scaffold in Modern Chemistry

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of biologically active natural products and medicinally important compounds.[1][2][3][4] Its prevalence stems from its conformational stability and its ability to present substituents in well-defined spatial orientations, which is crucial for molecular recognition and biological activity. Consequently, the development of stereoselective methods for the synthesis of highly functionalized and enantiomerically pure tetrahydropyrans is a significant endeavor in modern organic chemistry and drug discovery.[4][5][6][7] This guide provides an in-depth exploration of key asymmetric protocols for the synthesis of tetrahydropyran derivatives, offering detailed experimental procedures and insights into the underlying principles of stereocontrol.

Organocatalytic Domino Reactions: A Powerful Strategy for Complexity Generation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free and often more environmentally benign alternative to traditional methods.[8] Domino or cascade reactions, in which multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency in building molecular complexity from simple precursors.[8]

Principle of Organocatalytic Domino Michael-Hemiacetalization

One of the most effective organocatalytic strategies for tetrahydropyran synthesis involves a domino Michael-hemiacetalization sequence.[1] This reaction typically employs a chiral organocatalyst, such as a bifunctional squaramide or thiourea derivative, to activate both the nucleophile (a 1,3-dicarbonyl compound) and the electrophile (an α,β-unsaturated carbonyl compound bearing a hydroxyl group) through hydrogen bonding. This dual activation facilitates a highly stereoselective Michael addition, followed by an intramolecular hemiacetalization to furnish the tetrahydropyran ring with excellent control over the newly formed stereocenters.

Experimental Workflow: Organocatalytic Domino Michael-Hemiacetalization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 1,3-dicarbonyl compound and α-hydroxymethyl nitroalkene in CH2Cl2 add_cat Add chiral organocatalyst (e.g., quinine-squaramide) start->add_cat stir Stir at ambient temperature add_cat->stir monitor Monitor reaction by TLC stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product Obtain enantiomerically enriched tetrahydropyran derivative purify->product

Caption: Workflow for Organocatalytic Domino Michael-Hemiacetalization.

Protocol 1: Organocatalytic Asymmetric Synthesis of Functionalized Tetrahydropyranols

This protocol is adapted from a procedure utilizing a bifunctional quinine-based squaramide catalyst to synthesize polyfunctionalized tetrahydropyran derivatives.[1]

Materials:

  • α-Hydroxymethyl nitroalkene (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Quinine-derived squaramide catalyst (e.g., catalyst E in the cited literature, 10 mol%)[1]

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard work-up and purification reagents

Procedure:

  • To a stirred solution of the α-hydroxymethyl nitroalkene (0.2 mmol, 1.0 equiv) and the 1,3-dicarbonyl compound (0.2 mmol, 1.0 equiv) in anhydrous dichloromethane (2.0 mL) is added the quinine-derived squaramide catalyst (0.02 mmol, 10 mol%).

  • The reaction mixture is stirred at ambient temperature and monitored by Thin Layer Chromatography (TLC) until consumption of the starting materials.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired functionalized tetrahydropyranol.

Expected Outcome:

This protocol typically affords the desired products in good yields (59–91%) with moderate to excellent diastereoselectivities (26–98% de) and enantioselectivities (71–99% ee).[1]

Substrate (1,3-Dicarbonyl)Substrate (Nitroalkene)Yield (%)de (%)ee (%)
Dibenzoylmethane(E)-2-nitro-3-phenylprop-2-en-1-ol817694
Ethyl benzoylacetate(E)-2-nitro-3-phenylprop-2-en-1-ol869899
Acetylacetone(E)-2-nitro-3-phenylprop-2-en-1-ol856890

Table adapted from data presented in the cited literature.[1]

Prins Cyclization: A Classic and Versatile Approach

The Prins cyclization is a powerful and highly stereoselective acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to construct the tetrahydropyran ring.[3] The reaction proceeds through an oxocarbenium ion intermediate, which undergoes intramolecular cyclization.[3] The stereochemical outcome is often controlled by a chair-like transition state, favoring the formation of products with equatorial substituents to minimize steric interactions.[3]

Mechanism of Lewis Acid-Catalyzed Prins Cyclization

In a typical Lewis acid-catalyzed Prins cyclization, the Lewis acid activates the aldehyde, facilitating the formation of an oxocarbenium ion. This electrophilic intermediate is then attacked by the intramolecular alkene of the homoallylic alcohol. The resulting carbocation is subsequently trapped by a nucleophile, which can be the counterion of the Lewis acid (e.g., chloride), to yield the functionalized tetrahydropyran.[3][9]

Reaction Mechanism: Lewis Acid-Catalyzed Prins Cyclization

G cluster_mechanism Prins Cyclization Mechanism start Aldehyde + Homoallylic Alcohol la_activation Lewis Acid Activation of Aldehyde start->la_activation oxocarbenium Formation of Oxocarbenium Ion la_activation->oxocarbenium cyclization Intramolecular Cyclization oxocarbenium->cyclization carbocation Tetrahydropyranyl Carbocation cyclization->carbocation trapping Nucleophilic Trapping (e.g., Cl-) carbocation->trapping product 4-Halotetrahydropyran trapping->product

Caption: Generalized Mechanism of Lewis Acid-Catalyzed Prins Cyclization.

Protocol 2: FeCl₃-Catalyzed Prins Cyclization for the Synthesis of Substituted Tetrahydropyrans

This protocol provides a general procedure for the iron(III) chloride-catalyzed Prins cyclization.[10]

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous iron(III) chloride (FeCl₃, catalytic amount)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous CH₂Cl₂.

  • Add a catalytic amount of anhydrous FeCl₃ to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired substituted tetrahydropyran.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acids like FeCl₃ are highly sensitive to moisture, which can lead to their deactivation.[11] Therefore, the use of flame-dried glassware and anhydrous solvents is critical for the success of the reaction.

  • Catalyst Choice: FeCl₃ is a readily available and effective Lewis acid for promoting Prins cyclizations.[10] Other Lewis acids such as SnCl₄, BiCl₃, and In(OTf)₃ can also be employed, and the choice of catalyst can influence the stereochemical outcome and the nature of the nucleophilic trapping.[3][12]

  • Quenching: The addition of a weak base like NaHCO₃ neutralizes the acidic catalyst and any remaining acidic species, preventing potential side reactions or degradation of the product during work-up.

Asymmetric Hetero-Diels-Alder Reactions: A Convergent Route to Dihydropyrans

The hetero-Diels-Alder reaction is a powerful cycloaddition reaction for the construction of six-membered heterocycles.[13] In the context of tetrahydropyran synthesis, the reaction between an activated diene (e.g., a Danishefsky-type diene) and an aldehyde, catalyzed by a chiral Lewis acid, provides a highly enantioselective route to dihydropyran derivatives, which can be subsequently reduced to the corresponding tetrahydropyrans.[14][15]

Principle of Chiral Lewis Acid Catalysis in Hetero-Diels-Alder Reactions

Chiral Lewis acids, such as those derived from chromium or copper complexes with chiral ligands, coordinate to the aldehyde, lowering its LUMO energy and creating a chiral environment around the carbonyl group.[14][15] This directs the facial selectivity of the diene's approach, leading to the formation of one enantiomer of the dihydropyran product in excess.

Catalytic Cycle: Asymmetric Hetero-Diels-Alder Reaction

G cluster_cycle Asymmetric Hetero-Diels-Alder Catalytic Cycle catalyst Chiral Lewis Acid Catalyst activated_complex Chiral Catalyst- Aldehyde Complex catalyst->activated_complex + Aldehyde aldehyde Aldehyde cycloaddition [4+2] Cycloaddition activated_complex->cycloaddition + Diene diene Diene product_complex Catalyst-Product Complex cycloaddition->product_complex product_complex->catalyst Release of Product product Enantioenriched Dihydropyran product_complex->product

Caption: Simplified Catalytic Cycle for Asymmetric Hetero-Diels-Alder Reaction.

Protocol 3: Asymmetric Hetero-Diels-Alder Reaction using a Chiral Cr(III) Catalyst

This protocol is based on the well-established Jacobsen-Katznelson catalyst for the asymmetric hetero-Diels-Alder reaction.[15]

Materials:

  • Aldehyde (1.0 equiv)

  • Danishefsky's diene (1.5 equiv)

  • Chiral (salen)Cr(III)Cl complex (e.g., Jacobsen's catalyst, 5 mol%)

  • 4 Å Molecular sieves, powdered and activated

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

Procedure:

  • To a flame-dried flask containing powdered 4 Å molecular sieves under an inert atmosphere, add a solution of the chiral (salen)Cr(III)Cl catalyst (5 mol%) in anhydrous CH₂Cl₂.

  • Cool the mixture to -20 °C and add the aldehyde (1.0 equiv).

  • Stir the mixture for 30 minutes, then add Danishefsky's diene (1.5 equiv) dropwise.

  • Continue stirring at -20 °C and monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding trifluoroacetic acid (TFA) to hydrolyze the silyl enol ether intermediate.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Filter the reaction mixture through a pad of silica gel, washing with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the enantioenriched dihydropyranone.

  • The resulting dihydropyranone can be further reduced to the corresponding tetrahydropyran using standard reducing agents (e.g., NaBH₄).

Stereochemical Considerations:

The facial selectivity of the hetero-Diels-Alder reaction is dictated by the chirality of the catalyst. The use of either enantiomer of the chiral ligand allows for the selective synthesis of the desired enantiomer of the product. Subsequent reduction of the ketone can also be performed stereoselectively to access different diastereomers of the final tetrahydropyran.

Intramolecular Oxa-Michael Addition: A Key Cyclization Strategy

The intramolecular oxa-Michael (or hetero-Michael) addition is a widely used method for the synthesis of tetrahydropyrans.[4][16] This reaction involves the cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound, which can be catalyzed by either an acid or a base.[17][18]

Stereocontrol in Intramolecular Oxa-Michael Additions

The stereochemical outcome of the intramolecular oxa-Michael addition is highly dependent on the reaction conditions.[17][19]

  • Acid Catalysis: Under acidic conditions, the reaction is typically under kinetic control and proceeds through a late transition state, favoring the formation of the thermodynamically more stable diequatorial product.[17][19]

  • Base Catalysis: Under basic conditions at low temperatures, the reaction is also under kinetic control but proceeds through an early transition state. In this case, electrostatic effects can favor the formation of the axial-equatorial isomer with an (E)-Michael acceptor.[17][19] At higher temperatures, isomerization to the more stable diequatorial product can occur.[17]

Protocol 4: Base-Catalyzed Intramolecular Oxa-Michael Addition

This protocol describes a general procedure for the base-catalyzed cyclization of a δ-hydroxy-α,β-unsaturated ester.

Materials:

  • δ-Hydroxy-α,β-unsaturated ester (1.0 equiv)

  • Potassium tert-butoxide (KOtBu, 0.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the δ-hydroxy-α,β-unsaturated ester (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a solution of potassium tert-butoxide (0.1 equiv) in THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired tetrahydropyran derivative.

Self-Validating System:

The diastereoselectivity of this reaction can be readily assessed by ¹H NMR spectroscopy of the crude and purified product. The coupling constants of the protons on the tetrahydropyran ring can provide information about their relative stereochemistry. Furthermore, comparison of the product obtained under basic conditions with that obtained under acidic conditions (e.g., using camphorsulfonic acid) can confirm the kinetic or thermodynamic nature of the product, as different diastereomers may be favored under each condition.[18]

Conclusion

The asymmetric synthesis of tetrahydropyran derivatives is a rich and continually evolving field. The protocols and principles outlined in this guide represent a selection of robust and widely applicable methods. By understanding the underlying mechanisms and the factors that govern stereocontrol, researchers can effectively apply these strategies to the synthesis of complex and biologically important molecules. The choice of a particular method will depend on the specific target molecule, the desired stereochemistry, and the available starting materials.

References

  • Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters, 16(14), 3636–3639. [Link]

  • Enders, D., et al. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Beilstein Journal of Organic Chemistry, 8, 802–809. [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters. [Link]

  • Majee, A., & Kundu, D. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1664-1685. [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Europe PMC. [Link]

  • Enders, D., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyrans via a one-pot organocatalytic Michael/Henry/ketalization sequence. PubMed. [Link]

  • Gurjar, M. K., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 77(5), 2345–2354. [Link]

  • Clarke, P. A. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of York. [Link]

  • Reddy, P. V., & Lee, J. S. I. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(12), 381. [Link]

  • Xu, F., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. PubMed. [Link]

  • Nishizawa, M., et al. (2024). An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. Molecules, 29(7), 1541. [Link]

  • Clarke, P. A., et al. (2019). How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Organic & Biomolecular Chemistry, 17(28), 6795-6801. [Link]

  • Clarke, P. A. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. CORE. [Link]

  • Clarke, P. A., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters, 26(3), 646–651. [Link]

  • de Meijere, A., et al. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au, 1(1), 18–24. [Link]

  • Sharma, U., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1118–1173. [Link]

  • Clarke, P. A. (2025). Probing the Mechanism of Prins Cyclizations and Application to the Synthesis of 4-Hydroxytetrahydropyrans. ResearchGate. [Link]

  • Hahn, F. (2025). Alcohol Dehydrogenase‐Triggered Oxa‐Michael Reaction for the Asymmetric Synthesis of Disubstituted Tetrahydropyrans and Tetrahydrofurans. ResearchGate. [Link]

  • Romea, P., & Urpí, F. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. Molecules, 28(11), 4330. [Link]

  • Clarke, P. A., et al. (2019). How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Wang, C.-J., et al. (2013). The catalytic asymmetric synthesis of tetrahydropyridazines via inverse electron-demand aza-Diels–Alder reaction of enol ethers with azoalkenes. Chemical Communications, 49(54), 6036-6038. [Link]

  • Floreancig, P. E. (2012). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Synlett, 23(13), 1857-1868. [Link]

  • Wang, C.-J., et al. (2018). Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse‐Electron‐Demand Aza-Diels-Alder Reaction of Olefins with Azoalkenes in Situ Generated from α‑Halogeno Hydrazones. ChemRxiv. [Link]

  • Rein, T., & Vares, L. (2002). A versatile stereocontrolled approach to chiral tetrahydrofuran and tetrahydropyran derivatives by use of sequential asymmetric Horner-Wadsworth-Emmons and ring-closure reactions. PubMed. [Link]

  • Barbero, A., et al. (2019). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. CORE. [Link]

  • Clarke, P. A., & Santos, S. (2005). Stereocontrolled synthesis of 2,4,5-trisubstituted tetrahydropyrans. Chemical Communications, (21), 2734-2736. [Link]

  • Organic Chemistry Portal. (2006). Asymmetric Hetero-Diels-Alder Reactions. Organic Chemistry Portal. [Link]

  • Rein, T., & Vares, L. (2002). A Versatile Stereocontrolled Approach to Chiral Tetrahydrofuran and Tetrahydropyran Derivatives by Use of Sequential Asymmetric Horner−Wadsworth−Emmons and Ring-Closure Reactions. The Journal of Organic Chemistry, 67(21), 7226–7237. [Link]

  • Alker, D., et al. (1990). Asymmetric hetero-Diels–Alder reactions of alkenyldihydrooxazoles. Synthesis of oxazolo[3,2-c]pyrimidines and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1623-1628. [Link]

  • Wang, J., et al. (2023). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters, 25(29), 5419–5424. [Link]

  • Wang, C.-J., et al. (2018). Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse‐Electron‐Demand Aza-Diels-Alder Reac. ChemRxiv. [Link]

  • Sharma, U., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]

  • Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple. RWTH Publications. [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

  • Smith, S. W. (2009). The Significance of Chirality in Drug Design and Development. Chirality, 21(S1), E113-E119. [Link]

  • Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Research. [Link]

  • Kumar, A., & Singh, R. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 1-10. [Link]

Sources

Application Notes and Protocols for the Chromatographic Purification of Synthesized Tetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

Tetrahydro-4H-pyran-4-one is a pivotal heterocyclic ketone, serving as a versatile building block in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its incorporation into molecular scaffolds can impart favorable physicochemical properties, such as enhanced solubility and metabolic stability.[2] The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, compromise the integrity of the final product, and introduce potential toxicological risks. This document provides a comprehensive guide to the purification of crude tetrahydro-4H-pyran-4-one using flash column chromatography and preparative high-performance liquid chromatography (HPLC), ensuring the high purity required for demanding applications.

Introduction: The Imperative for Purity

The synthesis of tetrahydro-4H-pyran-4-one, while achievable through various routes, often yields a crude product containing unreacted starting materials, reaction by-products, and residual solvents.[3] For its effective use as a synthetic intermediate, a high degree of purity is essential. Chromatographic techniques offer a robust and scalable solution for the removal of these impurities. The choice between flash chromatography and preparative HPLC depends on the scale of purification, the nature of the impurities, and the desired final purity. This guide will detail the principles and provide step-by-step protocols for both methods, enabling researchers to select and implement the most appropriate purification strategy.

Understanding the Analyte and Potential Impurities

Tetrahydro-4H-pyran-4-one is a colorless to light yellow liquid with a characteristic fruity odor.[1][4] It is a polar compound, soluble in many organic solvents such as ethanol, acetone, and dichloromethane, with some miscibility in water.[5][6][7] This solubility profile is a key consideration in developing an effective chromatographic method.

Potential Impurities: The nature and quantity of impurities will be dictated by the synthetic route employed. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include compounds like 3-chloropropionyl chloride, ethylene, or bis(2-chloroethyl) ether.[2][8]

  • Reaction Intermediates: For example, in the two-step synthesis from 3-chloropropionyl chloride, 1,5-dichloropentan-3-one is a key intermediate that may be present in the crude product.[9]

  • By-products of Side Reactions: Over-chlorination during certain synthetic steps can lead to dichlorinated pyranone species, such as 3,5-dichloro-tetrahydro-pyran-4-one.[3]

  • Degradation Products: The α-chloro ketone product, if formed during synthesis, can be unstable and lead to various degradation products.[3]

  • Residual Solvents: Solvents used in the synthesis and work-up procedures will likely be present.

A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and inform the purification strategy.[3]

Method Selection: Flash Chromatography vs. Preparative HPLC

The choice between flash chromatography and preparative HPLC is a critical decision in the purification workflow.

  • Flash Column Chromatography is a rapid, medium-resolution technique suitable for purifying gram to kilogram quantities of material.[10] It is often the first choice for routine purification in a synthesis laboratory due to its simplicity and cost-effectiveness. Normal-phase chromatography, using a polar stationary phase like silica gel, is well-suited for the purification of moderately polar compounds like tetrahydro-4H-pyran-4-one.

  • Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and is ideal for purifying smaller quantities of material where very high purity is required, or for separating challenging mixtures of closely related compounds.[11][12] Reversed-phase HPLC, with a non-polar stationary phase, is a powerful technique for separating polar compounds.[13]

The logical workflow for purification is illustrated below:

PurificationWorkflow Crude Crude Synthesized Tetrahydro-4H-pyran-4-one TLC_GCMS Purity Assessment (TLC, GC-MS, NMR) Crude->TLC_GCMS  Analyze Decision Select Purification Method TLC_GCMS->Decision  Inform FlashChrom Flash Column Chromatography Decision->FlashChrom  Large Scale / Routine PrepHPLC Preparative HPLC Decision->PrepHPLC  High Purity / Difficult Separation PureProduct Pure Tetrahydro-4H-pyran-4-one FlashChrom->PureProduct PrepHPLC->PureProduct Analysis Final Purity Analysis (QC) PureProduct->Analysis

Caption: Purification workflow for tetrahydro-4H-pyran-4-one.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of multi-gram quantities of crude tetrahydro-4H-pyran-4-one using normal-phase flash chromatography.

Rationale and Method Development

Normal-phase chromatography separates compounds based on their polarity, with more polar compounds having a stronger affinity for the polar stationary phase (silica gel) and thus eluting later. A solvent system, or eluent, of increasing polarity is used to sequentially elute compounds from the column. The ideal eluent system will provide good separation between tetrahydro-4H-pyran-4-one and its impurities.

A common and effective starting point for the purification of moderately polar ketones is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[14] The optimal ratio of these solvents should be determined by Thin Layer Chromatography (TLC) prior to performing the flash column. The target Rf (retention factor) for the desired compound on the TLC plate should be approximately 0.2-0.3 to ensure good separation on the column.[15]

Experimental Protocol

Materials and Equipment:

  • Crude tetrahydro-4H-pyran-4-one

  • Silica gel (40-63 µm particle size)

  • Solvents: Hexane (or petroleum ether) and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Pressurized air or nitrogen source

  • Fraction collector or test tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate (start with a ratio of 4:1).

    • Visualize the spots under a UV lamp and/or by staining.

    • Adjust the solvent ratio until the spot corresponding to tetrahydro-4H-pyran-4-one has an Rf of approximately 0.2-0.3.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).

    • Dry-pack the column with silica gel.

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica gel.

    • Pre-elute the column with the initial, non-polar solvent mixture determined from the TLC analysis.

  • Sample Loading:

    • Dissolve the crude tetrahydro-4H-pyran-4-one in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • For samples with poor solubility, a "dry loading" technique can be used: dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial solvent mixture, applying gentle pressure.

    • Collect fractions in test tubes or using a fraction collector.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate to elute more polar compounds. A common gradient might be from 10% to 40% ethyl acetate in hexane.[10][16]

  • Product Isolation:

    • Combine the fractions containing the pure tetrahydro-4H-pyran-4-one (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Presentation:

ParameterRecommended Value/Range
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Eluent 10-20% Ethyl Acetate in Hexane
Final Eluent 30-50% Ethyl Acetate in Hexane
TLC Rf Target 0.2 - 0.3 in initial eluent
Sample Loading Wet (in minimal DCM) or Dry

Protocol 2: Purification by Preparative HPLC

This protocol is suitable for the purification of smaller quantities (milligram to gram scale) of tetrahydro-4H-pyran-4-one where high purity is critical.

Rationale and Method Development

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. Less polar compounds are retained more strongly, while more polar compounds elute earlier. For a polar compound like tetrahydro-4H-pyran-4-one, a mobile phase consisting of water and an organic modifier like acetonitrile or methanol is appropriate. The addition of a small amount of acid, such as formic acid, can improve peak shape and reproducibility.

Method development typically begins at the analytical scale to optimize the separation, and then the method is scaled up for preparative purification.[17]

Experimental Protocol

Materials and Equipment:

  • Crude tetrahydro-4H-pyran-4-one

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column

  • Solvents: HPLC grade water, acetonitrile, and formic acid

  • Vials for sample injection and fraction collection

Procedure:

  • Analytical Method Development (if necessary):

    • Using an analytical C18 column, develop a gradient method with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.

    • A typical gradient might run from 5% to 95% acetonitrile over 15-20 minutes.

    • Optimize the gradient to achieve baseline separation of tetrahydro-4H-pyran-4-one from its impurities.

  • Scale-Up to Preparative HPLC:

    • Select a preparative C18 column with the same stationary phase chemistry as the analytical column.

    • Scale the flow rate and injection volume according to the dimensions of the preparative column. Scale-up calculators are widely available to assist with this.[17]

  • Sample Preparation:

    • Dissolve the crude tetrahydro-4H-pyran-4-one in the initial mobile phase composition or a solvent compatible with the mobile phase (e.g., a water/acetonitrile mixture).

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the filtered sample onto the column.

    • Run the scaled-up gradient method.

    • Monitor the elution profile using the UV detector (a wavelength of around 210 nm is often suitable for ketones).

    • Collect fractions corresponding to the peak of tetrahydro-4H-pyran-4-one.

  • Product Isolation:

    • Analyze the collected fractions by analytical HPLC to confirm their purity.

    • Combine the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., dichloromethane) to isolate the purified product.

Data Presentation:

ParameterRecommended Value/Range
Stationary Phase C18-bonded Silica
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Optimized based on analytical separation
Detection UV at ~210 nm
Sample Preparation Dissolve in mobile phase and filter

The logical steps for preparative HPLC are as follows:

PrepHPLCWorkflow cluster_prep Preparative HPLC Protocol Analytical 1. Analytical Method Development (C18) ScaleUp 2. Scale-Up Calculation Analytical->ScaleUp SamplePrep 3. Sample Preparation (Dissolve & Filter) ScaleUp->SamplePrep Injection 4. Injection & Gradient Elution SamplePrep->Injection Collection 5. Fraction Collection (UV Detection) Injection->Collection Isolation 6. Product Isolation (Solvent Removal) Collection->Isolation

Caption: Step-by-step workflow for preparative HPLC purification.

Safety Considerations

  • Tetrahydro-4H-pyran-4-one is a flammable liquid and vapor. Handle with care in a well-ventilated fume hood, away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The solvents used in chromatography (hexane, ethyl acetate, acetonitrile) are flammable and have associated health risks. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The successful purification of synthesized tetrahydro-4H-pyran-4-one is a critical step in ensuring the quality and reliability of subsequent research and development activities. Both flash column chromatography and preparative HPLC are powerful techniques that, when applied correctly, can yield material of high purity. The choice of method will depend on the specific requirements of the project, including the scale of the synthesis and the desired final purity. By following the detailed protocols and considering the underlying chemical principles outlined in this guide, researchers can confidently and efficiently purify this important synthetic intermediate.

References

  • BTC. (2025, October 22). What is the solubility of Tetrahydro - 4 - pyrone in organic solvents? Retrieved from [Link]

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • Ingenieria Analitica Sl. (2013, September 1). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]

  • Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Santos, C. M. M., et al. (2020). Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies. PMC - PubMed Central. Retrieved from [Link]

  • The Curious Chemist. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

Sources

Application Notes & Protocols: A Comprehensive Workflow for the Biological Evaluation of Tetrahydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyridine Scaffold - A Privileged Structure in Drug Discovery

The tetrahydropyridine (THP) moiety is a six-membered nitrogen-containing heterocycle that has earned the status of a "privileged structure" in medicinal chemistry.[1][2] Its structural versatility and presence in numerous natural products and synthetic compounds have made it a cornerstone for the development of novel therapeutics.[2] THP derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and profound effects on the central nervous system (CNS).[1][2][3]

The potent biological activity of this class is famously exemplified by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that has been instrumental in studying Parkinson's disease.[1][4][5] The discovery of MPTP's effects underscores the critical need for a rigorous and systematic biological evaluation of any new THP derivative to unlock its therapeutic potential while ensuring safety.

This guide provides a comprehensive, field-proven experimental workflow for researchers, scientists, and drug development professionals engaged in the biological evaluation of novel tetrahydropyridine derivatives, from initial screening to preclinical assessment.

Part 1: Pre-Biological Qualification: Synthesis, Purification, and Structural Verification

Before any biological assay, the integrity of the test compound must be unequivocally established. This foundational step ensures that any observed biological activity is attributable to the intended molecule and not to impurities or a misidentified structure.

1.1 Synthesis: A multitude of synthetic strategies exist for constructing the tetrahydropyridine ring system, from classic cyclization reactions to modern multicomponent and catalytic methods.[1][2][6] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

1.2 Purification and Characterization Protocol: The "trustworthiness" pillar of our scientific approach begins here. A compound is not ready for biological evaluation until its purity and structure are confirmed.

Protocol: Compound Characterization

  • Initial Purification: Following synthesis, purify the crude product using an appropriate technique. Recrystallization from a suitable solvent (e.g., ethanol) is common for solid compounds. For oils or complex mixtures, column chromatography on silica gel is the standard method.[1]

  • Structural Confirmation:

    • NMR Spectroscopy: Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. The resulting spectra should be consistent with the predicted structure of the tetrahydropyridine derivative.[1][7][8]

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition of the compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound using HPLC with a suitable detector (e.g., UV-Vis or MS). For biological testing, a purity of >95% is the generally accepted standard.

  • Structural Elucidation (if necessary):

    • Single Crystal X-ray Crystallography: If the compound can be crystallized, this technique provides unambiguous confirmation of its three-dimensional structure and stereochemistry.[6][8]

Part 2: The In Vitro Evaluation Cascade

The in vitro evaluation process is designed as a hierarchical cascade, efficiently filtering compounds from general toxicity screening to specific, target-oriented assays. This approach conserves resources by ensuring that only compounds with a desirable preliminary profile advance to more complex and costly experiments.

Diagram: General In Vitro Experimental Workflow A tiered approach to efficiently screen and characterize THP derivatives.

G cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Identification Synthesis Synthesis of Tetrahydropyridine Derivatives Purification Purification & Characterization (NMR, MS, HPLC >95%) Synthesis->Purification PrimaryScreen Primary Screening (e.g., Cytotoxicity Assay) Purification->PrimaryScreen SecondaryScreen Secondary Screening (Target-Based Assays) PrimaryScreen->SecondaryScreen Non-toxic compounds DataAnalysis IC50 / EC50 / MIC Determination SecondaryScreen->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadIdent Lead Compound Identification SAR->LeadIdent

Caption: General experimental workflow for in vitro biological evaluation.[1]

2.1 Tier 1: Primary Screening - Cytotoxicity Assessment

  • Causality: The first crucial biological question is whether the compound is overtly toxic to cells. This assay establishes a therapeutic window, defining the concentration range that can be used in subsequent experiments without causing non-specific cell death.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate a suitable human cell line (e.g., HEK293 for general cytotoxicity or MCF-7 for anticancer screening) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the tetrahydropyridine derivative in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium only (blank), cells with medium + DMSO (vehicle control), and cells treated with a known cytotoxic agent (positive control, e.g., Doxorubicin).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
THP-001HEK29348>100
THP-002MCF-74812.5
DoxorubicinMCF-7480.8

2.2 Tier 2: Secondary Screening - Target-Specific Assays

Compounds that pass the cytotoxicity screen (i.e., show low general toxicity or selective toxicity to a target cell line) are advanced to assays that probe their specific mechanism of action. The choice of assay is guided by the therapeutic hypothesis for the THP derivative.

Example A: CNS Activity - Monoamine Oxidase (MAO) Inhibition

  • Causality: Many THP derivatives are designed to inhibit MAO-A or MAO-B, enzymes that degrade neurotransmitters like dopamine and serotonin.[7] Inhibition of these enzymes is a therapeutic strategy for depression and Parkinson's disease.[1][8][10]

Diagram: MAO Inhibition Pathway Mechanism of MAO inhibition by THP derivatives in a presynaptic neuron.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Vesicle with Dopamine Dopamine Dopamine Vesicle->Dopamine Release MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Degradation THP Tetrahydropyridine Derivative THP->MAO Inhibition Dopamine->MAO Dopamine_Cleft Increased Dopamine Dopamine->Dopamine_Cleft

Caption: THP derivatives can inhibit MAO, preventing neurotransmitter degradation.[1]

Protocol: In Vitro MAO-Glo™ Assay

  • Reagent Preparation: Reconstitute recombinant human MAO-A or MAO-B enzyme, the MAO substrate, and the Luciferin Detection Reagent according to the manufacturer's protocol (e.g., Promega).

  • Compound Plating: In a white, opaque 96-well plate, add the THP derivatives at various concentrations. Include a known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., L-Deprenyl) as positive controls.[10]

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction. This substrate is converted by MAO into a product that, in a subsequent step, generates luciferin. Incubate for 60 minutes.

  • Signal Generation: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luciferase reaction, which produces a luminescent signal proportional to the amount of luciferin generated (and thus inversely proportional to MAO activity).

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to controls and plot the percentage of MAO inhibition versus compound concentration to calculate IC₅₀ values for both MAO-A and MAO-B.

Data Presentation: MAO Inhibition Profile

Compound IDMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
THP-0030.4015.20.026
THP-0048.91.018.81
Clorgyline0.0045--
L-Deprenyl-0.0196-

Example B: Anti-Diabetic Activity - GPR119 Agonism

  • Causality: GPR119 is a G-protein coupled receptor (GPCR) that, when activated, increases cAMP levels, stimulating insulin secretion. THP derivatives have been developed as potent GPR119 agonists for the treatment of Type 2 Diabetes.[11][12]

Protocol: Cell-Based CRE-Luciferase Reporter Assay

  • Cell Line: Use a cell line (e.g., HEK293) stably co-transfected with the human GPR119 receptor and a luciferase reporter gene under the control of a cAMP Response Element (CRE) promoter.

  • Cell Plating: Plate the reporter cells in a 96-well plate and allow them to grow to 80-90% confluency.

  • Treatment: Treat the cells with serial dilutions of the THP derivatives. Include a known GPR119 agonist as a positive control.

  • Incubation: Incubate for 6-8 hours to allow for receptor activation, downstream signaling, and expression of the luciferase reporter gene.

  • Lysis and Signal Detection: Lyse the cells and add a luciferase substrate (e.g., luciferin). The resulting luminescence is proportional to the level of GPR119 activation.

  • Data Acquisition & Analysis: Measure luminescence and plot the signal against compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Data Presentation: GPR119 Agonist Activity

Compound IDGPR119 EC₅₀ (nM)
THP-0054.9
THP-0068.8
MBX-298215.0

Part 3: The In Vivo Evaluation Framework

Promising lead compounds identified from in vitro studies must be evaluated in a living organism to assess their pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[5]

3.1 Pharmacokinetic (PK) Studies

  • Causality: A drug is only effective if it can reach its target in the body at a sufficient concentration and for an adequate duration. PK studies are essential to determine a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and to establish a dosing regimen for efficacy studies.[13]

Protocol: High-Level Rodent Oral Bioavailability Study

  • Animal Model: Use healthy adult male Sprague-Dawley rats or C57BL/6 mice.[12]

  • Group Allocation: Divide animals into two groups: Intravenous (IV) administration and Oral (PO) administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) of the compound formulated in a suitable vehicle via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples from the animals at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Key Pharmacokinetic Parameters

ParameterCompound 24 (Oral, 30 mg/kg)
Cₘₐₓ (ng/mL)1500
Tₘₐₓ (h)2.0
AUC₀₋ₜ (ng·h/mL)8500
Oral Bioavailability (F%)72%

(Data is illustrative, based on similar compounds[13])

3.2 Pharmacodynamic (PD) / Efficacy Studies

  • Causality: These studies aim to demonstrate that the drug produces the desired therapeutic effect in a disease-relevant animal model.

Example: Oral Glucose Tolerance Test (OGTT) for GPR119 Agonists

  • Animal Model: Use C57BL/6 mice or a diet-induced obesity (DIO) mouse model, which better represents the diabetic state.[11][12]

  • Acclimatization & Fasting: Acclimatize the animals and fast them overnight (12-16 hours) before the experiment.

  • Treatment: Administer the THP derivative or vehicle control via oral gavage.

  • Glucose Challenge: After a set time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at t=0 (before glucose challenge) and at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Analysis: Plot blood glucose concentration over time. A successful GPR119 agonist will show a significant reduction in the glucose excursion (lower Area Under the Curve for glucose) compared to the vehicle control group.[12]

3.3 Toxicology Assessment

  • Causality: Given the known neurotoxicity of the THP derivative MPTP, a preliminary toxicology assessment is a mandatory safety check.[4] This step identifies potential liabilities early in the development process. A risk assessment should be conducted to define the acceptable limits of any MPTP-like impurities in the drug substance.[4]

Part 4: Data Integration and Decision Making

The ultimate goal is to integrate all in vitro and in vivo data to guide the drug discovery process. This involves establishing a Structure-Activity Relationship (SAR), where chemical modifications to the THP scaffold are correlated with changes in biological activity, selectivity, and pharmacokinetic properties.[5][7]

Diagram: Drug Discovery Decision Workflow An integrated workflow from initial hit to preclinical candidate selection.

cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Decision Gate Hit Initial Hit (from HTS or Design) SAR_vitro In Vitro SAR (Potency & Selectivity) Hit->SAR_vitro SAR_vitro->SAR_vitro ADME In Vitro ADME (Metabolic Stability, etc.) SAR_vitro->ADME PK Pharmacokinetics (Rodent PK) ADME->PK Advance Lead Compound Efficacy Efficacy Model (Disease-Relevant) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Candidate Preclinical Candidate Tox->Candidate Select Candidate

Sources

use of 4-aminomethyltetrahydropyran as a reagent in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is paramount. Historically, medicinal chemistry has heavily relied on aromatic and heteroaromatic scaffolds. However, the over-reliance on "flat" aromatic systems can lead to challenges in achieving desirable physicochemical properties, such as aqueous solubility and metabolic stability, and can limit the exploration of three-dimensional chemical space for optimal target engagement.[1][2]

Recently, there has been a paradigm shift towards the incorporation of saturated heterocyclic rings in therapeutic agents.[1][3] These three-dimensional scaffolds offer numerous advantages, including improved aqueous solubility, lower toxicity of metabolites, and greater structural diversity through stereoisomerism.[1] The inclusion of sp³-rich frameworks is increasingly recognized as a key strategy for enhancing "drug-likeness" and improving clinical success rates.[1][4]

Among the diverse array of saturated heterocycles, 4-aminomethyltetrahydropyran (CAS 130290-79-8) has emerged as a versatile and highly valuable building block.[5] Its unique structure, combining a hydrophilic tetrahydropyran (THP) ring with a reactive primary amine, provides a powerful tool for medicinal chemists to strategically modify lead compounds and fine-tune their absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]

This guide provides a comprehensive overview of the applications of 4-aminomethyltetrahydropyran in drug discovery, complete with detailed protocols and expert insights to facilitate its effective use in research and development.

Physicochemical Properties and Strategic Advantages

The tetrahydropyran moiety of 4-aminomethyltetrahydropyran serves as a bioisostere for commonly used groups like cyclohexane, but with distinct advantages.[6] The introduction of the oxygen atom within the ring imparts polarity, which can lead to improved solubility and the potential for hydrogen bond interactions with biological targets.[6]

PropertyValueSource
Molecular Formula C₆H₁₃NOPubChem
Molecular Weight 115.17 g/mol PubChem
Boiling Point 75 °CChemicalBook[3]
Density 1.02 g/cm³ChemicalBook[3]
pKa 10.01 ± 0.29 (Predicted)ChemicalBook[3]
LogP -0.1PubChem

Table 1: Physicochemical Properties of 4-Aminomethyltetrahydropyran.

The key strategic advantages of incorporating the 4-aminomethyltetrahydropyran scaffold include:

  • Enhanced Solubility and Reduced Lipophilicity: The THP ring generally lowers the lipophilicity of a molecule compared to its carbocyclic analogue, which can improve aqueous solubility and overall ADME profile.[6]

  • Improved Metabolic Stability: The saturated nature of the THP ring can circumvent metabolic pathways that target aromatic systems, such as oxidation by cytochrome P450 enzymes.[2]

  • Three-Dimensionality for Optimal Target Binding: The non-planar, sp³-rich structure of the THP ring allows for a more comprehensive exploration of the three-dimensional space within a target's binding pocket, potentially leading to increased potency and selectivity.[1]

  • Versatile Synthetic Handle: The primary amine provides a readily functionalizable point for the introduction of the THP moiety into a wide range of molecular scaffolds via robust and well-established chemical transformations, most notably amide bond formation.[5]

Core Applications in Drug Discovery

4-Aminomethyltetrahydropyran has proven to be a critical reagent in the development of inhibitors for several key biological targets implicated in a range of diseases.

mTOR Kinase Inhibitors for Oncology

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[7] Dysregulation of the mTOR signaling pathway is a common feature in many cancers, making it a prime therapeutic target.[7][8] 4-Aminomethyltetrahydropyran is a key reagent in the synthesis of orally available and selective mTOR kinase inhibitors, such as CC214-2.[3][5][9] The incorporation of the THP moiety in these inhibitors often contributes to improved pharmacokinetic properties, which are crucial for oral drug delivery.[6]

PDE10A Inhibitors for Neurological Disorders

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum and is involved in the regulation of cyclic nucleotide signaling.[5][10] Inhibition of PDE10A is a promising therapeutic strategy for the treatment of neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[3][5][9] 4-Aminomethyltetrahydropyran is utilized in the development of pyrazoloquinoline-based PDE10A inhibitors.[3][5][9] The THP group in these compounds can favorably occupy specific pockets within the enzyme's active site, contributing to both potency and selectivity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the common applications of 4-aminomethyltetrahydropyran in a drug discovery setting.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a standard and highly efficient method for forming an amide bond between a carboxylic acid and 4-aminomethyltetrahydropyran using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used coupling reagent known for its high efficiency and low racemization rates.

G cluster_0 Activation cluster_1 Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester HATU, DIPEA HATU HATU DIPEA DIPEA Amide_Product Amide Product Active_Ester->Amide_Product Nucleophilic Attack Amine 4-Aminomethyl- tetrahydropyran Amine->Active_Ester

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-Aminomethyltetrahydropyran (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid, forming the OAt-active ester.

  • Coupling: Add a solution of 4-aminomethyltetrahydropyran (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.

Causality Behind Experimental Choices:

  • HATU is chosen for its ability to rapidly form a highly reactive active ester with minimal risk of racemization, which is particularly important when dealing with chiral carboxylic acids.

  • DIPEA , a non-nucleophilic base, is used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction without competing in the coupling reaction.

  • Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction. The use of an anhydrous solvent is critical to prevent hydrolysis of the activated ester.

  • The aqueous work-up is designed to remove unreacted reagents, by-products (such as tetramethylurea), and the base. The acidic wash removes excess amine and DIPEA, while the basic wash removes any remaining unreacted carboxylic acid.

Protocol 2: Synthesis of a Pyrazoloquinoline-Based PDE10A Inhibitor Scaffold

This protocol outlines a representative synthesis of a pyrazoloquinoline core structure, a common scaffold for PDE10A inhibitors, incorporating the 4-aminomethyltetrahydropyran moiety via an amide coupling reaction.

G Start Pyrazoloquinoline Carboxylic Acid Amide_Coupling Amide Coupling (Protocol 1) Start->Amide_Coupling Final_Product PDE10A Inhibitor Scaffold Amide_Coupling->Final_Product Amine 4-Aminomethyl- tetrahydropyran Amine->Amide_Coupling

Caption: Synthesis of a PDE10A inhibitor scaffold.

Step 1: Synthesis of the Pyrazoloquinoline Carboxylic Acid Core (This is a representative multi-step synthesis that would precede the amide coupling)

The synthesis of the pyrazoloquinoline carboxylic acid core can be achieved through various established synthetic routes, often involving the condensation of a substituted hydrazine with a quinoline derivative. For the purpose of this protocol, we will assume the pyrazoloquinoline carboxylic acid is available.

Step 2: Amide Coupling with 4-Aminomethyltetrahydropyran

Materials:

  • Pyrazoloquinoline carboxylic acid (1.0 eq)

  • 4-Aminomethyltetrahydropyran (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Follow the detailed procedure outlined in Protocol 1 for HATU-mediated amide coupling, using the pyrazoloquinoline carboxylic acid as the carboxylic acid component.

  • The reaction progress should be carefully monitored by LC-MS due to the often complex nature of the starting materials and products.

  • The purification by column chromatography may require a more polar solvent system, such as a gradient of 0-10% methanol in dichloromethane, to elute the final product.

Self-Validating System:

The success of each protocol can be validated through standard analytical techniques:

  • TLC: To monitor the disappearance of starting materials and the appearance of the product.

  • LC-MS: To confirm the mass of the desired product and assess its purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product by analyzing the chemical shifts, coupling constants, and integration of the protons and carbons. The characteristic signals of the 4-aminomethyltetrahydropyran moiety should be clearly identifiable in the final product's spectra.

Conclusion

4-Aminomethyltetrahydropyran is a powerful and versatile reagent in the medicinal chemist's toolbox. Its ability to introduce a saturated, sp³-rich, and hydrophilic moiety provides a strategic advantage in the optimization of drug candidates. By improving physicochemical properties such as solubility and metabolic stability, and by enabling the exploration of three-dimensional binding interactions, the incorporation of the 4-aminomethyltetrahydropyran scaffold can significantly contribute to the development of safer and more effective medicines. The robust and reliable protocols provided herein are intended to empower researchers to effectively utilize this valuable building block in their drug discovery programs.

References

  • Vertex AI Search. Understanding 4-(Aminomethyl)tetrahydro-2H-pyran: A Key Pharmaceutical Intermediate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAVXcKakdMEcVjzKB7yNFE5qfpAt2a4bOOY8PQbJ3DH94g6BtWYmAM8dZJ5cJMKP4jE1DUl-d5SNKh08UVZmoOKVKfYSRn58QY0Ryvlg7R0ebVh964VrwMkPutzU6GUx7nQOxMYp01rBHQUD1-MmM6p0Tf8-Vxmmp7z1Bzqy-pTP077GDvn_DGtVz4lRuDmYn-eMAj3Tm0FV3Ca_43c2DtOj50RVkYVkUwLm8ODcNmKzcr6XImy78=]
  • SRD Pharma. 4-Aminomethyltetrahydropyran - SRD Pharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG95246jEOeAPkVBCBBsbEJLh6Wyu63Vo9qpJ2PJweD3aZvaUr6VP1aW7Jh_q4EH17s-DphiBsm4nW_835l8ui7pZkf_Le4dy1tyUgTn3wn1nr0BCGcylN_fOSOcPhAByArYzgqfS1cSPAUwj3GT-0KiNPL6vxuSa9IxB_6z__XdaGNiE8=]
  • PubChem. 4-Aminomethyltetrahydropyran. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2773210]
  • ResearchGate. Saturated Heterocycles with Applications in Medicinal Chemistry. [URL: https://www.researchgate.
  • Request PDF. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [URL: https://www.researchgate.net/publication/314389028_Synthesis_of_4-aminotetrahydropyran_scaffolds_for_drug_discovery]
  • PubMed. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/28279558/]
  • ChemicalBook. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9418437.htm]
  • PubMed. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8537552/]
  • Frontiers. Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1281898/full]
  • PharmaBlock. Tetrahydropyrans in Drug Discovery. [URL: https://www.pharmablock.com/whitepaper/tetrahydropyrans-in-drug-discovery.html]
  • The Journal of Organic Chemistry. Synthesis of Saturated N-Heterocycles. [URL: https://pubs.acs.org/doi/10.1021/jo402018v]
  • Benchchem. Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols. [URL: https://www.benchchem.
  • PMC. Inhibition of mTOR Kinase and Cancer Treatment. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3614272/]
  • Benchchem. Application of Tetrahydrothiopyran-4-one in the Synthesis of PI3K/mTOR Inhibitors: A Detailed Guide. [URL: https://www.benchchem.
  • PubMed. Design, synthesis, and behavioral evaluation of dual-acting compounds as phosphodiesterase type 10A (PDE10A) inhibitors and serotonin ligands targeting neuropsychiatric symptoms in dementia. [URL: https://pubmed.ncbi.nlm.nih.gov/35248836/]
  • Fisher Scientific. Amide Synthesis. [URL: https://www.fishersci.co.uk/gb/en/technical-support/amide-synthesis.html]
  • PubMed. Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor. [URL: https://pubmed.ncbi.nlm.nih.gov/25560945/]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic route. As a crucial building block in medicinal chemistry, particularly for ligands of neurotransmitter receptors and enzyme inhibitors, robust and reproducible synthesis of this compound is paramount.[1][2] This document will explain the causality behind experimental choices, ensuring a self-validating system for your protocols.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low Yield of the Final Product

Q: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several stages of the synthesis. Let's break down the common synthetic routes and potential pitfalls for each.

Route A: Cyanide Addition to Tetrahydro-4H-pyran-4-one followed by Reduction

This common route involves the formation of a cyanohydrin intermediate, which is then reduced to the final product.

  • Inefficient Cyanohydrin Formation:

    • Cause: The equilibrium for cyanohydrin formation may not be favorable. The reaction is sensitive to pH.

    • Solution: Ensure the reaction medium is slightly basic to facilitate the nucleophilic attack of the cyanide ion. However, a pH that is too high can lead to unwanted side reactions of the starting ketone. A controlled addition of a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN) is crucial. A buffered system can also be employed. A patented method suggests reacting tetrahydropyranone with ammonium carbonate and sodium cyanide in aqueous ethanol.[1][3]

  • Incomplete Reduction of the Nitrile:

    • Cause: The choice of reducing agent and reaction conditions are critical for the complete conversion of the nitrile to the primary amine.

    • Solution:

      • Catalytic Hydrogenation: Catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere are effective.[4][5] Ensure the catalyst is active and not poisoned. The pressure of hydrogen and reaction temperature may need optimization. For instance, one procedure describes hydrogenation at 50-60 °C and 0.51 to 0.61 MPa pressure for 5 hours.[4]

      • Chemical Reduction: Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) can be used.[4] It is imperative to perform this reaction under strictly anhydrous conditions to prevent quenching of the reagent and potential hazards.

Route B: Reductive Amination of Tetrahydro-4H-pyran-4-one

This one-pot approach can be efficient but requires careful control of conditions.

  • Cause: Incomplete imine/enamine formation or inefficient reduction can lead to low yields. The presence of water can hinder the initial condensation step.

  • Solution:

    • Use a suitable reducing agent that is compatible with the reaction conditions, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

    • A reported method involves using ammonium formate with a palladium on activated carbon catalyst in methanol at room temperature overnight.[1] This method avoids harsh reagents and directly yields the desired amine.

    • Ensure the removal of water formed during imine formation, for example, by using a Dean-Stark apparatus if applicable to the specific protocol.

Below is a diagram illustrating the decision-making process for troubleshooting low yields.

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Impurities in the Final Product

Q: After purification, I still observe significant impurities in my NMR and LC-MS. What are the likely side products and how can I minimize their formation?

A: The nature of impurities depends on the synthetic route.

  • From Route A (Cyanide Addition & Reduction):

    • Unreacted Starting Material (Tetrahydro-4H-pyran-4-one):

      • Cause: Incomplete reaction in either the cyanohydrin formation or reduction step.

      • Solution: Increase reaction time, temperature, or the stoichiometry of the reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting material.

    • Over-reduction Products:

      • Cause: Harsh reducing conditions might lead to the reduction of the hydroxyl group.

      • Solution: Use milder reducing agents or optimize the reaction conditions (lower temperature, shorter reaction time).

    • Bis(4-tetrahydropyranosylmethyl)amine:

      • Cause: This secondary amine by-product can form during the reduction of the nitrile, especially in catalytic hydrogenation.

      • Solution: One study noted that conducting the hydrogenation of 4-cyanotetrahydropyran in methanol with a specific catalyst setup did not produce this by-product.[4] The addition of ammonia during the reduction can also suppress the formation of secondary amines.

  • From Route B (Reductive Amination):

    • Unreacted Ketone:

      • Cause: Inefficient imine formation.

      • Solution: As mentioned before, ensure anhydrous conditions and consider using a catalyst to promote imine formation.

    • Alcohol By-product (Tetrahydro-2H-pyran-4-ol):

      • Cause: Reduction of the starting ketone by the reducing agent before amination occurs.

      • Solution: Use a pH-sensitive reducing agent like NaBH₃CN, which is more effective at reducing the iminium ion than the ketone at neutral to slightly acidic pH.

Purification Strategy:

  • Crystallization: The hydrochloride salt of the final product often has good crystallinity. Recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/isopropanol) can be highly effective for removing impurities.

  • Column Chromatography: If crystallization is not effective, flash column chromatography on silica gel can be employed. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane, is typically required to elute the polar amine product.

Issue 3: Difficulty in Isolating the Hydrochloride Salt

Q: I am having trouble precipitating the hydrochloride salt of my product. What are the best practices for its formation and isolation?

A: The formation of the hydrochloride salt is a critical step for purification and handling of the final product.

  • Choice of Acid: Use a solution of hydrochloric acid in a suitable solvent. Anhydrous HCl in diethyl ether or isopropanol is commonly used to avoid introducing water, which can affect solubility and crystallinity.

  • Solvent Selection: The precipitation should be carried out in a solvent in which the free base is soluble, but the hydrochloride salt is not. Common choices include isopropanol, ethanol, or mixtures with less polar solvents like diethyl ether or ethyl acetate.

  • Procedure:

    • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol).

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in an appropriate solvent (e.g., HCl in ether) dropwise with stirring.

    • Continue stirring in the cold for a period to allow for complete precipitation.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove any residual soluble impurities, and dry under vacuum.

II. Frequently Asked Questions (FAQs)

Q1: What is the importance of the tetrahydropyran ring in drug design?

A1: The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. Its non-planar, saturated nature introduces three-dimensionality to a molecule, which can enhance binding selectivity to biological targets.[1] The oxygen atom in the ring can act as a hydrogen bond acceptor, further influencing molecular interactions. The THP moiety is also generally associated with improved metabolic stability and favorable pharmacokinetic properties.[1]

Q2: What are the key analytical techniques to characterize the final product?

A2: A combination of analytical methods is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the purity of the sample.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Can identify the presence of key functional groups, such as O-H (alcohol), N-H (amine), and C-O (ether) stretches.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several steps in this synthesis require specific safety measures:

  • Cyanide Salts (NaCN, KCN): These are highly toxic. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide salts produces highly toxic hydrogen cyanide gas.

  • Hydride Reducing Agents (LiAlH₄): These are highly reactive with water and protic solvents, producing flammable hydrogen gas. All reactions involving these reagents must be conducted under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon).

  • Catalytic Hydrogenation: This involves the use of flammable hydrogen gas and potentially pyrophoric catalysts (like Raney nickel). Ensure the equipment is properly set up and purged to avoid leaks and the creation of explosive mixtures with air.

III. Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is based on the reductive amination of tetrahydro-4H-pyran-4-one.[1]

  • Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in methanol, add ammonium formate (10 equivalents).

  • Catalyst Addition: Carefully add 10% palladium on activated carbon (10 wt% of the starting ketone).

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Salt Formation: Dissolve the residue in a minimal amount of isopropanol and add a solution of HCl in diethyl ether until precipitation is complete.

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Purity Analysis by HPLC

This is a general guideline for developing an HPLC method for purity analysis.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Note: This method may require optimization for your specific sample and HPLC system.

IV. Reaction Mechanism Visualization

The following diagram illustrates the general mechanism for the reductive amination of tetrahydro-4H-pyran-4-one.

Reductive_Amination Ketone Tetrahydro-4H-pyran-4-one Iminium Iminium Ion Intermediate Ketone->Iminium + NH3 - H2O Ammonia NH3 Product 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Iminium->Product + [H-] Hydride [H-] (from reducing agent)

Caption: Reductive amination of tetrahydro-4H-pyran-4-one.

V. References

  • Understanding 4-(Aminomethyl)tetrahydro-2H-pyran: A Key Pharmaceutical Intermediate. (URL: [Link])

  • US Patent US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt... - Google Patents. (URL: )

  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap. (URL: [Link])

Sources

Technical Support Center: Troubleshooting Stereoselectivity in Tetrahydropyran Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective tetrahydropyran (THP) synthesis. The tetrahydropyran motif is a privileged scaffold found in a vast array of bioactive natural products and pharmaceuticals.[1] Achieving precise control over the stereochemistry of substituted THP rings is a critical, yet often challenging, aspect of modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these intricate reactions.

This resource moves beyond simple procedural lists to delve into the mechanistic underpinnings of stereocontrol, providing you with the rationale to make informed decisions at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are structured in a question-and-answer format to directly address the specific challenges you may face during your experiments.

FAQ 1: Poor Diastereoselectivity in Prins-Type Cyclizations

Question: My Prins cyclization is yielding a nearly 1:1 mixture of diastereomers. How can I improve the cis:trans ratio for my 2,6-disubstituted tetrahydropyran?

Answer: Poor diastereoselectivity in Prins cyclizations is a frequent challenge. The stereochemical outcome is dictated by the transition state geometry of the cyclization onto the oxocarbenium ion intermediate.[1][2] Several factors can be tuned to favor one diastereomer over another.

Causality and Mechanistic Considerations:

The Prins cyclization typically proceeds through a chair-like transition state.[1][2] The preference for cis or trans products is governed by the energetic favorability of placing substituents in either axial or equatorial positions in this transition state. Generally, an endo cyclization via an oxocarbenium ion leads to the formation of the THP ring in a stereoselective manner.[1][2][3] The common outcome is exclusive cis-stereoselectivity, which can be attributed to the most stable conformation where the 2,6-substituents occupy equatorial positions.[1][2]

Troubleshooting Workflow:

start Low Diastereoselectivity in Prins Cyclization catalyst Optimize Lewis or Brønsted Acid Catalyst start->catalyst temp Adjust Reaction Temperature catalyst->temp If no improvement end Improved Diastereoselectivity catalyst->end Success solvent Screen Solvents temp->solvent If no improvement temp->end Success substrate Modify Substrate Structure solvent->substrate If still suboptimal solvent->end Success substrate->end Success

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental Protocols & Key Insights:

  • Catalyst Screening: The choice of Lewis or Brønsted acid is paramount.

    • Protocol: Screen a panel of Lewis acids (e.g., TMSOTf, InCl₃, SnCl₄) and Brønsted acids (e.g., phosphomolybdic acid).[4] Start with catalytic amounts and incrementally increase the loading. For instance, InCl₃ has been shown to mediate highly diastereoselective cyclizations.[4][5]

    • Expert Insight: Milder catalysts may favor the thermodynamically more stable product, while stronger, more reactive catalysts might lead to the kinetic product.[6][7][8][9]

  • Temperature Optimization:

    • Protocol: Run the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature).

    • Expert Insight: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the competing transition states, thus favoring the pathway with the lower activation energy.[10][11] This is a classic method to favor the kinetic product.[6][7][8][9]

  • Solvent Effects:

    • Protocol: Evaluate a series of solvents with varying polarities and coordinating abilities (e.g., CH₂Cl₂, THF, CH₃CN, toluene).

    • Expert Insight: The solvent can influence the stability of the oxocarbenium ion intermediate and the transition state geometry.[10] Less coordinating solvents may lead to a more "free" oxocarbenium ion, potentially altering the stereochemical course of the reaction.

  • Substrate Modification:

    • Protocol: If possible, alter the steric bulk of substituents on your starting materials. For example, changing a methyl group to an isopropyl group can have a significant impact.

    • Expert Insight: Increasing the steric hindrance of substituents can amplify the energy difference between axial and equatorial positions in the transition state, thereby enhancing diastereoselectivity.[10][12]

FAQ 2: Unexpected Formation of the trans-Isomer in Oxa-Michael Reactions

Question: My intramolecular oxa-Michael reaction is yielding the trans-2,6-disubstituted THP, but I need the cis-isomer. What's going on and how can I reverse the selectivity?

Answer: The stereochemical outcome of intramolecular oxa-Michael reactions is a classic example of kinetic versus thermodynamic control.[6][7][8][9][13]

Causality and Mechanistic Considerations:

  • Kinetic Control: Generally, intramolecular oxa-Michael reactions of ζ-hydroxy α,β-unsaturated esters catalyzed by a base afford 2,6-trans-substituted tetrahydropyrans under kinetic conditions.[13] This is because the transition state leading to the trans product is lower in energy.

  • Thermodynamic Control: Conversely, these reactions yield 2,6-cis-substituted tetrahydropyrans under thermodynamic conditions, as the cis product is often the more stable diastereomer.[13]

Troubleshooting and Optimization:

ConditionTo Favor trans (Kinetic)To Favor cis (Thermodynamic)Rationale
Base Strong, non-nucleophilic base (e.g., NaH, KHMDS)Weaker base (e.g., K₂CO₃, DBU)Strong bases favor irreversible deprotonation and rapid cyclization, trapping the kinetic product. Weaker bases allow for equilibration to the more stable thermodynamic product.
Temperature Low temperature (-78 °C to 0 °C)Higher temperature (Room temp. to reflux)Lower temperatures favor the faster-forming kinetic product. Higher temperatures provide the energy needed to overcome the reverse reaction barrier, allowing for equilibration to the thermodynamic product.[6][7][8][9]
Reaction Time ShortLongShorter reaction times can isolate the kinetic product before significant equilibration occurs.[7]

Experimental Protocol for Thermodynamic Control (to obtain the cis-isomer):

  • To a solution of your ζ-hydroxy α,β-unsaturated ester in a suitable solvent (e.g., THF, CH₃CN), add a catalytic amount of a weak base (e.g., DBU).

  • Stir the reaction mixture at room temperature or gently heat to reflux.

  • Monitor the reaction by TLC or LC-MS until the ratio of cis to trans isomers no longer changes, indicating that thermodynamic equilibrium has been reached.

  • Work up the reaction and purify the desired cis-isomer by column chromatography.

FAQ 3: My Asymmetric Organocatalytic THP Synthesis has Low Enantioselectivity.

Question: I'm using a chiral organocatalyst for my THP synthesis, but the enantiomeric excess (ee) is poor. How can I improve it?

Answer: Asymmetric organocatalysis has become a powerful tool for the synthesis of enantiopure THPs.[14][15] Low enantioselectivity often points to a mismatch between the catalyst, substrate, and reaction conditions.

Causality and Mechanistic Considerations:

Chiral organocatalysts, such as bifunctional hydrogen-bonding catalysts (e.g., thioureas, squaramides), activate substrates and control the facial selectivity of the key bond-forming step.[14] The catalyst and substrate form a well-defined, chiral transition state assembly. Any factors that disrupt this assembly will erode enantioselectivity.

Troubleshooting Diagram:

start Low Enantioselectivity catalyst Screen Chiral Organocatalysts start->catalyst solvent Optimize Solvent catalyst->solvent If no improvement end High Enantioselectivity catalyst->end Success temp Adjust Temperature solvent->temp If no improvement solvent->end Success additives Consider Additives temp->additives If still suboptimal temp->end Success additives->end Success

Caption: Troubleshooting workflow for low enantioselectivity.

Experimental Protocols & Key Insights:

  • Catalyst Selection:

    • Protocol: Screen a structurally diverse range of catalysts. For example, if a thiourea catalyst gives poor results, try a squaramide-based catalyst.[16][17]

    • Expert Insight: The steric and electronic properties of the catalyst must be well-matched to the substrate. Subtle changes in the catalyst backbone or hydrogen-bonding motifs can have a profound impact on enantioselectivity.

  • Solvent Optimization:

    • Protocol: Evaluate a range of solvents, paying close attention to their polarity and hydrogen-bonding capabilities (e.g., toluene, CH₂Cl₂, THF, ethyl acetate).

    • Expert Insight: The solvent can compete with the substrate for hydrogen bonding to the catalyst, potentially disrupting the chiral transition state. Non-polar, non-coordinating solvents often provide the best results.

  • Temperature Effects:

    • Protocol: Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, -40 °C).

    • Expert Insight: Lowering the temperature can increase the energy difference between the diastereomeric transition states leading to the two enantiomers, thus improving enantioselectivity.

FAQ 4: The Anomeric Effect is Dominating and Giving the "Wrong" Isomer. How Can I Overcome It?

Question: I'm trying to install an equatorial substituent at the C2 position, but the anomeric effect is forcing it into the axial position. How can I favor the equatorial isomer?

Answer: The anomeric effect is a powerful stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to the ring heteroatom to prefer an axial orientation over a sterically less hindered equatorial one.[18]

Causality and Mechanistic Considerations:

The anomeric effect arises from a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding (σ*) orbital of the C-X bond (where X is the substituent).[12] This interaction is maximized when the substituent is in the axial position.

Strategies to Mitigate the Anomeric Effect:

  • Bulky Substituents:

    • Rationale: Increasing the steric bulk of the substituent at C2 can create a significant A(1,3) strain in the axial conformation, which can outweigh the stabilization gained from the anomeric effect.

    • Example: If X = OMe, consider changing it to X = OTBS or OTIPS.

  • Solvent Choice:

    • Rationale: Polar, protic solvents can solvate the lone pairs of the ring oxygen, reducing their ability to participate in hyperconjugation and thus diminishing the anomeric effect.

    • Protocol: Switch from a non-polar solvent like toluene or CH₂Cl₂ to a more polar one like methanol or even water, if the reaction tolerates it.

  • Chelation Control:

    • Rationale: Introducing a chelating group elsewhere on the ring can allow for the use of a Lewis acid to lock the conformation in a state that favors an equatorial substituent at C2.

    • Protocol: This is a substrate-dependent strategy that requires careful planning during the synthetic design phase.

References

  • Anomeric effect. (n.d.). In Wikipedia. Retrieved December 12, 2023, from [Link]

  • Kiss, L., & Mándi, A. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(7), 1927-1946. [Link]

  • da Silva, J. B. P., & Ramalho, T. C. (2017). Theoretical Study on the Anomeric Effect in α-substituted Tetrahydropyrans and Piperidines. Tetrahedron, 73(35), 5263-5270.
  • Chemical Society Reviews. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. RSC Publishing. [Link]

  • Kumar, A., & Shaw, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]

  • Ene cyclization reaction in heterocycle synthesis. (2017). Organic & Biomolecular Chemistry. [Link]

  • Diastereoselective synthesis of substituted dihydropyrans via an oxonium-ene cyclization reaction. (2007). PubMed. [Link]

  • Intermolecular oxonium–ene reaction: a new entry to stereocontrolled synthesis of tetrahydropyrans. (1991). Journal of the Chemical Society, Chemical Communications. [Link]

  • Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. (2021). Organic & Biomolecular Chemistry. [Link]

  • Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Derivatives. (2025). Synfacts. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2007). PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Kumar, A., & Shaw, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ResearchGate. [Link]

  • Ene Cyclization Reaction in Heterocycle Synthesis. (2017). ResearchGate. [Link]

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. (2012). PMC. [Link]

  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. (2014). PMC. [Link]

  • Salzner, U., & Schleyer, P. v. R. (1993). Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. The Journal of Organic Chemistry, 58(15), 4091–4098. [Link]

  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. (2012). PMC. [Link]

  • Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. (2024). Organic Letters. [Link]

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. (2017). Natural Product Reports. [Link]

  • Asymmetric Induction via an Intramolecular Haloetherification Reaction of Chiral Ene Acetals. (n.d.). Yakugaku Zasshi. [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). Molecules. [Link]

  • Kumar, A., & Shaw, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PubMed Central. [Link]

  • ChemInform Abstract: Ab initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3- Dioxanes, and Glucose. (2010). ResearchGate. [Link]

  • Clarke, P. A., & Santos, S. (2006). Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry, 2006(10), 2045-2053. [Link]

  • Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. (2021). MDPI. [Link]

  • Tetrahydropyran. (n.d.). In Wikipedia. Retrieved December 12, 2023, from [Link]

  • Chan, K.-P., & Loh, T.-P. (2013). Stereochemical Prins cyclization: electronic versus steric effects on the synthesis of 2,4,6-trisubstituted tetrahydropyran rings.
  • Clarke, P. A., & Santos, S. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. European Journal of Organic Chemistry, 2006(10), 2045-2053.
  • Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. (2012). PMC. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2017). Marine Drugs. [Link]

  • Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved December 12, 2023, from [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. [Link]

Sources

Technical Support Center: Minimizing Byproducts in the Hydrogenation of Pyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of 4H-pyran-4-one to tetrahydro-4H-pyran-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthesis, focusing on minimizing byproduct formation and maximizing the yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for tetrahydro-4H-pyran-4-one and what are the common challenges?

The most industrially viable and common laboratory method for synthesizing tetrahydro-4H-pyran-4-one is the catalytic hydrogenation of a 4H-pyran-4-one or dihydropyran-4-one precursor.[1] This process involves the reduction of the carbon-carbon double bonds within the pyran ring using hydrogen gas in the presence of a heterogeneous metal catalyst.[1]

The primary challenge in this synthesis is controlling the selectivity of the hydrogenation. Over-reduction of the ketone functional group to a secondary alcohol, yielding tetrahydropyran-4-ol, is the most common and significant byproduct.[1] Additionally, incomplete hydrogenation can leave starting material or dihydropyran-4-one intermediates in the final product mixture.

Q2: Which catalysts are most effective for the hydrogenation of pyran-4-one?

A range of noble and transition metal catalysts are effective for this transformation. The most commonly employed include:

  • Palladium on carbon (Pd/C)

  • Platinum on carbon (Pt/C)

  • Raney Nickel (Raney Ni) [1]

The choice of catalyst is a critical parameter that significantly influences reaction efficiency, selectivity, and the required reaction conditions.[1] Bimetallic catalysts, such as those incorporating a second metal with palladium, have been shown in other hydrogenation reactions to improve selectivity by modifying the electronic properties and diluting the surface active sites of the primary metal.[2][3]

Q3: What is the main byproduct of concern and how can its formation be mechanistically understood and minimized?

The principal byproduct is tetrahydropyran-4-ol, resulting from the over-reduction of the ketone carbonyl group.[1]

Mechanistic Insight: The hydrogenation of pyran-4-one proceeds in a stepwise manner. The carbon-carbon double bonds of the pyran ring are typically reduced first due to their higher reactivity on the catalyst surface. The ketone group is subsequently reduced, and this second step is often slower. However, if the reaction is left for too long, or if the conditions are too harsh, the ketone will be reduced to the corresponding alcohol.

Strategies for Minimization:

  • Catalyst Selection: Employing a catalyst with a lower propensity for ketone reduction is key. Palladium-based catalysts are often preferred over more aggressive catalysts like platinum or Raney Nickel under harsh conditions.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[4] The reaction should be stopped as soon as the starting material is consumed to prevent over-reduction.

  • Optimization of Conditions: Carefully control the reaction temperature and pressure. Lower temperatures and pressures generally favor the selective hydrogenation of the double bonds over the ketone.[5]

  • Use of Additives: In some hydrogenation systems, the addition of a "catalyst poison" or modifier can selectively inhibit the reduction of certain functional groups. For example, diphenylsulfide has been used with Pd/C to prevent the hydrogenolysis of other sensitive groups.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrogenation of pyran-4-one.

Issue Potential Cause(s) Troubleshooting Steps
Low Conversion of Starting Material 1. Catalyst Inactivity: The catalyst may be old, poisoned, or not properly activated. 2. Insufficient Hydrogen: The hydrogen pressure may be too low, or there might be a leak in the system. 3. Poor Mixing: Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen.[1] 4. Impure Reagents: Impurities in the starting material or solvent can act as catalyst poisons.[1]1. Use fresh, high-quality catalyst. If applicable, ensure proper pre-activation of the catalyst. 2. Check the hydrogen source and ensure the reaction vessel is properly sealed. Increase hydrogen pressure within recommended limits.[5] 3. Increase the stirring rate to ensure the catalyst is well suspended. 4. Use purified starting material and high-purity, degassed solvents.
High Levels of Tetrahydropyran-4-ol Byproduct 1. Over-reduction: The reaction was allowed to proceed for too long. 2. Harsh Reaction Conditions: High temperature or pressure can promote ketone reduction. 3. Highly Active Catalyst: The chosen catalyst may be too reactive for this specific transformation.1. Monitor the reaction closely and stop it immediately upon consumption of the starting material.[1] 2. Reduce the reaction temperature and/or pressure. A typical range is 5-60°C and 0.1-1 MPa.[5] 3. Consider a less active catalyst (e.g., a lower loading of metal on the support) or a different metal altogether (e.g., Pd instead of Pt).
Presence of Dihydropyran-4-one Intermediates Incomplete Hydrogenation: The reaction was stopped prematurely.Increase the reaction time, temperature, or hydrogen pressure slightly. Continue to monitor the reaction progress to avoid over-reduction.
Formation of Unidentified Byproducts 1. Skeletal Rearrangement: Under certain conditions, particularly at higher temperatures and with specific catalysts, rearrangement of the pyran ring can occur.[7] 2. Side Reactions of Aldehydic Impurities: If the starting material contains aldehydic impurities, these can undergo side reactions like hydroacylation.[8]1. Characterize the byproducts using techniques like GC-MS or NMR to understand their structure. Lowering the reaction temperature may suppress these side reactions. 2. Ensure the purity of the starting pyran-4-one.

Experimental Protocols

General Procedure for Catalytic Hydrogenation of 4H-Pyran-4-one

This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrate and scale.

Reaction Setup:

  • A high-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is required.[4]

Procedure:

  • Charging the Reactor: In a clean, dry high-pressure reactor, add 4H-pyran-4-one (1 equivalent).

  • Adding the Solvent: Add a suitable solvent system. A mixture of an aprotic solvent (e.g., toluene) and an alcohol (e.g., methanol) is often effective.[5][9]

  • Adding the Catalyst: Carefully add the chosen catalyst (e.g., 5% Pd/C, 1-5 mol%).

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen gas.[4]

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-1 MPa) and begin stirring.[5] Heat the reaction to the desired temperature (e.g., 25-60°C).[5]

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by TLC or GC until the starting material is fully consumed.[4]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Catalyst Removal: Remove the catalyst by filtration through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure tetrahydro-4H-pyran-4-one.[1]

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway and Byproduct Formation

Reaction_Pathway A 4H-Pyran-4-one B Dihydropyran-4-one (Intermediate) A->B + H2 (Catalyst) C Tetrahydro-4H-pyran-4-one (Desired Product) B->C + H2 (Catalyst) D Tetrahydropyran-4-ol (Over-reduction Byproduct) C->D + H2 (Excess H2 / Harsh Conditions)

Caption: Hydrogenation pathway of 4H-pyran-4-one and the formation of the primary byproduct.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Issue? Low_Conversion Low Conversion Start->Low_Conversion High_Byproduct High Byproduct Level Start->High_Byproduct Check_Catalyst Check Catalyst Activity & Purity of Reagents Low_Conversion->Check_Catalyst Check_Conditions Check H2 Pressure & Stirring Low_Conversion->Check_Conditions Optimize_Conditions Optimize Reaction Time & Conditions (T, P) High_Byproduct->Optimize_Conditions Change_Catalyst Consider a Milder Catalyst Optimize_Conditions->Change_Catalyst

Caption: A decision tree for troubleshooting common issues in pyran-4-one hydrogenation.

References

  • Technical Support Center: Optimizing Tetrahydro-4H-pyran-4-one Reactions - Benchchem.
  • CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents.
  • A Comparative Guide to Catalysts for the Synthesis of Tetrahydro-4H-pyran-4-one - Benchchem.
  • Hydrogenation of Pyran Derivatives. IV. The Skeletal Rearrangement in the Gas-phase Dehydration of Tetrahydropyran-2-methanol - Oxford Academic.
  • Scheme 2. Proposed mechanism for the synthesis of pyrans 4 - ResearchGate.
  • Tetrahydro-4H-pyran-4-one synthesis - ChemicalBook.
  • How to increase the selectivity of Pd-based catalyst in alkynol hydrogenation: Effect of second metal - Heriot-Watt Research Portal.
  • Improvement of Selectivity in Acetylene Hydrogenation with Comparable Activity over Ordered PdCu Catalysts Induced by Post-treatment - ResearchGate.
  • Aldehyde - Wikipedia.
  • Hydrogen - Organic Chemistry Portal.

Sources

Technical Support Center: A-Z Troubleshooting for Improving Yield in Tetrahydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of tetrahydropyridine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for overcoming common synthetic challenges. Tetrahydropyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4] The goal of this resource is to help you navigate the complexities of their synthesis and systematically improve your reaction yields and product purity.

Section 1: General Troubleshooting & Optimization Principles

This section addresses foundational issues that can affect any synthetic route leading to tetrahydropyridine analogs.

FAQ 1: My overall reaction yield is consistently low. Where should I begin troubleshooting?

A low yield is a common issue that can stem from multiple factors. A systematic, step-by-step approach is the most efficient way to identify and resolve the root cause.

Causality and Experimental Choices: The foundation of any successful synthesis is the quality of the starting materials and the precision of the reaction setup. Impurities can inhibit catalysts, participate in side reactions, or alter the optimal stoichiometry. Similarly, reaction parameters like concentration and temperature directly influence kinetics and the equilibrium position, dictating the balance between product formation and decomposition or side reactions.

Troubleshooting Workflow:

  • Verify Starting Material Purity:

    • Action: Analyze all reactants (aldehydes, amines, dienes, etc.) using NMR or GC-MS to confirm identity and purity.

    • Rationale: Commercially sourced reagents can degrade over time. For example, aldehydes are prone to oxidation to carboxylic acids, which can neutralize basic catalysts or reagents.

  • Confirm Stoichiometry and Concentration:

    • Action: Carefully re-evaluate the molar ratios of your reactants. For multi-component reactions, ensure the limiting reagent is correctly identified. For reactions sensitive to polymerization or dimerization, such as Ring-Closing Metathesis (RCM), consider running the reaction under high-dilution conditions (0.05 M to 0.2 M).[5]

    • Rationale: Incorrect stoichiometry can leave unreacted starting materials and lead to the formation of undesired byproducts. Concentration directly impacts reaction rates; bimolecular reactions are favored at higher concentrations, while intramolecular reactions (like RCM) require dilution to suppress intermolecular side reactions.

  • Optimize Temperature and Reaction Time:

    • Action: Monitor the reaction progress using TLC or LC-MS at regular intervals. Run trial reactions at different temperatures (e.g., room temperature, 0 °C, reflux).

    • Rationale: Some reactions, like the Aza-Diels-Alder, may require elevated temperatures to overcome the activation energy barrier. However, excessive heat can lead to decomposition of reactants or products.[6] A time-course study will reveal the point of maximum product formation before significant degradation occurs.

  • Evaluate Solvent and Catalyst:

    • Action: If the steps above do not resolve the issue, proceed to solvent screening and catalyst optimization as detailed in the subsequent FAQs.

G start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity check_stoich Confirm Stoichiometry & Concentration check_purity->check_stoich Purity OK optimize_temp Optimize Temperature & Reaction Time check_stoich->optimize_temp Stoich. OK screen_solvent Screen Solvents (See FAQ 2) optimize_temp->screen_solvent Time/Temp OK screen_catalyst Screen Catalysts (See Method-Specific FAQs) screen_solvent->screen_catalyst Solvent OK success Yield Improved screen_catalyst->success

Caption: General troubleshooting workflow for low-yield reactions.

FAQ 2: How does solvent choice impact the synthesis of tetrahydropyridines?

Solvent selection is critical and can dramatically influence reaction rates and yields.

Causality and Experimental Choices: The solvent's primary roles are to dissolve reactants and to stabilize (or destabilize) transition states. For polar mechanisms, polar solvents can stabilize charged intermediates and transition states, accelerating the reaction. In some cases, particularly in multicomponent reactions, solvent-free conditions can be highly effective, leading to shorter reaction times and higher yields.[1][7]

Solvent Screening Guide:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are often excellent choices for multicomponent reactions that generate polar intermediates. Methanol has been shown to be superior to acetonitrile, chloroform, and dichloromethane in certain LaCl₃·7H₂O-catalyzed syntheses, providing better yields despite a slower reaction rate.[8]

  • Polar Aprotic Solvents (e.g., DCM, Acetonitrile, Toluene): Dichloromethane (CH₂Cl₂) is a common choice for organocatalytic reactions and RCM due to its inertness and ability to dissolve a wide range of organic compounds.[9]

  • Solvent-Free (Neat) Conditions: This approach maximizes reactant concentration and can be environmentally friendly. It has been successfully applied in camphor-sulfonic acid (CSA) catalyzed five-component reactions to produce tetrahydropyridines in good yields.[7]

Data Summary: Effect of Solvent on a Model Tetrahydropyridine Synthesis

SolventCatalystYield (%)Reference
Methanol (MeOH)LaCl₃·7H₂O85[8]
Ethanol (EtOH)POLYANILINE/ZrO₂91[10]
Dichloromethane (DCM)LaCl₃·7H₂O70[8]
Acetonitrile (MeCN)LaCl₃·7H₂O75[8]
Solvent-Free(±)-CSA85-95[7]
FAQ 3: I'm observing significant side product formation. How can I improve selectivity by using protecting groups?

Side reactions often occur due to the nucleophilicity of the nitrogen atom in the reactants or the final product. Protecting the nitrogen atom as a carbamate is a robust strategy to enhance chemical stability and prevent unwanted reactions.[11]

Causality and Experimental Choices: The lone pair of electrons on the nitrogen atom can act as a nucleophile or a base, and in the context of RCM, it can poison the ruthenium catalyst.[12] By converting the amine into a carbamate (e.g., Boc, Cbz, Fmoc), its nucleophilicity is significantly reduced because the lone pair is delocalized into the adjacent carbonyl group. This prevents N-alkylation, N-acylation, and catalyst inhibition.

Common Nitrogen Protecting Groups:

Protecting GroupFull NameCleavage ConditionsKey Advantages
Boc tert-ButoxycarbonylStrong acid (e.g., TFA)[11]Stable to a wide range of nucleophiles and catalytic hydrogenation.
Cbz (or Z) CarboxybenzylCatalytic hydrogenation (H₂, Pd/C)[11]Stable to acidic and basic conditions; offers orthogonal removal to Boc.
Fmoc 9-FluorenylmethyloxycarbonylBase (e.g., Piperidine)[11]Very mild, base-labile cleavage; orthogonal to both Boc and Cbz.
Troc 2,2,2-TrichloroethoxycarbonylReductive cleavage (e.g., Zn/AcOH)Stable to acid; useful when Boc or Cbz are unsuitable.[13]

Experimental Protocol: N-Boc Protection of an Allylamine Precursor

  • Setup: Dissolve the allylamine substrate (1.0 equiv) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) to the solution. If the reaction is slow, a base such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) can be added catalytically.

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC until the starting amine is consumed.

  • Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in a solvent like ethyl acetate and wash with dilute aqueous acid (e.g., 1M HCl) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The N-Boc protected product can then be purified by flash column chromatography.

Section 2: Method-Specific Troubleshooting Guides
2.1 The Aza-Diels-Alder Reaction

This [4+2] cycloaddition is a powerful tool for constructing the tetrahydropyridine core. The Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) variant, which involves an electron-poor aza-diene and an electron-rich dienophile, is particularly common.[14][15]

FAQ 4: My Aza-Diels-Alder reaction is slow or not proceeding. How can I increase the reaction rate and yield?

Causality and Experimental Choices: The rate of a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. In the IEDDA reaction, the goal is to lower the LUMO of the aza-diene (the imine component). This is effectively achieved by using an electron-withdrawing group on the imine nitrogen or by coordinating the imine nitrogen to a Lewis acid.[16] The Lewis acid makes the imine more electrophilic, accelerating the cycloaddition.

G cluster_0 Inverse-Electron-Demand Aza-Diels-Alder Diene Aza-Diene (Electron-Poor) LUMO TS [4+2] Transition State Diene->TS Dienophile Dienophile (Electron-Rich) HOMO Dienophile->TS Product Tetrahydropyridine TS->Product LewisAcid Lewis Acid (e.g., BF₃·OEt₂, FeCl₃) LewisAcid->Diene Activates (Lowers LUMO)

Caption: Lewis acid activation in an IEDDA reaction.

Troubleshooting Steps:

  • Introduce a Lewis Acid Catalyst: If using an unactivated imine, the addition of a Lewis acid is often necessary. Common choices include BF₃·OEt₂, ZnCl₂, and FeCl₃. An ion-paired Lewis acid generated in situ from FeCl₃ has been shown to be highly effective.[17]

  • Use an Activated Imine: Synthesize an imine with an electron-withdrawing group (e.g., sulfonyl, acyl) on the nitrogen. This pre-activates the system for cycloaddition.

  • Increase Temperature: Heating the reaction mixture (e.g., refluxing in toluene) can provide the necessary energy to overcome the activation barrier.

2.2 Ring-Closing Metathesis (RCM)

RCM is a premier method for forming cyclic olefins, including the endocyclic double bond in many tetrahydropyridine analogs.[18][19]

FAQ 6: My RCM reaction is giving low yields. What are the critical parameters to optimize?

Causality and Experimental Choices: RCM is an equilibrium-driven process catalyzed by ruthenium alkylidenes (e.g., Grubbs or Hoveyda-Grubbs catalysts). Success hinges on three key factors: preventing catalyst deactivation, favoring the intramolecular cyclization over intermolecular oligomerization, and choosing a catalyst with appropriate activity for your specific substrate.

Key Optimization Parameters:

  • Catalyst Selection:

    • Grubbs I & II (G-I, G-II): G-II is generally more active and has a broader substrate scope than G-I.[5]

    • Hoveyda-Grubbs II (HG-II): These catalysts often show higher stability and are particularly effective for electron-deficient or sterically hindered olefins. They can also reduce unwanted olefin isomerization.[20]

    • Low Catalyst Loadings: Highly active modern catalysts can often be used at very low loadings (500 ppm to 1 mol%), which is both cost-effective and simplifies purification.[5][21]

  • Nitrogen Protection: As discussed in FAQ 3, unprotected amines can coordinate to the ruthenium center and inhibit catalysis. Using an N-Boc or N-Cbz protected diene is strongly recommended.[12]

  • High Dilution: To favor the desired intramolecular RCM, the reaction must be run at low concentrations (typically 0.1 M to 0.005 M). This is achieved by using a large volume of solvent or by slowly adding the diene substrate via a syringe pump to a flask containing the catalyst.

RCM_Cycle Catalyst Ru Catalyst [Ru]=CHPh Intermediate1 Metallocyclobutane 1 Catalyst->Intermediate1 + Diene Diene Acyclic Diene Intermediate2 Intermediate Alkylidene Intermediate1->Intermediate2 [2+2] Cycloreversion Intermediate3 Metallocyclobutane 2 Intermediate2->Intermediate3 Intramolecular Coordination Styrene Styrene (byproduct) Intermediate2->Styrene Product Cyclic Olefin (Tetrahydropyridine) Intermediate3->Product [2+2] Cycloreversion Product->Catalyst + Regenerated Catalyst

Caption: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).

2.3 Multicomponent Reactions (MCRs)

MCRs are highly efficient processes that combine three or more reactants in a single pot to form a complex product, minimizing purification steps and saving resources.[1][22]

FAQ 8: My one-pot, multicomponent synthesis of tetrahydropyridines is inefficient. How can I improve the yield?

Causality and Experimental Choices: The success of an MCR depends on orchestrating a sequence of reactions (e.g., Knoevenagel condensation, Michael addition, Mannich reaction, cyclization) to proceed smoothly without significant side reactions.[22][23] The catalyst is crucial for activating specific steps in this cascade. The choice between a Lewis acid (activates carbonyls/imines), a Brønsted acid (catalyzes condensations), or a heterogeneous catalyst (eases purification) can determine the reaction's outcome.

Strategies for MCR Optimization:

  • Catalyst Screening: The type of catalyst is paramount.

    • Lewis Acids (e.g., BF₃·SiO₂, LaCl₃): Effective in activating aldehydes and imines for nucleophilic attack.[1]

    • Brønsted Acids (e.g., (±)-CSA, Acetic Acid): Acetic acid can function as both a catalyst and solvent.[2][7]

    • Heterogeneous Catalysts (e.g., POLYANILINE/ZrO₂, Silica Sulfuric Acid): These offer the significant advantage of easy recovery and recyclability, making the process more sustainable.[1][10]

  • Order of Addition: While many MCRs are robust, sometimes the order of addition matters. Pre-forming an intermediate (e.g., the imine from the aldehyde and amine) before adding the third component can sometimes improve yields by preventing undesired initial reactions.

  • Reaction Conditions: As explored in FAQ 1 and 2, systematically screen solvent, temperature, and concentration. Many MCRs work exceptionally well under solvent-free conditions or in polar protic solvents like ethanol.[7][10]

Experimental Protocol: One-Pot Synthesis using a Heterogeneous Catalyst

  • Setup: In a round-bottom flask, combine the aldehyde (2 mmol), aniline (2 mmol), β-ketoester (1 mmol), and the heterogeneous catalyst (e.g., POLYANILINE/ZrO₂, 0.1 g).[10]

  • Solvent: Add the chosen solvent (e.g., ethanol, 15 mL).

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature) for the required time (e.g., 4.5–7 hours), monitoring by TLC.

  • Catalyst Recovery: Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused for subsequent runs.

  • Product Isolation: Concentrate the filtrate in vacuo. The resulting crude product can often be purified by recrystallization or flash column chromatography.

References
  • Initial solvent effect studies for synthesis of tetrahydropyridines with 10 mol% catalyst. (n.d.). ResearchGate. Retrieved December 13, 2023, from [Link]

  • Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. (2021). Revista Desafio Online. Retrieved December 13, 2023, from [Link]

  • One-pot multicomponent synthesis approach for tetrahydropyridines using polyaniline-zirconium oxide composites. (2022). Taylor & Francis Online. Retrieved December 13, 2023, from [Link]

  • 1,2,3,6-Tetrahydropyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved December 13, 2023, from [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (n.d.). Auctores Journals. Retrieved December 13, 2023, from [Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (2015). NIH National Center for Biotechnology Information. Retrieved December 13, 2023, from [Link]

  • Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. (2020). Synlett. Retrieved December 13, 2023, from [Link]

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. (2014). ACS Publications. Retrieved December 13, 2023, from [Link]

  • Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. (2011). ACS Publications. Retrieved December 13, 2023, from [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2020). NIH National Center for Biotechnology Information. Retrieved December 13, 2023, from [Link]

  • Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis. (2011). NIH National Center for Biotechnology Information. Retrieved December 13, 2023, from [Link]

  • Protecting groups. (1998). Royal Society of Chemistry. Retrieved December 13, 2023, from [Link]

  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. (2012). NIH National Center for Biotechnology Information. Retrieved December 13, 2023, from [Link]

  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. (2014). NIH National Center for Biotechnology Information. Retrieved December 13, 2023, from [Link]

  • Design and synthesis of tetrahydropyridine analogs as selective COX-2 inhibitors and anti-breast cancer agents. (2022). AACR Journals. Retrieved December 13, 2023, from [Link]

  • Highly diastereoselective synthesis of tetrahydropyridines by a C-H activation-cyclization-reduction cascade. (2012). PubMed. Retrieved December 13, 2023, from [Link]

  • Solvent free synthesis of tetrahydropyridines by multicomponent reaction. (2017). ResearchGate. Retrieved December 13, 2023, from [Link]

  • Synthesis of 1,2,3,4-tetrahydropyridines. (n.d.). Organic Chemistry Portal. Retrieved December 13, 2023, from [Link]

  • Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. (2022). NIH National Center for Biotechnology Information. Retrieved December 13, 2023, from [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. (2017). ResearchGate. Retrieved December 13, 2023, from [Link]

  • Catalyst-free inverse-electron-demand aza-Diels–Alder reaction of 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes: access to polysubstituted tetrahydropyridines. (2020). Royal Society of Chemistry. Retrieved December 13, 2023, from [Link]

  • Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. (2022). ResearchGate. Retrieved December 13, 2023, from [Link]

  • Aza-Diels–Alder reaction. (n.d.). Wikipedia. Retrieved December 13, 2023, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved December 13, 2023, from [Link]

  • The chemistry and pharmacology of tetrahydropyridines. (2005). PubMed. Retrieved December 13, 2023, from [Link]

Sources

Technical Support Center: Purification of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this valuable chemical building block.[1]

Introduction to Purification Challenges

This compound is a polar molecule containing both a primary amine and a tertiary alcohol. Its hydrochloride salt form enhances water solubility, which can present unique challenges during purification, particularly in removing polar impurities and achieving high crystallinity. The presence of both a basic amine and a hydroxyl group can also lead to difficulties in chromatography and crystallization due to potential zwitterionic character and strong interactions with stationary phases or solvents.

This guide will address common issues encountered during the purification of this compound, providing logical, evidence-based solutions to help you achieve the desired purity and yield.

Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems you may encounter during the purification of this compound.

Problem 1: Low Yield or No Crystal Formation During Recrystallization

Scenario: You have completed the synthesis and are attempting to purify the hydrochloride salt by recrystallization, but you are experiencing either very low yields or a complete failure of the compound to crystallize, sometimes resulting in an oil.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the solvent system is critical for successful recrystallization of this polar hydrochloride salt.

    • Solution: A common and effective method for recrystallizing amine hydrochlorides is to use a polar protic solvent in which the salt is soluble at elevated temperatures, and then add a less polar co-solvent to induce precipitation upon cooling.[2]

      • Recommended Solvents:

        • Primary Solvent (for dissolution): Methanol, Ethanol, Isopropanol.

        • Anti-Solvent (for precipitation): Diethyl ether, Methyl tert-butyl ether (MTBE), Tetrahydrofuran (THF), Acetone.

      • Protocol: Dissolve the crude product in a minimal amount of the hot primary solvent. While still warm, slowly add the anti-solvent until the solution becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point at that temperature, and crystallization fails to initiate.

    • Solution:

      • Seeding: Introduce a small seed crystal of pure this compound to provide a nucleation site for crystal growth.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can act as nucleation sites.

  • "Oiling Out": The compound separates as a liquid (oil) instead of a solid. This often occurs when the melting point of the compound is lower than the boiling point of the recrystallization solvent, or if the concentration of the solute is too high.

    • Solution:

      • Re-heat the solution to dissolve the oil.

      • Add a small amount of additional primary solvent to slightly decrease the concentration.

      • Ensure a slow cooling rate. You can insulate the flask to encourage gradual temperature decrease, which favors the formation of well-ordered crystals over an amorphous oil.

Problem 2: Persistent Impurities in the Final Product

Scenario: After purification, analytical data (e.g., NMR, HPLC) indicates the presence of residual impurities.

Potential Impurities and Their Removal:

The nature of impurities will largely depend on the synthetic route used. Two common routes are the reduction of a cyanohydrin precursor and the reductive amination of a ketone.

  • From Cyanohydrin Route (starting from 4-cyanotetrahydro-2H-pyran-4-ol):

    • Impurity: Unreacted starting material or partially reduced intermediates.

    • Removal Strategy: These impurities are often less polar than the final product. A well-optimized recrystallization should effectively separate them. If recrystallization is insufficient, column chromatography may be necessary.

  • From Reductive Amination Route (starting from Tetrahydro-4H-pyran-4-one):

    • Impurity 1: Unreacted Ketone: The starting ketone may be carried through the reaction.

      • Removal Strategy: The ketone is significantly less polar than the amine hydrochloride. Recrystallization is typically effective. Alternatively, a wash of the free-base form (before salt formation) with a non-polar solvent like hexane can remove the ketone.

    • Impurity 2: Secondary Amine By-product: Over-alkylation can lead to the formation of a secondary amine.

      • Removal Strategy: This can be a challenging impurity to remove due to its similar polarity to the desired primary amine.

        • Chromatography: Flash column chromatography of the free base on silica gel, potentially with an amine-modified silica or by adding a small amount of triethylamine to the eluent, can be effective.

        • Derivative Formation: In difficult cases, one could consider protecting the primary amine (e.g., as a Boc-carbamate), separating the protected primary amine from the secondary amine by chromatography, and then deprotecting to obtain the pure primary amine.

Troubleshooting Workflow for Impurity Removal:

cluster_troubleshoot Troubleshooting start Impure Product recrystallize Recrystallize with Alcohol/Ether System start->recrystallize analyze1 Analyze Purity (HPLC, NMR) recrystallize->analyze1 pure Pure Product analyze1->pure Purity > 98% impure Still Impure analyze1->impure Purity < 98% identify Identify Impurity (Mass Spec, NMR) impure->identify column Column Chromatography (Free Base) identify->column analyze2 Analyze Fractions column->analyze2 combine Combine Pure Fractions & Form HCl Salt analyze2->combine combine->pure

Caption: A decision-making workflow for troubleshooting persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: As a hydrochloride salt, the compound is generally more stable than its free base form. However, due to its hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture absorption. For long-term storage, refrigeration is recommended.

Q2: How can I accurately assess the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: This is an excellent method for identifying the compound and detecting organic impurities. The purity can be estimated by integrating the signals of the compound against those of known impurities or a certified internal standard (quantitative NMR, or qNMR).[3][4]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining purity. Due to the polar nature of the compound, a column with a polar-embedded or polar-endcapped stationary phase may provide better peak shape and retention than a standard C18 column. A typical mobile phase system would be a gradient of water and acetonitrile with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any unknown impurities.

Q3: Can I use column chromatography to purify the hydrochloride salt directly?

A3: It is generally not recommended to perform column chromatography on silica gel with the hydrochloride salt. The high polarity of the salt will lead to very strong adsorption to the silica, resulting in poor recovery and broad peaks. It is best practice to first neutralize the salt to the free base, perform the chromatography, and then re-form the hydrochloride salt from the purified free base.

Q4: My compound appears to be zwitterionic at neutral pH. How does this affect purification?

A4: The presence of both a basic amine and an acidic (in this context, the hydroxyl group is very weakly acidic, but the concept applies to similar amino-acid-like structures) can lead to zwitterionic character, significantly increasing polarity and water solubility, while decreasing solubility in organic solvents. During extractive workups, a zwitterionic compound may partition into the aqueous layer even at its isoelectric point. For purification, it's often easier to work with the compound in a form where it is clearly charged (as the hydrochloride salt) or uncharged (as the free base), rather than at a pH where it may be zwitterionic.

Experimental Protocol: Conversion to Free Base for Chromatography

  • Dissolve the crude hydrochloride salt in a minimal amount of water.

  • Cool the solution in an ice bath and add a base (e.g., 1M NaOH or saturated NaHCO₃) dropwise with stirring until the pH is basic (pH > 10).

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base.

  • The resulting free base can then be purified by column chromatography.

Data Summary Table:

PropertyValueSource
Molecular FormulaC₆H₁₄ClNO₂N/A
Molecular Weight167.63 g/mol [1]
AppearanceWhite solidN/A
Purity (Typical)>98%N/A

Logical Relationship Diagram:

cluster_synthesis Synthesis cluster_purification Purification ketone Tetrahydro-4H-pyran-4-one crude_hcl Crude HCl Salt ketone->crude_hcl Reductive Amination cyanohydrin 4-Cyanotetrahydro-2H-pyran-4-ol cyanohydrin->crude_hcl Reduction recrystallization Recrystallization crude_hcl->recrystallization free_base Conversion to Free Base crude_hcl->free_base If Highly Impure pure_product Pure Product recrystallization->pure_product If Sufficiently Pure chromatography Column Chromatography free_base->chromatography pure_free_base Pure Free Base chromatography->pure_free_base salt_formation HCl Salt Formation pure_free_base->salt_formation salt_formation->pure_product

Sources

Technical Support Center: Catalyst Deactivation in Tetrahydropyran-4-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst deactivation in reactions involving tetrahydropyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of this important chemical intermediate. By understanding the root causes of catalyst deactivation, you can enhance reaction efficiency, improve product yield, and extend the lifespan of your valuable catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of tetrahydropyran-4-one, and why are they chosen?

A1: The synthesis of tetrahydropyran-4-one often involves the hydrogenation of precursors like pyran-4-ones or dihydropyran-4-ones. The most commonly employed catalysts for this transformation are heterogeneous catalysts, including:

  • Palladium on Carbon (Pd/C): This is a versatile and widely used catalyst due to its high activity and selectivity for the hydrogenation of carbon-carbon double bonds.[1][2] It is often the first choice for its efficiency under relatively mild conditions.

  • Platinum on Carbon (Pt/C): Similar to Pd/C, Pt/C is also a highly active catalyst for hydrogenation reactions. The choice between Pd/C and Pt/C can depend on the specific substrate and desired selectivity.

  • Raney Nickel (Raney-Ni): A cost-effective alternative to precious metal catalysts, Raney-Ni is known for its high hydrogenation activity. However, it may sometimes lead to over-reduction of the ketone group if not carefully controlled.

  • Solid Acid Catalysts: In reactions like the Prins cyclization to form tetrahydropyran derivatives, solid acid catalysts such as zeolites or sulfated metal oxides are employed.[2]

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

A2: Catalyst deactivation is an unavoidable process that can be broadly categorized into three main types:

  • Poisoning: This is a chemical deactivation where impurities in the reactants, solvents, or reaction byproducts strongly adsorb to the active sites of the catalyst, rendering them inactive.[3][4]

  • Fouling or Coking: This is a physical blockage of the catalyst's active sites and pores by the deposition of carbonaceous residues, often referred to as coke.[5][6]

  • Thermal Degradation (Sintering): At high reaction temperatures, the small metal nanoparticles on the catalyst support can agglomerate into larger particles, reducing the active surface area and, consequently, the catalyst's activity.[4][7]

  • Leaching: The active metal component of the catalyst can dissolve into the reaction medium, leading to a permanent loss of catalytic activity.[8]

Q3: Can the product, tetrahydropyran-4-one, or the main byproduct, tetrahydropyran-4-ol, cause catalyst deactivation?

A3: While direct evidence for tetrahydropyran-4-one and its corresponding alcohol specifically causing deactivation is not extensively documented, it is plausible based on the behavior of similar molecules. Ketones and alcohols can adsorb onto the catalyst surface. This adsorption can be competitive with the reactants, leading to a decrease in the reaction rate. In some cases, strongly adsorbed product molecules can block active sites, leading to a form of deactivation known as product inhibition. Furthermore, under certain conditions, these adsorbed molecules could serve as precursors for coke formation.[5]

Q4: How can I determine the cause of my catalyst's deactivation?

A4: A systematic approach involving analytical characterization of the spent catalyst is crucial. Common techniques include:

  • X-ray Photoelectron Spectroscopy (XPS): To identify the presence of poisons on the catalyst surface and determine the oxidation state of the metal.[7][9][10]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume of the catalyst, which can indicate fouling or sintering.[9]

  • Transmission Electron Microscopy (TEM): To visualize the size and distribution of metal nanoparticles on the support, helping to identify sintering.[9]

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst surface.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Gradual or Sudden Loss of Catalyst Activity

Possible Causes and Troubleshooting Steps:

  • Catalyst Poisoning: A sudden and significant drop in activity often points to poisoning.

    • Identify the Poison Source:

      • Reactant/Solvent Purity: Ensure the purity of your starting materials and solvents. Sulfur and nitrogen-containing compounds are common poisons for palladium catalysts.[3]

      • Byproducts: The reaction itself might generate inhibiting byproducts.

    • Solution:

      • Purify reactants and solvents before use.

      • If a specific byproduct is identified as a poison, adjust reaction conditions to minimize its formation.

  • Fouling/Coking: A more gradual decrease in activity is often indicative of fouling.

    • Identify the Cause: High reaction temperatures and long reaction times can promote coke formation.[6]

    • Solution:

      • Optimize reaction conditions by lowering the temperature or reducing the reaction time.

      • Consider using a different solvent that may be less prone to forming coke precursors.

      • Implement a catalyst regeneration protocol (see below).

  • Sintering: If the reaction is run at high temperatures, sintering might be the cause.

    • Identify the Cause: Characterize the spent catalyst using TEM to observe particle size.[7]

    • Solution:

      • Operate at the lowest possible temperature that still provides a reasonable reaction rate.

      • Choose a catalyst with a more thermally stable support.

  • Leaching: If you observe a loss of the active metal from the support.

    • Identify the Cause: Analyze the reaction filtrate for the presence of the dissolved metal.

    • Solution:

      • Modify the reaction conditions (e.g., solvent, pH) to minimize metal dissolution.

      • Consider a catalyst with stronger metal-support interactions.

Troubleshooting Workflow for Catalyst Deactivation

G start Loss of Catalyst Activity check_purity Check Reactant/Solvent Purity start->check_purity analyze_catalyst Characterize Spent Catalyst (XPS, BET, TEM, TGA) start->analyze_catalyst poisoning Poisoning Identified check_purity->poisoning Impurities Found analyze_catalyst->poisoning Poisons Detected (XPS) fouling Fouling/Coking Identified analyze_catalyst->fouling Low Surface Area (BET) Coke Detected (TGA) sintering Sintering Identified analyze_catalyst->sintering Increased Particle Size (TEM) leaching Leaching Identified analyze_catalyst->leaching Metal in Filtrate purify Purify Starting Materials poisoning->purify optimize_conditions Optimize Reaction Conditions (Lower Temp, Shorter Time) fouling->optimize_conditions regenerate Implement Regeneration Protocol fouling->regenerate sintering->optimize_conditions change_catalyst Select More Stable Catalyst sintering->change_catalyst leaching->change_catalyst end Activity Restored purify->end optimize_conditions->end regenerate->end change_catalyst->end

Caption: A logical workflow for troubleshooting catalyst deactivation.

Issue 2: My Regenerated Catalyst is Not as Active as a Fresh Catalyst

Possible Causes and Solutions:

  • Incomplete Regeneration: The chosen regeneration method may not be sufficient to completely remove all deactivating species.

    • Solution: Try a more aggressive regeneration protocol. For example, if solvent washing is ineffective, consider a chemical treatment like mild oxidation.

  • Irreversible Deactivation: Some deactivation mechanisms, like severe sintering or permanent poisoning, are irreversible.

    • Solution: In such cases, the catalyst will need to be replaced.

  • Structural Damage During Regeneration: Harsh regeneration conditions (e.g., high-temperature oxidation) can damage the catalyst support or the active metal particles.

    • Solution: Optimize the regeneration conditions to be as mild as possible while still being effective.

Experimental Protocols

Protocol 1: General Catalyst Regeneration by Solvent Washing

This protocol is suitable for removing weakly adsorbed species from the catalyst surface, such as the product, byproduct, or soluble oligomers.

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation.

  • Initial Wash: Wash the catalyst cake with a small amount of the reaction solvent to remove residual reactants and products.

  • Methanol Wash: Suspend the catalyst in methanol and stir for 30 minutes. Recover the catalyst by filtration. Repeat this step 2-3 times.

  • Water Wash: Suspend the catalyst in deionized water and stir for 30 minutes. Recover the catalyst by filtration. Repeat this step 2-3 times.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Regeneration of Pd/C Catalyst by Mild Air Oxidation

This protocol can be effective for removing carbonaceous deposits (coke).

Caution: This procedure should be performed with care in a well-ventilated fume hood, as the oxidation of carbon is exothermic.

  • Catalyst Preparation: After solvent washing (Protocol 1), place the dried, deactivated catalyst in a ceramic boat.

  • Furnace Setup: Place the ceramic boat in a tube furnace equipped with a controlled air or diluted oxygen flow.

  • Oxidation: Slowly heat the furnace to a temperature between 250-300 °C under a gentle flow of air. The heating rate should be slow to avoid rapid temperature increases due to the exothermic reaction.

  • Hold Time: Hold the catalyst at the target temperature for 2-4 hours, or until the carbonaceous deposits are removed.

  • Cooling: Cool the furnace to room temperature under an inert gas flow (e.g., nitrogen or argon).

  • Reduction (if necessary): Before reuse in a hydrogenation reaction, the oxidized palladium species may need to be reduced. This can be done in situ at the beginning of the next reaction by purging the reactor with hydrogen at a low temperature before introducing the reactants.

Data Presentation: Comparison of Regeneration Methods for Deactivated Pd/C
Regeneration MethodTypical Recovery of ActivityDeactivation Mechanism AddressedKey Considerations
Solvent Washing (Methanol/Water)60-80%Weakly adsorbed products/byproductsSimple, mild, but may not remove strongly adsorbed species or coke.
Mild Air Oxidation (250-300 °C)80-95%Carbonaceous deposits (coking)Exothermic reaction, requires careful temperature control to prevent sintering.[11]
Hydrogen Peroxide Treatment85-95%Sulfur poisoning, some organic foulingCan be effective but may damage the carbon support if not controlled.[11]

Mechanisms of Catalyst Deactivation: A Deeper Look

Catalyst Poisoning

Catalyst poisoning involves the strong chemisorption of a substance onto the active sites of the catalyst. This blocks the sites from participating in the catalytic cycle.

G catalyst Active Catalyst Site (e.g., Pd) adsorbed_reactant Adsorbed Reactant catalyst->adsorbed_reactant Reversible Adsorption adsorbed_poison Strongly Adsorbed Poison catalyst->adsorbed_poison Irreversible Adsorption reactant Reactant Molecule poison Poison Molecule (e.g., Sulfur Compound) product Product adsorbed_reactant->product Catalytic Conversion no_reaction No Reaction adsorbed_poison->no_reaction

Caption: Mechanism of active site blocking by a poison.

Fouling by Coking

Coke formation is a complex process that involves the polymerization and dehydrogenation of organic molecules on the catalyst surface. Acidic sites on the catalyst can often initiate this process.

G precursor Coke Precursor (e.g., Unsaturated Byproduct) adsorption Adsorption on Catalyst Surface precursor->adsorption polymerization Polymerization & Dehydrogenation adsorption->polymerization coke Coke Deposit polymerization->coke deactivation Pore Blocking & Active Site Coverage coke->deactivation

Caption: A simplified pathway for catalyst deactivation by coking.

References

  • A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. (2023). MDPI. [Link]

  • What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? (n.d.). Axens. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]

  • Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. (n.d.). ResearchGate. [Link]

  • Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate. [Link]

  • Regeneration of deactivated Pd/C catalyst by supercritical CO2 extraction. (n.d.). ResearchGate. [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. [Link]

  • CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. (n.d.).
  • Recent Advances of Pd/C-Catalyzed Reactions. (n.d.). MDPI. [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. [Link]

  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. (2024). PMC. [Link]

  • Mechanistic Insights on the Hydrogenation of a,ß-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts. (2012). PNNL. [Link]

  • Effect of Hydrogen Addition on Coke Formation and Product Distribution in Catalytic Coupling of Methane. (2024). PMC. [Link]

  • What are the factors for catalysts desactivation? (2019). ResearchGate. [Link]

  • Catalyst deactivation during pyrolysis gasoline hydrogenation. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. (n.d.). MDPI. [Link]

  • Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in Catalysis. (2018). ACS Omega. [Link]

  • Study on Deactivation by Sulfur and Regeneration of Pd/C Catalyst in Hydrogenation of N-(3-nitro-4-methoxyphenyl) Acetamide. (n.d.). ResearchGate. [Link]

  • Deactivation behavior of Pd/C and Pt/C catalysts in the gas-phase hydrodechlorination of chloromethanes. (n.d.). SciSpace. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

  • Pd and Pt nanoparticles as selective hydrogenation catalysts. (2015). Pure. [Link]

  • Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. (n.d.). ResearchGate. [Link]

  • The Role of Adsorbed and Subsurface Carbon Species for the Selective Alkyne Hydrogenation Over a Pd-Black Catalyst: An Operando Study of Bulk and Surface. (n.d.). ResearchGate. [Link]

  • Tetrahydropyran synthesis by palladium(II)-catalysed hydroxycarbonylation of hexenols: Synthesis of (±)-diospongin A and (+)-civet cat compound. (n.d.). ResearchGate. [Link]

  • Surface reconstruction of AgPd nanoalloy particles during the electrocatalytic formate oxidation reaction. (2020). Nanoscale. [Link]

Sources

Technical Support Center: Optimizing E/Z Selectivity in the Wittig Reaction of Tetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Wittig reaction with tetrahydro-4H-pyran-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to control the stereochemical outcome of this crucial olefination reaction. Here, we will delve into the factors governing E/Z selectivity and provide actionable troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: I am getting a poor E/Z ratio in my Wittig reaction with tetrahydro-4H-pyran-4-one. What is the primary factor I should consider?

The E/Z selectivity of the Wittig reaction is fundamentally dictated by the nature of the phosphonium ylide you are using.[1] Ylides are generally categorized as stabilized, semi-stabilized, or unstabilized, and each type exhibits a different inherent stereochemical preference.[2]

  • Unstabilized Ylides: These ylides, typically bearing alkyl or other electron-donating groups, are highly reactive and generally lead to the kinetic product, which is the (Z)-alkene.[2][3][4] The reaction is often irreversible and proceeds through a puckered transition state that minimizes steric interactions, favoring the syn-oxaphosphetane intermediate.[2]

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive.[2][4][5] Their reactions are typically reversible, allowing for thermodynamic equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene.[2][5]

  • Semi-stabilized Ylides: Ylides with aryl substituents fall into this category, and their selectivity can be highly variable and sensitive to reaction conditions.[3]

For tetrahydro-4H-pyran-4-one, which is a symmetric ketone, the choice of ylide is the most critical starting point for controlling the geometry of the exocyclic double bond.[6]

Q2: How do reaction conditions such as solvent and temperature affect the E/Z selectivity?

Solvent and temperature play a crucial role in modulating the energy of the transition states and intermediates, thereby influencing the E/Z ratio.

  • Solvent: The polarity of the solvent can have a significant impact. For stabilized ylides, polar aprotic solvents can enhance (E)-selectivity.[7] Conversely, for unstabilized ylides, non-polar solvents are generally preferred to maintain high (Z)-selectivity under salt-free conditions.[3] The use of polar protic solvents like ethanol can sometimes lead to decreased selectivity.[8]

  • Temperature: For reactions under thermodynamic control (typically with stabilized ylides), higher temperatures can favor the formation of the more stable (E)-isomer.[5] For kinetically controlled reactions (with unstabilized ylides), lower temperatures are often employed to maximize the inherent (Z)-selectivity and prevent equilibration.

Q3: I've heard that lithium salts can affect the outcome. Should I be concerned about this when using n-BuLi to generate my ylide?

Yes, the presence of lithium salts, such as lithium bromide (LiBr) formed when using n-butyllithium (n-BuLi) to deprotonate a phosphonium bromide salt, can have a profound effect on stereoselectivity.[3][9] Lithium ions can coordinate to the betaine-like intermediates, promoting equilibration of the diastereomeric oxaphosphetanes.[3][4][10] This "stereochemical drift" often leads to a decrease in (Z)-selectivity for unstabilized ylides, resulting in a mixture of (E) and (Z) isomers.[3][9]

To achieve high (Z)-selectivity, it is crucial to use "salt-free" conditions. This can be achieved by using bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), which do not introduce lithium cations.[4]

Troubleshooting Guides

Issue 1: Poor (Z)-Selectivity with an Unstabilized Ylide

Symptoms: You are using an alkyl-substituted phosphonium ylide (e.g., ethyltriphenylphosphonium bromide) with tetrahydro-4H-pyran-4-one, expecting the (Z)-alkene, but you are obtaining a significant amount of the (E)-isomer.

Root Cause Analysis: This is a classic sign of intermediate equilibration, likely caused by the presence of lithium salts.[3][9] The use of n-BuLi as a base generates LiBr, which can disrupt the kinetic control of the reaction.[3][11]

Corrective Actions:

  • Switch to Salt-Free Conditions: The most effective solution is to avoid the formation of lithium salts.

    • Recommended Bases: Use sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOt-Bu) for the deprotonation of the phosphonium salt.[4][11]

  • Solvent Choice: Perform the reaction in a non-polar aprotic solvent like THF or diethyl ether to minimize stabilization of any charged intermediates.[3]

  • Temperature Control: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to ensure it remains under kinetic control.[3]

  • Ylide Generation:

    • To a flame-dried flask under an inert atmosphere (e.g., Argon), add the alkyltriphenylphosphonium salt (1.1 eq.).

    • Add anhydrous THF.

    • Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until the ylide formation is complete (indicated by the formation of a colored solution).

  • Olefination:

    • Cool the ylide solution to 0 °C.

    • Add a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in anhydrous THF dropwise.[6]

    • Stir the reaction at room temperature and monitor by TLC.

  • Work-up:

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by column chromatography to separate the desired alkene from triphenylphosphine oxide.[6]

Issue 2: Poor (E)-Selectivity with a Stabilized Ylide

Symptoms: You are using a stabilized ylide (e.g., (ethoxycarbonylmethyl)triphenylphosphorane) with the goal of synthesizing the (E)-alkene, but the reaction is either low-yielding or gives a mixture of isomers.

Root Cause Analysis: Stabilized ylides are less reactive than their unstabilized counterparts.[12] Poor reactivity can be an issue, especially with ketones.[3] Furthermore, for the reaction to be under thermodynamic control and favor the (E)-product, the initial cycloaddition step must be reversible.[2][5]

Corrective Actions:

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier and promote the equilibration of intermediates towards the more stable trans-oxaphosphetane, leading to the (E)-product.[5] Refluxing in a suitable solvent like toluene may be beneficial.

  • Solvent Selection: Use a polar aprotic solvent like DMF or DMSO. These solvents can help to solvate the intermediates and facilitate the reversible formation of the oxaphosphetane.

  • Consider an Alternative Reaction: If optimizing the Wittig reaction fails, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative that typically provides high (E)-selectivity for the synthesis of α,β-unsaturated esters and ketones.[2][3]

Issue 3: Obtaining the (E)-Alkene When the (Z)-Isomer is Desired (and vice-versa)

Symptoms: You need to synthesize the (E)-alkene, but your unstabilized ylide is giving the (Z)-product.

Root Cause Analysis: The inherent selectivity of the ylide is driving the reaction. To overturn this, a modification of the standard Wittig protocol is necessary.

Corrective Actions: The Schlosser Modification for (E)-Alkene Synthesis from Unstabilized Ylides

The Schlosser modification is a powerful technique to convert the kinetically favored syn-betaine intermediate into the thermodynamically more stable anti-betaine, thus leading to the (E)-alkene.[3][9][13]

  • Ylide and Betaine Formation:

    • Generate the unstabilized ylide using n-BuLi at low temperature (e.g., -78 °C) in THF.

    • Add the solution of tetrahydro-4H-pyran-4-one (1.0 eq.) at -78 °C to form the lithium-complexed syn-betaine.

  • Deprotonation-Reprotonation:

    • While maintaining the low temperature, add a second equivalent of strong base (typically phenyllithium) to deprotonate the betaine, forming a β-oxido ylide.[13][14]

    • Add a proton source (e.g., tert-butanol) to protonate the β-oxido ylide, which selectively forms the more stable anti-betaine.

  • Elimination:

    • Add potassium tert-butoxide to promote the elimination of the anti-betaine to the (E)-alkene.[13]

  • Work-up:

    • Follow a standard aqueous work-up procedure as described in Protocol 1.

Summary of Factors Influencing E/Z Selectivity

Factor Effect on (Z)-Selectivity (Unstabilized Ylides) Effect on (E)-Selectivity (Stabilized Ylides)
Ylide Type High selectivity with unstabilized (alkyl) ylides.[3][4]High selectivity with stabilized (e.g., ester, ketone) ylides.[4][5]
Salts (esp. Li+) Decreases selectivity due to intermediate equilibration.[3][9]Can sometimes influence selectivity, but the effect is less pronounced.[5]
Solvent Non-polar aprotic solvents (THF, ether) are optimal.[3]Polar aprotic solvents (DMF, DMSO) can enhance selectivity.
Temperature Low temperatures (-78 to 0 °C) favor kinetic control.Higher temperatures can favor thermodynamic control.[5]
Reaction Modification Use "salt-free" conditions (e.g., NaH, KOtBu).[4]Use Schlosser modification to obtain (E)-alkene from unstabilized ylides.[9][13][14]

Visualizing the Wittig Reaction Pathways

The stereochemical outcome of the Wittig reaction is determined by the pathway leading to the formation of the oxaphosphetane intermediate. The diagrams below illustrate the key decision points.

Wittig_Selectivity cluster_start Reactants ketone Tetrahydro-4H-pyran-4-one unstabilized Unstabilized (e.g., R=Alkyl) ketone->unstabilized ylide Phosphonium Ylide ylide->unstabilized salt_free Salt-Free Conditions? (e.g., NaH, KOtBu) unstabilized->salt_free Kinetic Control stabilized Stabilized (e.g., R=EWG) e_alkene (E)-Alkene (Thermodynamic Product) stabilized->e_alkene Thermodynamic Control schlosser Schlosser Mod.? salt_free->schlosser z_alkene (Z)-Alkene (Kinetic Product) salt_free->z_alkene Yes schlosser->z_alkene No (mixture) schlosser->e_alkene Yes

Caption: Decision workflow for achieving desired E/Z selectivity.

Wittig_Mechanism cluster_unstabilized Unstabilized Ylide Pathway (Kinetic Control) cluster_stabilized Stabilized Ylide Pathway (Thermodynamic Control) reactants_u Aldehyde/Ketone + Unstabilized Ylide ts_puckered Puckered Transition State (minimizes sterics) reactants_u->ts_puckered Irreversible [2+2] cycloaddition syn_op syn-Oxaphosphetane (Less Stable, Forms Fast) ts_puckered->syn_op z_alkene_mech (Z)-Alkene syn_op->z_alkene_mech Syn-elimination reactants_s Aldehyde/Ketone + Stabilized Ylide ts_planar Planar Transition State reactants_s->ts_planar Reversible [2+2] cycloaddition anti_op anti-Oxaphosphetane (More Stable) ts_planar->anti_op Equilibration e_alkene_mech (E)-Alkene anti_op->e_alkene_mech Syn-elimination

Caption: Mechanistic pathways for stabilized and unstabilized ylides.

References

  • Wikipedia. Wittig reaction. [Link]

  • SynArchive. Schlosser Modification. [Link]

  • Organic Chemistry Portal. Schlosser Modification. [Link]

  • Semantic Scholar. Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2409. [Link]

  • AdiChemistry. WITTIG REACTION | MECHANISM. [Link]

  • Wipf, P. The Wittig Reaction. [Link]

  • ResearchGate. Reactivity and Selectivity in the Wittig Reaction: A Computational Study. [Link]

  • ChemTube3D. Stereoselective Wittig Reaction-Overview. [Link]

  • Ben Aïssa, M., Guesmi, Z., & Harrison, D. P. (2017). Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α‑Fluorophosphonium Ylides. Organic Letters, 19(7), 1654–1657. [Link]

  • ResearchGate. (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]

  • Byrne, P. A., & Gilheany, D. G. (2012). Unequivocal Experimental Evidence for a Unified Lithium Salt-Free Wittig Reaction Mechanism for All Phosphonium Ylide Types: Reactions With β-heteroatom-substituted Aldehydes Are Consistently Selective for Cis-Oxaphosphetane-Derived Products. Journal of the American Chemical Society, 134(22), 9225–9239. [Link]

  • Reddit. Influence of solvents on the stereochemistry of a Wittig Reaction product. [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]

  • Adda, A., Hadjadj Aoul, R., Sediki, H., Sehailia, M., & Krallafa, A. M. (2023). Selectivity in the Wittig reaction within the ab initio static and metadynamics approaches. Theoretical Chemistry Accounts, 142(10), 83. [Link]

  • YouTube. What is Wittig Reaction ? Olefination Basics Mechanism Problems | FYQ PYQ. [Link]

  • RSC Blogs. New clarity in the mechanism for lithium salt-free Wittig reactions. [Link]

Sources

Navigating the Labyrinth: A Technical Support Guide for the Bucherer-Bergs Spiro-Hydantoin Synthesis Work-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bucherer-Bergs synthesis of spiro-hydantoins. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of this powerful multicomponent reaction. As seasoned chemists know, a successful reaction is only half the battle; an efficient and effective work-up is paramount to isolating a pure product in high yield. This document moves beyond a simple recitation of steps to provide a deeper understanding of the "why" behind each manipulation, empowering you to troubleshoot and optimize your work-up procedure.

The Landscape of the Bucherer-Bergs Work-Up: A Logical Workflow

The journey from a completed reaction mixture to a pure, crystalline spiro-hydantoin product can be visualized as a series of critical steps, each with its own set of potential challenges. Understanding this workflow is the first step toward mastering the work-up.

Bucherer_Bergs_Workup cluster_reaction Reaction Completion cluster_workup Work-Up Procedure cluster_purification Purification cluster_analysis Analysis Reaction Crude Reaction Mixture (Spiro-hydantoin, unreacted ketone, reagents, byproducts) Quenching Cooling & Optional Dilution Reaction->Quenching Initial Processing Precipitation Acidification to Precipitate Crude Product Quenching->Precipitation Induce Crystallization Isolation Filtration & Washing Precipitation->Isolation Solid-Liquid Separation Purification Recrystallization or Column Chromatography Isolation->Purification Impurity Removal Analysis Characterization (NMR, IR, MP, etc.) Purification->Analysis Purity & Identity Confirmation

Caption: The logical workflow of the Bucherer-Bergs spiro-hydantoin work-up.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses specific issues that may arise during the work-up and provides actionable solutions grounded in chemical principles.

Issue 1: Low or No Precipitation of Spiro-hydantoin Upon Acidification

Question: I've acidified my reaction mixture, but I'm not seeing the expected precipitation of my spiro-hydantoin. What could be the problem and what should I do?

Answer:

This is a common and often frustrating issue. The lack of precipitation can stem from several factors, each with a corresponding troubleshooting strategy.

  • Cause A: Incomplete Reaction. The most straightforward reason for low product yield is an incomplete reaction. The Bucherer-Bergs reaction can be slow, and insufficient reaction time or temperature will naturally lead to a low concentration of the desired spiro-hydantoin.

    • Solution: Before committing to a full work-up, it is prudent to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), if feasible. If the reaction has not gone to completion, consider extending the reaction time or increasing the temperature.

  • Cause B: Incorrect pH. The precipitation of the spiro-hydantoin is highly pH-dependent. Most hydantoins are weakly acidic and will precipitate out of an aqueous solution when the pH is lowered sufficiently to protonate the hydantoin nitrogen, rendering the molecule neutral and less soluble.

    • Solution: Carefully monitor the pH of the solution during acidification. Aim for a pH between 2 and 5, but the optimal pH can be substrate-dependent. Add the acid (commonly HCl) dropwise with vigorous stirring and check the pH frequently with pH paper or a calibrated pH meter. If you overshoot and the solution becomes too acidic, you can carefully add a base (like a saturated sodium bicarbonate solution) to readjust.

  • Cause C: High Solubility of the Product. Your spiro-hydantoin may be more soluble in the reaction solvent mixture (often an alcohol-water blend) than anticipated, even at a low pH.

    • Solution:

      • Reduce the amount of organic co-solvent. If the reaction was performed in an ethanol/water mixture, carefully remove the ethanol under reduced pressure. This will increase the polarity of the solvent and should decrease the solubility of your organic product.

      • Cool the mixture. After acidification and partial solvent removal, cool the mixture in an ice bath for an extended period (30 minutes to several hours) to further encourage precipitation.

      • Extraction. If precipitation remains elusive, an extractive work-up may be necessary. Extract the aqueous solution with an appropriate organic solvent, such as ethyl acetate or dichloromethane. The spiro-hydantoin should partition into the organic layer, which can then be dried and concentrated to yield the crude product.

Issue 2: The Product "Oils Out" Instead of Precipitating as a Solid

Question: Upon acidification, my product separates as a sticky oil or gum, not a filterable solid. How can I induce crystallization?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated, amorphous liquid. This is a common problem in crystallization and can make product isolation difficult.

  • Cause A: High Concentration of Impurities. Impurities can interfere with the formation of a crystal lattice, leading to the separation of an oil.

    • Solution:

      • Trituration. After decanting the supernatant, try triturating the oil with a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., cold diethyl ether, hexanes, or a mixture). This can sometimes wash away impurities and induce crystallization.

      • Redissolution and Reprecipitation. Redissolve the oil in a minimal amount of a suitable solvent (e.g., ethanol) and then slowly add water or another anti-solvent while vigorously stirring. This controlled change in solvent composition can promote crystallization.

  • Cause B: Supersaturation. The rate of precipitation is too rapid, not allowing for the ordered arrangement of molecules into a crystal lattice.

    • Solution:

      • Slower Acidification. Add the acid more slowly and with very efficient stirring to control the rate of precipitation.

      • Seed Crystals. If you have a small amount of pure, solid product from a previous batch, add a seed crystal to the solution just as it starts to become cloudy. This will provide a template for crystal growth.

      • Scratching. Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystallization.

Issue 3: The Isolated Product is Contaminated with Unreacted Starting Ketone

Question: My NMR spectrum shows signals corresponding to my starting ketone in the final product. How can I remove it?

Answer:

The presence of unreacted starting material is a frequent purification challenge, especially if the ketone has similar solubility properties to the spiro-hydantoin product.

  • Solution A: Optimized Recrystallization. A carefully chosen recrystallization solvent system can often resolve this issue.

    • Solvent Selection: The ideal solvent is one in which the spiro-hydantoin is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the starting ketone is either very soluble or very insoluble at all temperatures. Common solvent systems for hydantoins include ethanol/water mixtures, butanol, or ethyl acetate/hexanes.[1]

    • Procedure for Mixed Solvents (e.g., Ethanol/Water):

      • Dissolve the crude product in a minimal amount of hot ethanol.

      • Slowly add hot water dropwise until the solution becomes faintly turbid.

      • Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Solution B: Acid/Base Extraction. This technique can be effective if there is a significant difference in the acidity or basicity of the product and the impurity. While spiro-hydantoins are weakly acidic, this property can sometimes be exploited.

    • Procedure:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ solution). The spiro-hydantoin may be deprotonated and move into the aqueous layer, while the neutral ketone remains in the organic layer.

      • Separate the layers, and then re-acidify the aqueous layer to precipitate the pure spiro-hydantoin.

  • Solution C: Column Chromatography. If recrystallization and extraction fail, column chromatography is a reliable method for separating compounds with different polarities.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The less polar ketone should elute before the more polar spiro-hydantoin.

Parameter Starting Ketone Spiro-hydantoin α-Aminonitrile Intermediate
Polarity Generally less polarMore polarIntermediate polarity
Solubility in non-polar solvents HigherLowerVariable
Acidity/Basicity NeutralWeakly acidicBasic
Caption: A comparison of the physicochemical properties of the product and potential impurities.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of each reagent in the Bucherer-Bergs reaction, and how does this impact the work-up?

A1: The Bucherer-Bergs reaction is a multicomponent reaction involving a ketone (or aldehyde), a cyanide source (like KCN or NaCN), and ammonium carbonate.[2] Ammonium carbonate serves as an in-situ source of both ammonia and carbon dioxide. The reaction proceeds through the formation of an α-aminonitrile intermediate, which then reacts with carbon dioxide and cyclizes to form the hydantoin.[3] Understanding this is crucial for the work-up because at the end of the reaction, you have your product, unreacted starting materials, excess cyanide, and various ammonium salts in a basic solution. The acidic work-up is necessary to neutralize the basic reaction components and to protonate the hydantoin, causing it to precipitate.

Q2: Are there any safety concerns I should be aware of during the work-up?

A2: Absolutely. The primary safety concern is the presence of unreacted cyanide salts. Acidification of the reaction mixture will generate highly toxic hydrogen cyanide (HCN) gas. Therefore, the entire work-up, especially the acidification step, must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols.

Q3: Can I use a different acid besides HCl for the precipitation step?

A3: Yes, other mineral acids like sulfuric acid (H₂SO₄) or organic acids like acetic acid can be used. However, HCl is the most commonly reported and is effective and inexpensive. The choice of acid is generally not critical, as long as it is strong enough to lower the pH to the desired range for precipitation.

Q4: My spiro-hydantoin is a known compound, but my NMR spectrum looks different from the literature. What could be the issue?

A4: Discrepancies in NMR spectra can arise from several sources:

  • Residual Solvents: Ensure you have thoroughly dried your sample. You can compare any unexpected peaks to the known chemical shifts of common laboratory solvents.[4][5]

  • Polymorphism: Crystalline compounds can sometimes exist in different crystal forms (polymorphs), which can lead to slight differences in solid-state NMR or even solution NMR if aggregation occurs.

  • Presence of Impurities: As discussed in the troubleshooting guide, unreacted starting materials or reaction intermediates can contaminate your product. Look for characteristic signals of your starting ketone. The α-aminonitrile intermediate, if present, would show a characteristic nitrile stretch in the IR spectrum (around 2225 cm⁻¹).[6]

  • Stereoisomers: If your starting ketone is prochiral, the Bucherer-Bergs reaction can produce a mixture of diastereomers, which will complicate the NMR spectrum. The stereochemical outcome of the reaction can be influenced by the reaction conditions.[1]

Q5: The yield of my spiro-hydantoin is consistently low, even with an extended reaction time. What modifications to the work-up could potentially improve my isolated yield?

A5: If the reaction is truly going to completion, a low isolated yield points to losses during the work-up and purification.

  • Incomplete Precipitation: Ensure you are reaching the optimal pH for precipitation and that you are allowing sufficient time for crystallization at a low temperature.

  • Losses During Filtration and Washing: Use a minimal amount of a cold solvent to wash the filtered solid to avoid redissolving your product.

  • Losses During Recrystallization: Be careful not to use an excessive amount of the "soluble" solvent during recrystallization, as this will reduce your recovery.

  • Consider an Extractive Work-up: If your product has moderate solubility in the aqueous reaction mixture, you may be losing a significant amount of product in the filtrate. An extractive work-up, as described in Issue 1 , might be a better approach to maximize your isolated yield. Some challenging Bucherer-Bergs reactions have seen yields dramatically improve by modifying the reaction and work-up conditions.[6][7]

References

  • Wikipedia. (2023, October 27). Bucherer–Bergs reaction. Retrieved from [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Cremlyn, R. J. W., & Chisholm, M. (1965). Some Steroid Hydantoins. Journal of the Chemical Society, 5117.
  • Anonymous. (n.d.). Bucherer-Bergs Reaction.
  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Nichols, L. (2022). 3.3F: Mixed Solvents. In Chemistry LibreTexts. Retrieved from [Link]

  • Butler, A. R., & Overall, A. D. (2013). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 56(14), 636–649. [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Nieto, M. J., Philip, A. E., Poupaert, J. H., & McCurdy, C. R. (2005). Solution-phase parallel synthesis of spirohydantoins. Journal of Combinatorial Chemistry, 7(2), 258–263. [Link]

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80–82. [Link]

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Demina, E. A., Grachev, V. D., Rakitin, O. A., & Fisyuk, A. S. (2023). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry, 19, 1246–1256. [Link]

  • Sarker, S. D., & Nahar, L. (2012). Isolation of natural products by low-pressure column chromatography. Methods in Molecular Biology, 864, 113–133. [Link]

  • Sarges, R., Goldstein, S. W., & Welch, W. M. (1990). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of Medicinal Chemistry, 33(7), 1859–1865.
  • Sarges, R., Goldstein, S. W., Welch, W. M., Swindell, A. C., & Siegel, T. W. (1990). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of Medicinal Chemistry, 33(7), 1859–1865. [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules (Basel, Switzerland), 26(13), 4024. [Link]

  • Lorthiois, E., Lagnel, B., Ching, B. D., D'Andrea, P., De Kaenel, P., G-Bahador, B., Glick, M., Taylor, S., Vulpetti, A., & Dhanapal, B. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 12(5), 793–800. [Link]

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134.

Sources

improving diastereoselectivity in asymmetric Mannich-type reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric Mannich-type reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing and troubleshooting these powerful C-C bond-forming reactions. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to achieve high diastereoselectivity with confidence and consistency.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the execution of asymmetric Mannich reactions. The question-and-answer format is designed to help you quickly identify and resolve specific issues in your experiments.

Q1: My reaction shows low diastereoselectivity (poor dr). What are the primary factors to investigate?

A1: Low diastereoselectivity is a frequent issue that can almost always be traced back to the subtle interplay between the catalyst, substrates, and reaction environment. A systematic approach is crucial for diagnosis.

First, reconsider your catalyst system . The catalyst's structure is paramount in defining the transition state's geometry. For organocatalyzed reactions, proline and its derivatives are common, but their substituents dictate the facial bias of the nucleophilic attack[1]. For instance, while (S)-proline typically yields syn-products, specifically designed catalysts like (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid can favor the formation of anti-products[2]. If you are using a metal-based catalyst, the choice of metal and ligand is critical for establishing a rigid, stereochemically defined transition state.

Next, evaluate the solvent . The solvent does more than just dissolve reagents; it actively participates in the transition state through stabilization or destabilization of key intermediates. A change in solvent can dramatically alter the diastereomeric ratio (dr)[3]. For example, studies have shown that a DMSO/1-butanol mixture can provide high anti-diastereoselectivity in tryptophan-catalyzed Mannich reactions[4]. In some cases, ethereal solvents are crucial as they can promote the selective crystallization of a single diastereomer directly from the reaction mixture, a phenomenon known as crystallization-induced diastereomer transformation (CIDT)[5].

Finally, temperature is a powerful lever for controlling selectivity. Asymmetric reactions are often highly sensitive to thermal conditions[6]. Lowering the reaction temperature (e.g., to -78 °C) generally enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states, thus favoring the path with the lower activation energy[6].

Troubleshooting Workflow for Low Diastereoselectivity

G Start Problem: Low dr Catalyst Step 1: Re-evaluate Catalyst - Is it the right catalyst for the desired diastereomer (syn/anti)? - Check catalyst purity and loading. Start->Catalyst Solvent Step 2: Screen Solvents - Test a range of polarities (e.g., Dioxane, THF, EtOAc, Toluene). - Consider coordinating vs. non-coordinating solvents. Catalyst->Solvent If no improvement Result Improved Diastereoselectivity Catalyst->Result Success! Temp Step 3: Optimize Temperature - Lower the temperature incrementally (e.g., RT, 0°C, -20°C, -78°C). - Monitor conversion rates. Solvent->Temp If no improvement Solvent->Result Success! Substrate Step 4: Analyze Substrates - Are the imine and nucleophile structures appropriate? - Steric hindrance can play a major role. Temp->Substrate If no improvement Temp->Result Success! Substrate->Result Success!

Caption: A systematic workflow for troubleshooting poor diastereoselectivity.

Q2: I'm observing inconsistent diastereoselectivity between batches. What could be the cause?

A2: Inconsistent results are often due to subtle, uncontrolled variables.

  • Water Content: Ensure all reagents and solvents are rigorously anhydrous. Trace amounts of water can hydrolyze catalysts, imines, or enolates, leading to competing, non-selective background reactions.

  • Reagent Purity: Use freshly purified reagents. Aldehydes can oxidize, and imines can degrade upon storage. The purity of the nucleophile is equally important.

  • Atmosphere: Perform reactions under a strictly inert atmosphere (Nitrogen or Argon) to prevent side reactions with oxygen or moisture.

  • Temperature Control: Maintain precise and constant temperature throughout the reaction. Fluctuations can significantly impact selectivity. Use a cryostat for sub-ambient temperatures rather than a cooling bath that warms over time.

  • Addition Rate: If one reagent is added slowly to another, the rate of addition can affect local concentrations and reaction temperature. Ensure this rate is consistent across all experiments.

Q3: My reaction is giving the opposite diastereomer to what is expected. What could lead to a reversal of selectivity?

A3: A reversal of diastereoselectivity is a significant outcome that points to a fundamental change in the reaction mechanism or transition state geometry.

  • Temperature-Induced Inversion: In some rare but documented cases, adjusting the reaction temperature can completely invert the stereochemical outcome[7]. This occurs if the entropie and enthalpic contributions to the activation energies of the two diastereomeric transition states have different dependencies on temperature.

  • Catalyst-Controlled Reversal: The catalyst is the primary director of stereochemistry. A minor change in the catalyst's structure can lead to a switch from syn to anti selectivity or vice-versa[1][2]. For example, axially chiral amino sulfonamides have been developed specifically to promote anti-selective Mannich reactions, contrasting with the syn-selectivity often seen with proline[8].

  • Change in Mechanism: The reaction may be proceeding through an alternative pathway. For example, a reaction designed to proceed via a closed, chelated transition state might be forced into an open, non-chelated transition state due to a change in solvent or metal salt, thereby altering the stereochemical outcome.

Q4: The reaction is slow and gives a low yield along with poor diastereoselectivity. How can I improve both?

A4: Poor reactivity and selectivity are often linked. A sluggish reaction allows more time for side reactions and potential epimerization of the product.

  • Increase Catalyst Loading: While undesirable for catalytic cycles, a modest increase in catalyst loading (e.g., from 1 mol% to 5-10 mol%) can sometimes accelerate the desired reaction pathway over background reactions. However, very high catalyst loadings (≥20 mol%) can sometimes lead to lower selectivity[9].

  • Thermal Acceleration: While lower temperatures often improve selectivity, some organocatalytic Mannich reactions are tolerant of higher temperatures and can even be accelerated by microwave irradiation without significant loss of stereocontrol. This reduces reaction times and can improve yields by minimizing degradation[9][10]. This must be optimized carefully for each specific system.

  • Use of Additives: The addition of a co-catalyst, such as a Brønsted acid or base, can significantly enhance the rate and selectivity by facilitating catalyst turnover or proton transfer steps.

Section 2: Frequently Asked Questions (FAQs)

This section delves into the fundamental principles governing diastereoselectivity in asymmetric Mannich reactions.

Q1: How does the choice of catalyst (organocatalyst vs. metal catalyst) fundamentally influence diastereoselectivity?

A1: The catalyst class dictates the nature of the reactive intermediates and the geometry of the transition state.

  • Organocatalysts: These catalysts, such as proline or cinchona alkaloids, typically operate through non-covalent interactions or by forming transient covalent intermediates like enamines[1][11][12]. In proline catalysis, the enamine formed from the ketone donor attacks the imine. The diastereoselectivity arises from the specific conformation of the enamine and the facial bias imposed by the catalyst's chiral scaffold, which directs the approach of the electrophile (the iminium ion)[1].

  • Metal Catalysts: Lewis acidic metal catalysts (e.g., derived from Ti, Zn, Cu) function by coordinating to the carbonyl oxygen of the nucleophile and/or the nitrogen of the imine. This coordination creates a more rigid, organized transition state. Diastereoselectivity is often explained by closed, six-membered cyclic transition states, such as the Zimmerman-Traxler model, where substituents are forced into pseudo-equatorial positions to minimize steric strain[13][14].

Mechanistic Influence on Diastereoselectivity

G cluster_0 Organocatalysis (e.g., Proline) cluster_1 Metal Catalysis (e.g., TiCl4) a1 Ketone + Proline a2 Enamine Intermediate (Defined E/Z Geometry) a1->a2 a3 Non-covalent directing interactions (H-bonding, sterics) a2->a3 a4 Asymmetric Transition State (Open Conformation) a3->a4 Outcome High Diastereoselectivity a4->Outcome b1 Ketone + Lewis Acid b2 Metal Enolate (Rigid Structure) b1->b2 b3 Chelation Control (Imine + Metal Enolate) b2->b3 b4 Asymmetric Transition State (Closed Zimmerman-Traxler Model) b3->b4 b4->Outcome

Caption: Divergent pathways to diastereoselectivity for organo- and metal catalysis.

Q2: What is the mechanistic basis for diastereoselectivity (e.g., Zimmerman-Traxler model)?

A2: The diastereoselectivity in many Mannich reactions, particularly those mediated by metal enolates, can be rationalized using the Zimmerman-Traxler transition state model [14]. This model postulates a chair-like, six-membered transition state involving the metal center, the enolate oxygen, the enolate α-carbon, the imine carbon, the imine nitrogen, and the incoming electrophile's coordinating atom.

  • To achieve the lowest energy transition state, bulky substituents on the enolate and the imine prefer to occupy pseudo-equatorial positions to minimize 1,3-diaxial steric interactions.

  • A (Z)-enolate typically leads to the syn -diastereomer, as the substituent on the enolate (R¹) must occupy an equatorial position, forcing the imine's substituent (R³) into an axial position in one approach but an equatorial in the favored one.

  • An (E)-enolate typically leads to the anti -diastereomer, as both R¹ and R³ can occupy equatorial positions, resulting in a more stable transition state.

Understanding which enolate geometry is favored by your reaction conditions is therefore key to predicting the stereochemical outcome.

Q3: How do solvent properties (polarity, coordinating ability) impact the transition state and, therefore, the diastereomeric ratio?

A3: Solvents can profoundly influence the diastereoselectivity by altering the structure and stability of the transition state[4][15].

Solvent PropertyEffect on DiastereoselectivityRationale
Polarity Can favor more polar, open transition states over less polar, closed ones.A highly polar solvent can effectively solvate charged intermediates, potentially disrupting the tight chelation required for a Zimmerman-Traxler type model, leading to reduced selectivity.
Coordinating Ability Strongly coordinating solvents (e.g., DMSO, DMF) can compete with the reagents for binding to a metal catalyst.This can disrupt the formation of a rigid, chelated transition state, often leading to lower diastereoselectivity. Conversely, weakly coordinating solvents (e.g., Toluene, Dioxane) are often preferred[8].
Hydrogen Bonding Protic solvents or additives (e.g., alcohols) can form hydrogen bonds with the catalyst or intermediates.This can influence the catalyst's conformation and the transition state geometry, sometimes in a beneficial way. For instance, an alcohol co-solvent was proposed to play a key role in directing diastereoselectivity[4].
Q4: What is the role of temperature in controlling diastereoselectivity?

A4: The diastereomeric ratio (dr) is determined by the difference in the Gibbs free energies of activation (ΔΔG‡) for the two competing pathways leading to the diastereomeric products. According to the Eyring equation, this ratio is exponentially dependent on temperature. Lowering the temperature increases the impact of even a small ΔΔG‡, leading to a higher dr[6]. Conversely, at higher temperatures, there may be enough thermal energy to overcome the activation barrier for the less-favored pathway, resulting in a lower dr.

Q5: Can additives or co-catalysts be used to enhance diastereoselectivity?

A5: Yes, additives are a powerful tool for optimization.

  • Brønsted Acids/Bases: In organocatalysis, an acid co-catalyst can facilitate the formation of the reactive enamine intermediate and activate the imine electrophile. A base can assist in deprotonation steps.

  • Water Scavengers: Additives like molecular sieves can be used to ensure strictly anhydrous conditions, preventing side reactions that lower selectivity.

  • Lewis Acids: In some organocatalytic systems, a mild Lewis acid can be added to coordinate with the imine, increasing its electrophilicity and potentially improving stereocontrol.

Section 3: Protocols for Optimization

Protocol 1: Step-by-Step Guide to Screening Reaction Conditions for Optimal Diastereoselectivity

This protocol provides a systematic workflow for optimizing a new asymmetric Mannich reaction. It assumes you have a starting point (a known catalyst and reaction type) but are experiencing suboptimal diastereoselectivity.

Objective: To identify the optimal solvent and temperature for maximizing the diastereomeric ratio (dr).

Materials:

  • Anhydrous solvents (e.g., Dioxane, Toluene, THF, CH₂Cl₂, EtOAc)[8].

  • Your chiral catalyst, nucleophile (ketone/aldehyde), and electrophile (pre-formed imine or its components).

  • Inert atmosphere reaction vessels (e.g., oven-dried Schlenk tubes).

  • Temperature control system (cryostat or appropriate cooling baths).

  • Analytical equipment for determining dr and conversion (¹H NMR, chiral HPLC/SFC).

Methodology:

  • Preparation:

    • Ensure all glassware is rigorously dried (oven or flame-dried under vacuum).

    • Purify all liquid reagents by distillation and solid reagents by recrystallization, if necessary.

    • Prepare a stock solution of your catalyst and imine to ensure consistent dispensing.

  • Reaction Setup (Parallel Screening):

    • Set up a series of 5 reaction vessels under an inert atmosphere (e.g., Argon).

    • To each vessel, add the chiral catalyst (e.g., 5 mol%).

    • Dispense 1 mL of a different anhydrous solvent into each of the 5 vessels.

    • Add the nucleophile (e.g., 1.5 equivalents) to each vessel.

    • Cool all vessels to the initial screening temperature (e.g., room temperature, ~20-25 °C).

  • Initiation and Monitoring:

    • Start the reactions by adding the imine (1.0 equivalent) to each vessel simultaneously.

    • Stir the reactions for a set period (e.g., 24 hours).

    • Monitor the progress by taking small aliquots for TLC or LC-MS analysis to check for conversion.

  • Work-up and Analysis:

    • Quench the reactions with a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃).

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.

    • Analyze the crude product mixture from each reaction:

      • Determine the conversion and diastereomeric ratio by ¹H NMR spectroscopy[16].

      • Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC or SFC analysis[16].

  • Temperature Optimization:

    • Identify the solvent that provided the best dr from the initial screen.

    • Set up a new series of reactions using only this optimal solvent at a range of different temperatures (e.g., 40 °C, 25 °C, 0 °C, -20 °C, -40 °C).

    • Follow steps 3 and 4 to determine the dr and yield at each temperature.

  • Data Evaluation:

    • Compile your results into a table to clearly identify the conditions that provide the best balance of yield, diastereoselectivity, and enantioselectivity.

Example Data Table:

EntrySolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%) of major
1Dioxane252493>20:1>99
2THF252438>20:199
3EtOAc2524728.3:190
4Toluene2524989.1:1>99
5Dioxane04885>20:1>99

Data adapted from a representative study on anti-selective Mannich reactions[8].

Section 4: References

  • Valero, G., et al. (2012). Solvent-controlled diastereoselectivity in tryptophan-catalyzed Mannich reactions. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2018). Diastereoselectivity in a cyclic secondary amine catalyzed asymmetric Mannich reaction: a model rationalization from DFT studies. Organic Chemistry Frontiers. Available at: [Link]

  • Alza, E., et al. (2006). Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2020). Reaction condition optimization for catalytic asymmetric multicomponent synthesis of β³-amino amides. ResearchGate. Available at: [Link]

  • Seebach, D., et al. (1985). On the Stereochemical Course of Asymmetric Mannich Reactions. CHIMIA. Available at: [Link]

  • Alza, E., et al. (2006). Thermal effects in the organocatalytic asymmetric Mannich reaction. PubMed. Available at: [Link]

  • Han, B., et al. (2015). One-Step Asymmetric Construction of 1,4-Stereocenters via Tandem Mannich-Isomerization Reactions Mediated by a Dual-Functional Betaine Catalyst. PubMed Central. Available at: [Link]

  • Knezevic, A., et al. (2013). Enantioselective Conjugate Addition Nitro-Mannich Reactions: Solvent Controlled Synthesis of Acyclic anti- and syn-β-Nitroamines with Three Contiguous Stereocenters. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2022). Optimization of the Mannich/Acylation/Wittig reaction conditions. ResearchGate. Available at: [Link]

  • Vilgelm, A. E., et al. (2022). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PubMed Central. Available at: [Link]

  • Wikipedia Contributors. (2023). Mannich reaction. Wikipedia. Available at: [Link]

  • Zhang, J., et al. (2015). Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Buchler GmbH. Asymmetric Mannich Reaction. Buchler GmbH Website. Available at: [Link]

  • ResearchGate. (2018). Solvent effect on Mannich reaction. ResearchGate. Available at: [Link]

  • Smith, C. R., et al. (2019). Catalytic enantio- and diastereoselective Mannich reaction of α-substituted isocyanoacetates and ketimines. Chemical Communications. Available at: [Link]

  • Mitsumori, S., et al. (2006). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. PubMed Central. Available at: [Link]

  • Valero, G., et al. (2012). Solvent-Controlled Diastereoselectivity in Tryptophan-Catalyzed Mannich Reactions. Amanote Research. Available at: [Link]

  • Alza, E., et al. (2007). Organocatalytic Asymmetric Mannich Reactions: New Methodology, Catalyst Design, and Synthetic Applications. Semantic Scholar. Available at: [Link]

  • Dar, B. A., et al. (2021). Organocatalyzed Asymmetric Mannich Reaction: An Update. ResearchGate. Available at: [Link]

  • Lou, S., et al. (2008). Catalytic Diastereoselective Petasis Reactions. PubMed Central. Available at: [Link]

  • Wang, X., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Gung, B. W., et al. (2001). Vinylogous Mannich Reactions: Some Theoretical Studies on the Origins of Diastereoselectivity. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Mannich Reaction. Organic Chemistry Portal. Available at: [Link]

  • Fernandes, C., et al. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. MDPI. Available at: [Link]

  • Maruoka, K., et al. (2006). anti-Selective Direct Asymmetric Mannich Reactions Catalyzed by Axially Chiral Amino Sulfonamide as an Organocatalyst. Journal of the American Chemical Society. Available at: [Link]

  • Li, T., et al. (2021). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. PubMed Central. Available at: [Link]

  • Unraveling Diastereoselectivity: Insights into Asymmetric Synthesis. StudyCorgi. Available at: [Link]

  • Lowe, D. (2017). Temperature drop triggers chirality twist. Chemistry World. Available at: [Link]

  • Benaglia, M., et al. (2012). Supplementary Information to Asymmetric anti-Mannich Reactions in Continuous Flow. The Royal Society of Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Tetrahydropyran Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in biologically active natural products and approved pharmaceuticals.[1][2][3] This guide provides an in-depth comparative analysis of THP derivatives, offering a technical yet practical perspective for researchers in drug discovery. We will dissect the physicochemical properties that make the THP moiety an attractive design element, compare it directly with common bioisosteric replacements, and provide actionable synthetic protocols. By grounding our discussion in experimental data and real-world case studies, this guide aims to equip scientists with the knowledge to strategically deploy THP derivatives to overcome challenges in potency, selectivity, and ADME properties.

The Strategic Value of the Tetrahydropyran Moiety

Saturated six-membered heterocycles are fundamental building blocks in drug design. Among these, the tetrahydropyran ring offers a unique combination of properties that medicinal chemists can leverage to solve complex optimization problems.

Physicochemical & Structural Advantages:

  • Conformational Rigidity: As a constrained, rigid form of a linear ether, the THP ring reduces the entropic penalty upon binding to a biological target.[4] This pre-organization can lead to enhanced binding affinity and potency.

  • Improved Physicochemical Properties: Compared to its carbocyclic analogue, cyclohexane, the THP ring introduces a polar oxygen atom. This seemingly simple substitution has profound effects:

    • Reduced Lipophilicity: The ether oxygen lowers the molecule's overall lipophilicity (logP), which can improve aqueous solubility and modulate ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4]

    • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is unavailable with a cyclohexane ring.[4] This can lead to tighter drug-enzyme binding.

  • Metabolic Stability: The THP ring often enhances metabolic stability compared to acyclic ethers. The cyclic nature can sterically shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes.

The strategic decision to incorporate a THP moiety can be visualized as a multi-parameter optimization problem, where the goal is to balance potency with favorable drug-like properties.

Caption: Strategic incorporation of a THP moiety to optimize lead compounds.

Comparative Analysis: THP vs. Common Bioisosteres

The true value of the THP ring is best understood through direct comparison with its common bioisosteres. The choice between these scaffolds is a critical decision point in lead optimization, driven by the specific challenges of the chemical series.

Tetrahydropyran vs. Cyclohexane

The replacement of a methylene (-CH₂-) group in cyclohexane with an oxygen atom to form a THP ring is a classic bioisosteric switch.[4] This modification is often employed to fine-tune a compound's ADME properties.

A compelling example is seen in the development of Janus Kinase 1 (JAK1) selective inhibitors. Researchers found that switching from a cyclohexyl derivative to a THP derivative resulted in significant improvements.

ParameterCyclohexyl Derivative (18)THP Derivative (19)Rationale for Improvement
Potency (JAK1 IC₅₀) SimilarSimilarPotency maintained, indicating successful bioisosteric replacement.
logD (pH 7.4) 2.662.08The ether oxygen in THP reduces lipophilicity, improving the polarity profile.
Lipophilic Ligand Efficiency (LLE) No Change↑ 1.4-foldTighter drug-enzyme binding interactions from the polar oxygen heteroatom.
Clearance (Rat & Human) HighImproved The polarity change translated to better clearance profiles.
Unbound In Vivo Rat Clearance HighLarge Decrease Significantly improved ADME properties, a key optimization goal.

Data synthesized from a case study on JAK1 inhibitors.

Causality: The introduction of the oxygen atom in the THP ring serves two purposes. First, it lowers the lipophilicity (logD), which often correlates with improved metabolic stability and solubility. Second, the oxygen can engage in a hydrogen bond with the target protein, increasing binding affinity and, consequently, LLE. This case study highlights that the cyclohexyl-to-THP switch can yield dramatic improvements in ADME properties without sacrificing potency.

Tetrahydropyran vs. Tetrahydrofuran (THF)

While both are cyclic ethers, the six-membered THP ring and the five-membered THF ring have distinct properties. The choice between them can impact vector positioning, binding interactions, and metabolic stability.

In the development of HIV-1 protease inhibitors, researchers have explored both THF and THP scaffolds as P₂ ligands.[5][6] For example, replacing the bis-THF ligand of the approved drug Darunavir with a larger, fused tetrahydropyran-tetrahydrofuran (Tp-THF) ligand was hypothesized to better fill the enzyme's hydrophobic pocket.[5]

ScaffoldKey CompoundPotency (Kᵢ)Rationale & Observations
bis-THF Darunavir (9)PotentEstablished, effective ligand.
Cp-THF Compound 100.14 nMFused cyclopentane-THF ring system.[5]
Carbocyclic Analogue Compound 115.3 nMReplacing the THF oxygen with a methylene group caused a drastic loss of activity, highlighting the ether oxygen's importance.[5]
Tp-THF Compound 332.7 pM The larger, more flexible THP ring was theorized to optimize H-bonds and better accommodate mutations, leading to potent inhibitors against multi-drug resistant strains.[5]

Data synthesized from a review on HIV protease inhibitors.[5]

Causality: The larger THP ring in the Tp-THF ligand allows for different conformational sampling compared to the more compact THF. This increased flexibility can enable the molecule to better adapt to the active site, especially in mutant, drug-resistant enzymes.[5] It also alters the positioning of the ether oxygen, potentially optimizing crucial hydrogen bonds with key residues like Asp-29 and Asp-30.[5]

Synthetic Strategies for THP Derivatives

The stereocontrolled synthesis of substituted THPs is a mature but continually evolving field. The method of choice depends on the desired substitution pattern and available starting materials. Several powerful strategies are routinely employed in drug discovery.[7]

Key Synthetic Methodologies
  • Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system is a reliable method for forming the THP ring.[7][8] This reaction can be catalyzed by acids or bases and is amenable to asymmetric catalysis for enantioselective syntheses.[8]

  • Prins Cyclization: This reaction involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol. It is a powerful method for constructing 4-hydroxy-THP scaffolds, which are versatile intermediates for further functionalization.[7][9]

  • Intramolecular Williamson Ether Synthesis: A classic Sₙ2 reaction where a terminal alcohol displaces a leaving group (e.g., tosylate, mesylate, or halide) on the same molecule to form the cyclic ether.

  • Intramolecular Radical Cyclizations: These methods offer excellent functional group tolerance and are effective for creating substituted THPs from precursors like β-alkoxyacrylates.[7]

Caption: Key synthetic pathways to substituted tetrahydropyran rings.

Experimental Protocol: Prins Cyclization for a 4-Hydroxy-THP Scaffold

This protocol is representative of a method to generate a versatile THP intermediate, which can be further elaborated into amine-functionalized scaffolds useful for library synthesis.[9]

Objective: To synthesize a 4-hydroxytetrahydropyran scaffold via a tethered enol-ether Prins cyclization.

Materials:

  • Appropriate homoallylic alcohol precursor

  • Lewis acid catalyst (e.g., SnCl₄, BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Quenching solution (e.g., saturated aq. NaHCO₃)

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the homoallylic alcohol precursor (1.0 eq).

  • Dissolution: Dissolve the precursor in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath) to control selectivity and minimize side reactions.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., SnCl₄, 1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution while the mixture is still cold.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., an ethyl acetate/hexanes gradient) to afford the pure 4-hydroxytetrahydropyran product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of this protocol is validated by the clean conversion of the starting material to the cyclized product, as observed by TLC, and confirmed by spectroscopic analysis which should show the disappearance of vinyl protons and the appearance of new signals corresponding to the THP ring protons.

Conclusion and Outlook

The tetrahydropyran scaffold is a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to confer conformational rigidity, modulate physicochemical properties, and introduce a key hydrogen bonding feature makes it an invaluable bioisostere for common carbocyclic and heterocyclic rings.[4] As demonstrated in comparative case studies, the strategic replacement of a cyclohexane or THF moiety with a THP ring can lead to dramatic improvements in ADME profiles, metabolic stability, and even potency.[5] With a wealth of robust and stereoselective synthetic methods available, the targeted synthesis of complex THP derivatives is readily achievable.[7][8][10] Future innovations will likely focus on novel catalytic methods for asymmetric THP synthesis and the continued exploration of THP-containing fragments in fragment-based drug discovery to unlock new, highly optimized therapeutic agents.

References

  • Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: Marine Drugs URL: [Link]

  • Title: Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues Source: Molecules URL: [Link]

  • Title: A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans Source: University of Bristol Thesis Repository URL: [Link]

  • Title: Physical Properties of Tetrahydropyran and Its Applications Source: ResearchGate URL: [Link]

  • Title: Drug Discovery with Privileged Building Blocks Source: CRC Press URL: [Link]

  • Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors Source: Future Medicinal Chemistry URL: [Link]

  • Title: Tetrahydropyran Source: PubChem URL: [Link]

  • Title: Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Chemical Properties of Tetrahydropyran (CAS 142-68-7) Source: Cheméo URL: [Link]

  • Title: Tetrahydropyran Source: Wikipedia URL: [Link]

  • Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors Source: PubMed URL: [Link]

  • Title: Tetrahydrofuran, Tetrahydropyran, Triazoles and Related Heterocyclic Derivatives as HIV Protease Inhibitors Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to GC-MS Methods for Impurity Profiling of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride is a valuable chemical building block in medicinal chemistry, serving as a key intermediate in the synthesis of various enzyme inhibitors and central nervous system agents.[1] As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurity profiling—the identification and quantification of all potential organic and inorganic impurities—is a critical, non-negotiable step mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[2][3]

The structure of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol, possessing both a primary amine (-NH₂) and a tertiary alcohol (-OH) functional group, presents a significant analytical challenge. These polar groups render the molecule non-volatile and thermally labile, making it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS), a powerhouse technique for separating and identifying volatile and semi-volatile compounds.[4][5] This guide provides a comprehensive comparison of two robust derivatization-based GC-MS methods, offering field-proven insights to help researchers select and implement the optimal strategy for their needs.

The Foundational Technique: Silylation GC-MS

Silylation is the most common and versatile derivatization technique for compounds containing active hydrogens, such as those found in hydroxyl and amino groups.[4][6] The process involves replacing these active hydrogens with a non-polar trimethylsilyl (TMS) group, which dramatically increases the molecule's volatility and thermal stability, making it amenable to GC analysis.[5][6][7]

Causality and Rationale

The choice of a silylating agent is critical. A potent reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS) is highly effective for this application. BSTFA is strong enough to derivatize both the sterically hindered tertiary alcohol and the primary amine, while the TMCS catalyst accelerates the reaction, ensuring complete derivatization. The resulting TMS-derivatized molecule exhibits excellent chromatographic behavior on low- to mid-polarity columns.

Experimental Protocol: Silylation with BSTFA + 1% TMCS
  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 500 µL of a suitable aprotic solvent (e.g., Pyridine or Acetonitrile). Vortex briefly to dissolve. Pyridine can act as an acid scavenger, driving the reaction to completion.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Silylation Workflow Diagram

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis a Weigh 1 mg Sample b Add 500 µL Pyridine a->b c Add 100 µL BSTFA + 1% TMCS b->c d Heat at 70°C for 45 min c->d e Cool to Room Temp d->e f Inject 1 µL into GC-MS e->f g Data Acquisition & Processing f->g

Caption: Workflow for Silylation-based GC-MS analysis.

An Orthogonal Approach: Two-Step Acylation GC-MS

Acylation provides an excellent alternative to silylation, often yielding derivatives with different chromatographic retention characteristics and unique mass spectral fragmentation patterns. This can be invaluable for confirming impurity identities or resolving co-eluting peaks. A two-step process using trifluoroacetic anhydride (TFAA) is effective for aminols.

Causality and Rationale

Acylation with TFAA replaces the active hydrogens with trifluoroacetyl groups. This modification also masks the polar functional groups, increasing volatility. The fluorine atoms in the derivative make it particularly sensitive for detection by an Electron Capture Detector (ECD), though it is perfectly suited for MS detection as well. The resulting derivative will have a different polarity and molecular weight compared to the TMS derivative, offering orthogonal selectivity.

Experimental Protocol: Acylation with TFAA
  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 500 µL of Acetonitrile.

  • First Acylation (Amine): Add 100 µL of TFAA. Cap and let react at room temperature for 15 minutes. This step primarily targets the more reactive amine group.

  • Second Acylation (Alcohol): Carefully uncap and heat the vial at 60°C for 30 minutes to drive the acylation of the tertiary alcohol.

  • Evaporation & Reconstitution: Gently evaporate the excess reagent and solvent under a stream of nitrogen. Reconstitute the residue in 500 µL of Ethyl Acetate.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

Method Comparison and Selection

The choice between silylation and acylation depends on the specific analytical goal. Silylation is often faster and involves fewer steps, making it ideal for routine screening. Acylation, while more involved, can provide critical confirmatory data.

Comparative Data Summary
ParameterSilylation (BSTFA)Acylation (TFAA)Rationale
Reaction Speed Fast (single step)Moderate (multi-step)Silylation is a one-pot, single-heating step reaction.
Derivative Stability Good, but sensitive to moistureVery stableTrifluoroacetyl esters and amides are generally less susceptible to hydrolysis than TMS ethers/amines.
Chromatography Excellent peak shapeExcellent peak shapeBoth methods effectively reduce polarity, minimizing tailing.
Orthogonality -HighProvides a different elution order and mass spectrum, useful for confirmation.
Ease of Use HighModerateAcylation requires an extra evaporation and reconstitution step.
Artifact Potential Low; may see "ghost peaks" from column bleed or reagent contamination.[4]Low; incomplete reaction is the primary risk.Proper system maintenance and high-purity reagents mitigate artifacts in both methods.
Decision Pathway for Method Selection

start Analytical Goal? routine Routine Quality Control / High Throughput Screening start->routine Speed & Simplicity confirm Confirm Impurity ID / Resolve Co-elution start->confirm Certainty & Resolution silylation Use Silylation Method (BSTFA) routine->silylation acylation Use Acylation Method (TFAA) confirm->acylation both Use Both Methods (Silylation for screening, Acylation for confirmation) acylation->both For full characterization

Caption: Decision tree for selecting the appropriate derivatization method.

Core GC-MS System Parameters

Regardless of the derivatization method chosen, the core GC-MS parameters must be optimized for robust and reproducible results.

  • GC Column Selection: The principle of "like dissolves like" guides column choice. Since derivatization renders the analyte significantly less polar, a low- to mid-polarity column is ideal. A 5% Phenyl-Methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, Rxi-5ms) , 30 m x 0.25 mm ID x 0.25 µm film thickness, offers excellent resolving power for a wide range of compounds and is highly recommended.[8][9]

  • Injector: A split/splitless injector is standard. A split ratio of 20:1 is a good starting point to avoid column overloading while maintaining good sensitivity. Injector temperature should be set to ~280°C to ensure rapid vaporization of the derivatized analytes.

  • Oven Temperature Program: A temperature gradient is necessary to separate impurities with different boiling points.

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Final Hold: Hold at 300°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns for library matching.

    • Mass Range: Scan from m/z 40 to 550. This range covers the expected fragments and the molecular ions of the derivatized parent compound and potential impurities.

    • Source Temperature: ~230°C.

    • Data Interpretation: Impurity identification relies on comparing acquired mass spectra against a reference library (e.g., NIST). The fragmentation patterns of pyran-containing structures often include a characteristic retro-Diels-Alder reaction, which can be a key diagnostic tool.[10][11]

Regulatory Context and Impurity Thresholds

All impurity profiling must be conducted within the framework of regulatory guidelines. The ICH Q3A guideline is particularly relevant, establishing thresholds for reporting, identifying, and qualifying impurities in new drug substances.[12][13]

  • Reporting Threshold: The level at which an impurity must be reported. For a drug substance with a maximum daily dose ≤ 2g/day, this is typically ≥0.05%.[12]

  • Identification Threshold: The level above which the structure of an impurity must be confirmed. This is often 0.10% or 1.0 mg/day intake, whichever is lower.[14]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[14]

The methods described in this guide are designed to achieve the sensitivity and specificity required to meet and exceed these regulatory expectations.

Conclusion

The successful identification of impurities in this compound by GC-MS is entirely dependent on proper derivatization. Silylation with BSTFA is a rapid and robust method suitable for high-throughput quality control, while acylation with TFAA offers an invaluable orthogonal technique for confirmation and challenging separations. By understanding the principles behind each method, selecting the appropriate GC column and parameters, and interpreting the data within the context of regulatory guidelines, researchers can confidently ensure the purity and quality of this critical pharmaceutical intermediate.

References

  • BenchChem. (n.d.). Derivatization of Polar Analytes for GC-MS Analysis: A Focus on Silylation with Triethylsilanol and its Analogs.
  • Sinopeg. (2024, December 3). ICH guidelines for impurity profile.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Zwiener, G., & Frimmel, F. H. (n.d.). Extraction and Derivatization of Polar Herbicides for GC-MS Analyses. PubMed.
  • Corral, E., et al. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. Rapid Communications in Mass Spectrometry, 14(19), 1783-6.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ResearchGate. (2000, August 6). Request PDF | Mass spectra of new substituted 2-amino-4H-pyrans: A retro-Diels-Alder reaction pattern.
  • Unknown. (n.d.). GC Derivatization.
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
  • ResearchGate. (n.d.). PDF: ICH GUIDELINES FOR IMPURITY PROFILE.
  • Thermo Fisher Scientific - US. (n.d.). Polar GC Columns.
  • Khan, M. N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • Phenomenex. (2021, February 17). Derivatization in Gas Chromatography (GC) Explained.
  • IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING.
  • Journal of Experimental Botany | Oxford Academic. (n.d.). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS.
  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity.
  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
  • Postnova Analytics GmbH. (n.d.). Agilent J&W GC Column Selection Guide.
  • Benchchem. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide to NMR Spectroscopy for the Structural Confirmation of Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran (THP) moiety is a cornerstone in the architecture of numerous natural products and pharmaceutical agents, prized for its conformational stability and favorable pharmacokinetic properties. However, the very stereochemical complexity that makes the THP ring a valuable scaffold also presents a significant challenge in structural elucidation. Unambiguous confirmation of substituent positions and, critically, their relative stereochemistry, is paramount for understanding structure-activity relationships (SAR) and ensuring the efficacy and safety of drug candidates.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled gold standard for this task.[1] It offers a suite of experiments that, when used in concert, function as a self-validating system to build a molecule's structure atom by atom. This guide provides a practical, in-depth comparison of NMR techniques, grounded in field-proven insights, to navigate the intricacies of THP derivative characterization. We will move from foundational 1D experiments to advanced 2D correlations, explaining not just the "how" but the crucial "why" behind each experimental choice.

Part 1: Decoding the Foundation - 1D ¹H and ¹³C NMR

One-dimensional NMR is the initial reconnaissance step, providing a census of the protons and carbons within the molecule and offering vital clues about their immediate chemical environment.[1]

¹H NMR: Probing the Proton Environment

The proton NMR spectrum is the first port of call. Key information is extracted from three main parameters: chemical shift (δ), integration, and coupling constants (J).

  • Chemical Shift (δ): The position of a proton signal is dictated by its electronic environment. Protons on carbons adjacent to the ring oxygen (C2 and C6) are deshielded and appear downfield (typically δ 3.4–4.0 ppm). A critical distinction arises between axial and equatorial protons. Generally, axial protons are more shielded by the C-C bond anisotropy of the ring and resonate at a higher field (more upfield) compared to their equatorial counterparts in the same position.[2]

  • Integration: The area under each peak is directly proportional to the number of protons it represents, allowing for a straightforward proton count for each distinct signal.

  • Scalar Coupling (J-Coupling): Through-bond spin-spin coupling provides powerful information about connectivity and dihedral angles. The magnitude of the three-bond coupling constant (³JHH) is described by the Karplus relationship, which correlates the J-value to the dihedral angle between the coupled protons. This is the key to determining the conformation of the THP ring and the axial/equatorial nature of its substituents.

Coupling Type Typical Dihedral Angle Typical ³JHH (Hz) Interpretation
Axial-Axial (ax,ax)~180°8 – 13Strong coupling, indicative of a trans-diaxial relationship.
Axial-Equatorial (ax,eq)~60°2 – 5Weaker coupling.
Equatorial-Equatorial (eq,eq)~60°2 – 5Weaker coupling.
Table 1: Typical ³JHH Coupling Constants for Conformational Analysis of THP Rings.
¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment.

  • Chemical Shift (δ): Carbons adjacent to the ring oxygen (C2, C6) are significantly deshielded and appear downfield (δ 65-85 ppm). The chemical shifts of other ring carbons and substituents provide further clues to the overall structure.[3][4] The presence of electronegative substituents will further shift the attached and adjacent carbons downfield.[5]

Carbon Position Typical Chemical Shift (δ, ppm) Notes
C2, C665 – 85Adjacent to the electronegative ring oxygen.
C3, C520 – 40Typical alkane-like carbons.
C420 – 40Typical alkane-like carbons.
Substituent CarbonsVariableHighly dependent on the nature of the substituent.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for a Substituted Tetrahydropyran Ring.

Part 2: The Connectivity Blueprint - 2D Correlation Spectroscopy

While 1D NMR provides the parts list, 2D NMR experiments provide the assembly instructions. These techniques correlate nuclei through bonds or through space, allowing for the unambiguous construction of the molecular framework.[6]

COSY (Correlation Spectroscopy): Charting ¹H-¹H Connectivity

The COSY experiment is the workhorse for establishing which protons are coupled to each other. A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are scalar-coupled (typically over two or three bonds). This allows for the tracing of proton networks, for instance, walking around the THP ring from H-2 to H-3 to H-4, and so on.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is a cornerstone of structural elucidation, creating a direct, one-bond correlation between each proton and the carbon to which it is attached.[7] This allows you to definitively assign the proton signals to their respective carbons on the skeleton. An "edited" HSQC can also distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peak, providing the same information as a DEPT-135 experiment but with much higher sensitivity.[8]

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Puzzle

The HMBC experiment is arguably the most powerful tool for piecing together the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[9] This is crucial for connecting fragments separated by quaternary carbons or heteroatoms. For example, a correlation from a substituent's proton to a carbon within the THP ring can definitively establish the point of attachment. The absence of a one-bond correlation (which is suppressed in the HMBC experiment) confirms the long-range nature of the interaction.[7]

Part 3: Defining 3D Space - The Nuclear Overhauser Effect (NOE)

Once the 2D structure (connectivity) is established, the final and often most critical step is to determine the relative stereochemistry. This is achieved by probing through-space proximity using the Nuclear Overhauser Effect (NOE).[10] An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[11]

NOESY vs. ROESY: Choosing the Right Tool
  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard experiment for determining spatial relationships in small molecules (MW < ~700 Da).[12] For small molecules, NOE cross-peaks have the opposite phase (e.g., appear as a different color) to the diagonal peaks, making them easy to identify.[10]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (MW ~700-1500 Da), the NOE can become zero, rendering the NOESY experiment ineffective. In these cases, the ROESY experiment is used. ROE cross-peaks are always positive and do not go through a null point, making it a more reliable choice for molecules in this intermediate size range.[11][13]

By observing NOE correlations, one can confirm stereochemical assignments. For example, a strong NOE between H-2ax and H-4ax would be expected, as they are in a 1,3-diaxial relationship and thus close in space. Conversely, an NOE between a substituent proton and an axial ring proton would confirm the substituent's equatorial orientation.

A Validated Workflow for Structural Confirmation

The true power of NMR lies in the synergy of these experiments. A proposed structure is only validated when every piece of data from every experiment is consistent with it. Any contradiction necessitates a re-evaluation of the proposed structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR for Connectivity cluster_3d Stereochemistry Determination cluster_final Final Validation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Spin Systems HSQC HSQC H1_NMR->HSQC Proton Shifts Structure Confirmed 3D Structure H1_NMR->Structure Self-Validation Check C13_NMR ¹³C NMR C13_NMR->HSQC Carbon Shifts C13_NMR->Structure Self-Validation Check HMBC HMBC COSY->HMBC Confirm Fragments COSY->Structure Self-Validation Check HSQC->HMBC ¹JCH Assignments HSQC->Structure Self-Validation Check NOESY_ROESY NOESY / ROESY HMBC->NOESY_ROESY 2D Structure (Connectivity) HMBC->Structure Self-Validation Check NOESY_ROESY->Structure Relative Stereochemistry NOESY_ROESY->Structure Self-Validation Check

Figure 1: A validated workflow for THP structure elucidation using NMR.

Experimental Protocols

The following are generalized, step-by-step protocols for acquiring the key spectra for a novel tetrahydropyran derivative.

Protocol 1: 1D ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

  • ¹H Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio (S/N).

  • ¹³C Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).

    • A larger number of scans (e.g., 128 to 1024) will be required due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: 2D Correlation Spectroscopy (COSY, HSQC, HMBC)
  • Instrument Setup: Use the same sample and ensure the instrument is well-locked and shimmed.

  • Parameter Optimization: Use the previously acquired 1D spectra to set the spectral widths (F1 and F2 dimensions) for the 2D experiments to encompass all signals of interest.

  • COSY Acquisition:

    • Load a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

    • Typically, 2-4 scans per increment are sufficient. Set the number of increments in the indirect dimension (t₁) to achieve the desired resolution (e.g., 256 or 512).

  • HSQC Acquisition:

    • Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • The pulse sequence is optimized for a one-bond ¹JCH coupling of ~145 Hz, which is standard for most organic molecules.

    • Acquire with 2-8 scans per increment and 256-512 increments.

  • HMBC Acquisition:

    • Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • The key parameter is the long-range coupling delay, which is optimized for a specific coupling constant (e.g., 8 Hz is a good starting point for ²JCH and ³JCH).[7]

    • Acquire with 8-32 scans per increment and 256-512 increments.

  • Processing: Process the 2D data by applying Fourier transformation in both dimensions, phase correction (where necessary), and baseline correction.

Protocol 3: 2D NOESY/ROESY Acquisition
  • Pulse Sequence Selection: Choose a NOESY (noesygpph) or ROESY (roesyadgpph) pulse sequence based on the estimated molecular weight of the compound.

  • Mixing Time (tm): This is the most critical parameter. It is the duration during which NOE transfer occurs. For small molecules in a NOESY, a mixing time of 500-800 ms is a good starting point. This may require optimization.

  • Acquisition: Acquire the spectrum with 8-16 scans per increment and 256-512 increments.

  • Processing: Process the 2D data. Symmetrization of the final spectrum can be applied to reduce artifacts.

By systematically applying this comprehensive suite of NMR experiments, researchers can move with confidence from a newly synthesized or isolated compound to a fully validated three-dimensional structure, a critical step in the journey of drug discovery and development.

References

  • Journal of Natural Products. (n.d.). A Practical Approach to NMR Spectroscopy. ACS Publications. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

  • Prime Scholars. (n.d.). Exploring NMR Spectroscopy: A Window into Molecular Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Chemistry Using NMR Spectroscopy, Organic Molecules. Retrieved from [Link]

  • University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • UC San Diego. (2015, April 7). NOESY and ROESY. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • Torda, A. E., Scheek, R. M., & van Gunsteren, W. F. (1990). Structure refinement using time-averaged J-coupling constant restraints. Journal of molecular biology, 214(1), 223–235.
  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR chemical shifts for the SCH₂ group of the S-alkylated derivatives 4b-l. Retrieved from [Link]

  • Brainly.com. (2023, August 17). How does NMR distinguish between axial and equatorial protons?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Reddit. (2019, August 20). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • Reddit. (2018, November 29). What is the difference between NOESY and ROESY for NMR?. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, 4H-pyrans and 1,6-dihydropyridines have emerged as privileged structures, demonstrating a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the biological prowess of derivatives from these two classes, supported by experimental data and detailed methodologies to empower researchers in their pursuit of new drug candidates.

Introduction: Two Scaffolds, Diverse Potential

The 4H-pyran ring system, an oxygen-containing six-membered heterocycle, is a cornerstone of many natural products and synthetic compounds with significant pharmacological properties.[1] Concurrently, the 1,6-dihydropyridine core, a partially saturated pyridine ring, is famously associated with calcium channel modulation but its biological repertoire extends far beyond this role.[2] While both scaffolds can be synthesized through efficient multicomponent reactions, their derivatives exhibit distinct and sometimes overlapping biological profiles, making a comparative analysis essential for strategic drug design.

Comparative Analysis of Biological Activities

The therapeutic potential of 4H-pyran and 1,6-dihydropyridine derivatives spans across several key areas, most notably in anticancer and antimicrobial applications. The following sections dissect their performance, supported by quantitative data from various studies.

Anticancer Activity: A Tale of Two Mechanisms

Both 4H-pyran and 1,6-dihydropyridine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. However, their primary mechanisms of action appear to diverge, offering different strategic avenues for anticancer drug development.

4H-pyran derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[3] A key molecular target for some of these compounds is Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of cell cycle progression.[4] Inhibition of CDK2 disrupts the normal cell division process, leading to the demise of rapidly proliferating cancer cells.

1,6-dihydropyridine derivatives, on the other hand, have been investigated for their ability to overcome multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy.[5] Their mechanism is often linked to the modulation of ion channels and cellular signaling pathways that are dysregulated in cancer. Some derivatives have also shown direct cytotoxic effects.[6]

Table 1: Comparative Anticancer Activity (IC50 values in µM)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
4H-Pyran Derivative 4dHCT-116 (Colon)75.1[4]
Derivative 4kHCT-116 (Colon)85.88[4]
5-hydroxy-2-iodomethyl-4-pyranoneL1210 (Leukemia)3.15[7]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL1210 (Leukemia)3.40[7]
Compound 3d (coumarin-pyran hybrid)Breast Cancer0.018[8]
1,6-Dihydropyridine Compound HD-7MCF-7 (Breast)16.75[6]
Compound HD-8MCF-7 (Breast)18.33[6]
Compound 7aMOLT-4 (Leukemia)17.4[9]
Compound 7dMCF-7 (Breast)28.5[9]
1,2,3-triazole conjugateColorectal Adenocarcinoma0.63 - 5.68[10]
Antimicrobial Activity: Targeting Microbial Defenses

The fight against infectious diseases is another front where both 4H-pyran and 1,6-dihydropyridine derivatives have shown considerable promise.

The antimicrobial action of 4H-pyran derivatives has been demonstrated against a variety of bacterial and fungal strains.[1][11] While the exact mechanisms are still under investigation for many derivatives, they are thought to interfere with essential cellular processes in microorganisms.

1,6-dihydropyridines have a more established history as antimicrobial agents, with some derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[12][13] Their mechanism of action is often attributed to their ability to disrupt the bacterial cell membrane and interfere with cellular respiration. Some studies suggest that their positive charge and amphipathic nature are crucial for their antimicrobial effects.[12]

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
4H-Pyran Compound 5dStaphylococcus aureus32[1]
Compound 5dStreptococcus pyogenes64[1]
Spiro-4H-pyran 5aStaphylococcus aureusLow MIC reported[14]
Spiro-4H-pyran 5bStaphylococcus aureusLow MIC reported[14]
1,6-Dihydropyridine Compound I-6Pseudomonas aeruginosa64[12]
General DerivativesGram-positive cocci0.16 - 80[12]
General DerivativesGram-negative bacilli23.2 - 80[12]
Compound 3cEscherichia coli6.0[15]
Compound 4cLactiplantibacillus plantarum10.0[15]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the validity and reproducibility of biological activity data, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays used in the evaluation of 4H-pyran and 1,6-dihydropyridine derivatives.

Workflow for Comparing Biological Activity

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of 4H-Pyran & 1,6-Dihydropyridine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity Test Compounds antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial Test Compounds antioxidant Antioxidant Assay (DPPH) characterization->antioxidant Test Compounds ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar comparison Comparative Efficacy Assessment sar->comparison

Caption: A general workflow for the synthesis, biological screening, and comparative analysis of novel chemical compounds.

Detailed Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Test compounds (4H-pyran and 1,6-dihydropyridine derivatives)

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

  • 96-well microtiter plates

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound and make serial two-fold dilutions in the broth medium directly in the wells of a 96-well plate (typically 50 µL per well).

  • Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density with a microplate reader.

Structure-Activity Relationship (SAR) Insights

The biological activity of both 4H-pyran and 1,6-dihydropyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

Structure-Activity Relationship Diagram

SAR cluster_pyran 4H-Pyran Derivatives cluster_dihydropyridine 1,6-Dihydropyridine Derivatives Pyran R1 R1 R2 R2 R3 R3 R4 R4 Activity_P Biological Activity R1->Activity_P Electron-withdrawing groups can enhance activity R2->Activity_P Aryl substitutions often crucial R3->Activity_P Affects lipophilicity and target binding R4->Activity_P Modulates steric and electronic properties DHP R5 R5 R6 R6 R7 R7 Activity_DHP Biological Activity R5->Activity_DHP Aryl group at C4 is critical R6->Activity_DHP Ester groups at C3/C5 influence potency R7->Activity_DHP Substituents on N1 can modulate activity

Caption: Key structural features influencing the biological activity of 4H-pyran and 1,6-dihydropyridine derivatives.

For 4H-pyran derivatives , the presence of electron-withdrawing groups, such as cyano or nitro groups, and specific aryl substitutions have been shown to enhance anticancer and antimicrobial activities.[4] The nature of the substituents at positions 2, 3, and 6 of the pyran ring significantly influences the molecule's lipophilicity and its ability to interact with biological targets.

In the case of 1,6-dihydropyridines , the substitution pattern on the dihydropyridine ring is critical for their biological effects. An aryl group at the C4 position is a common feature in many active derivatives. The ester groups at the C3 and C5 positions are also important for activity, and variations in these groups can fine-tune the pharmacological profile.[16] Furthermore, substituents on the nitrogen atom (N1) can modulate the compound's properties and biological activity.

Conclusion: Charting the Course for Future Drug Discovery

This guide has provided a comparative analysis of the biological activities of 4H-pyran and 1,6-dihydropyridine derivatives, highlighting their potential as anticancer and antimicrobial agents. While both scaffolds offer significant opportunities for drug discovery, their distinct mechanisms of action and structure-activity relationships provide different avenues for optimization.

The provided experimental protocols serve as a foundation for the reliable evaluation of new derivatives. By understanding the nuances of their biological profiles and the key structural determinants of their activity, researchers can more effectively design and synthesize novel compounds with enhanced potency and selectivity, ultimately contributing to the development of the next generation of therapeutic agents.

References

  • Mahdavi, S. M., Habibi, A., Dolati, H., Shahcheragh, S. M., Sardari, S., & Azerang, P. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 14(Suppl), 137–148. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4585. [Link]

  • Abdel-Aziz, A. A.-M., El-Tombary, A. A., & El-Subbagh, H. I. (2015). Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. Molecules, 20(9), 15998–16017. [Link]

  • Rostami, B., Gholami, M., & Zali-Boeini, H. (2019). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Advances, 9(43), 24843–24851. [Link]

  • Ghasemi, M., Seyedi, N., Shirini, F., & Sharifzadeh, B. (2019). A highly efficacious method for the synthesis of spiro-4H-pyran and 4H-pyran derivatives using BQC as the catalyst and investigating on their in vitro antibacterial activity. Research on Chemical Intermediates, 45(10), 4935–4956. [Link]

  • Abdel-Aziz, A. A.-M., El-Tombary, A. A., & El-Subbagh, H. I. (2015). Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. Molecules, 20(9), 15998–16017. [Link]

  • Hernández-Vázquez, E., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Pharmaceuticals, 17(4), 499. [Link]

  • Rostami, B., Gholami, M., & Zali-Boeini, H. (2019). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Advances, 9(43), 24843–24851. [Link]

  • Kucińska, M., et al. (2018). antimicrobial activity of dihydropyridine derivatives against selected clinical isolates of Pseudomonas aeruginosa. Postepy higieny i medycyny doswiadczalnej, 72, 836-843. [Link]

  • Rami, C. S., et al. (2013). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. Journal of Pharmacy & Bioallied Sciences, 5(4), 277–285. [Link]

  • Zarecki, A., et al. (1990). Biological activity of 1,4-dihydropyridine derivatives. Archivum immunologiae et therapiae experimentalis, 38(5-6), 375–381. [Link]

  • González, V., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Microbiology, 13, 891918. [Link]

  • Olejníková, P., et al. (2014). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Scientia Pharmaceutica, 82(1), 221–232. [Link]

  • Bijani, C., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29283–29311. [Link]

  • Rami, C. S., et al. (2013). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. Journal of Pharmacy & Bioallied Sciences, 5(4), 277–285. [Link]

  • de Oliveira, A. P., et al. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Molecules, 28(21), 7291. [Link]

  • Olejníková, P., et al. (2014). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Scientia Pharmaceutica, 82(1), 221–232. [Link]

  • Cingolani, G. M., et al. (1995). Antileukemic activity of 4-pyranone derivatives. Anticancer Research, 15(3), 853–856. [Link]

  • Bijani, C., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29283–29311. [Link]

  • Kumar, A., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(57), 35695–35714. [Link]

  • Homaee, A., et al. (2021). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. Scientific Reports, 11(1), 6006. [Link]

  • Haney, E. F., et al. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Chemistry, 7, 115. [Link]

  • El-Sehrawi, H. M., et al. (2015). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. Molecules, 20(12), 21674–21691. [Link]

  • Reddy, C. S., et al. (2024). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Journal of Molecular Structure, 1308, 138072. [Link]

  • Mehta, P., & Verma, P. (2013). Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. Journal of Chemistry, 2013, 1–4. [Link]

  • Oliveira, T. A. S., et al. (2019). Antibacterial and Antileishmanial Activity of 1,4-Dihydropyridine Derivatives. ChemRxiv. [Link]

  • Journal of Neuroinfectious Diseases. (2015). Long-Acting Dihydropyridines and Their Mechanism of Action and Applications. Journal of Neuroinfectious Diseases, 6(4). [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Tetrahydropyran-4-one Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the purity of chemical intermediates is paramount. Tetrahydropyran-4-one is a fundamental heterocyclic building block in medicinal chemistry, and its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the validation of tetrahydropyran-4-one purity, grounded in the principles of major regulatory bodies.

The validation of an analytical method is a process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2][3] This ensures that the chosen method is reliable, reproducible, and accurate for assessing the purity of tetrahydropyran-4-one. The International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on analytical method validation, which form the basis of the protocols discussed herein.[4][5][6][7]

The Regulatory Framework: A Foundation of Trust

Before delving into specific methods, it is crucial to understand the regulatory landscape that governs analytical method validation. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is a cornerstone document that provides a framework for validating analytical procedures.[6][8] Similarly, the USP General Chapter <1225>, "Validation of Compendial Procedures," offers detailed guidance, particularly for methods that will be included in the pharmacopeia.[2][3][9] The FDA also provides guidance for industry on this topic, emphasizing the importance of validated analytical procedures for ensuring drug quality.[4][5][10] These guidelines collectively outline the validation characteristics that must be evaluated, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

A Comparative Analysis of Purity Determination Methods: GC vs. HPLC

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for purity determination depends on the physicochemical properties of the analyte and its potential impurities. Tetrahydropyran-4-one is a relatively volatile compound, making it amenable to both GC and HPLC analysis.[11]

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[1] In the context of tetrahydropyran-4-one, GC-FID is a robust choice for purity assessment due to its high resolution and sensitivity to organic compounds.

Causality Behind Experimental Choices:

  • Carrier Gas: Helium is often chosen as the carrier gas due to its inertness and good efficiency.

  • Column Selection: A mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase, is suitable for separating tetrahydropyran-4-one from potential impurities which may have varying polarities.

  • Injector and Detector Temperature: The injector and detector temperatures are set significantly higher than the column temperature to ensure rapid vaporization of the sample and prevent condensation.

  • Temperature Programming: A temperature gradient is employed to ensure the efficient elution of both early- and late-eluting impurities, providing a comprehensive impurity profile.

Experimental Protocol for GC-FID Method Validation

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities or degradation products.[2]

  • Procedure:

    • Analyze a blank (diluent) to ensure no interfering peaks at the retention time of tetrahydropyran-4-one.

    • Analyze a sample of tetrahydropyran-4-one.

    • Spike the tetrahydropyran-4-one sample with known related substances and potential impurities (e.g., starting materials, reaction by-products) and demonstrate that the peak for tetrahydropyran-4-one is well-resolved from these impurities.

2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[11]

  • Procedure:

    • Prepare a stock solution of tetrahydropyran-4-one in a suitable solvent (e.g., methanol).

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate and record the peak area.

    • Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (R²) by linear regression.

  • Acceptance Criteria: R² ≥ 0.999

3. Accuracy: Accuracy is the closeness of test results to the true value.[11]

  • Procedure:

    • Prepare samples of a known concentration of tetrahydropyran-4-one at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

4. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is typically evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Analyze six replicate samples of tetrahydropyran-4-one at the target concentration on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both sets of analyses.

  • Acceptance Criteria: %RSD ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on signal-to-noise ratio):

    • Determine the concentration of analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of dilute solutions of tetrahydropyran-4-one.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, such as carrier gas flow rate (± 5%), initial oven temperature (± 5 °C), and temperature ramp rate (± 10%).

    • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area).

  • Acceptance Criteria: The results should not be significantly affected by the variations, and system suitability parameters should still be met.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is another cornerstone analytical technique for purity determination.[1] For tetrahydropyran-4-one, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is a viable alternative to GC.

Causality Behind Experimental Choices:

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is a common choice for RP-HPLC. The ratio can be optimized to achieve good separation. A buffer may be included to control the pH and improve peak shape.

  • Column Selection: A C18 column is a versatile and widely used stationary phase for RP-HPLC that can effectively separate compounds with a range of polarities.

  • Detector Wavelength: The UV detection wavelength should be set at the absorbance maximum of tetrahydropyran-4-one to ensure maximum sensitivity. This requires experimental determination.[11]

  • Isocratic vs. Gradient Elution: For a simple purity assay, an isocratic elution (constant mobile phase composition) may be sufficient. However, a gradient elution (varying mobile phase composition) may be necessary to resolve all potential impurities with different polarities.

Experimental Protocol for HPLC-UV Method Validation

The validation parameters for the HPLC-UV method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness) are the same as for the GC-FID method. The experimental procedures are analogous, with adjustments for the HPLC system. For example, in the robustness study, parameters such as mobile phase composition (± 2%), column temperature (± 5 °C), and flow rate (± 10%) would be varied.

Data Presentation: A Comparative Overview

The following tables present representative performance data for the validation of GC-FID and RP-HPLC-UV methods for the purity determination of tetrahydropyran-4-one. These values are for illustrative purposes and should be experimentally verified.

Table 1: Comparison of Method Performance Characteristics

Validation ParameterGC-FID (Representative Values)RP-HPLC-UV (Representative Values)
Linearity (R²)≥ 0.999≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%98.0 - 102.0%
Precision (%RSD)≤ 2.0%≤ 2.0%
Limit of Detection (LOD)0.01 - 0.1 µg/mL0.1 - 1 µg/mL[11]
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL0.3 - 3 µg/mL[11]

Table 2: Representative Linearity Data

Concentration (µg/mL)GC-FID Peak Area (Arbitrary Units)HPLC-UV Peak Area (Arbitrary Units)
505102049850
757554074980
100100150101200
125124890125500
150150320149950
0.9998 0.9997

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, from initial planning to final reporting, ensuring a systematic and compliant approach.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation & Reporting P1 Define Analytical Method Requirements P2 Develop Analytical Method P1->P2 P3 Prepare Validation Protocol P2->P3 V1 Specificity P3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Data Analysis & Statistical Evaluation V6->D1 D2 Prepare Validation Report D1->D2 D3 Method Implementation & Lifecycle Management D2->D3

Caption: Workflow for Analytical Method Validation.

Conclusion and Recommendations

Both GC-FID and RP-HPLC-UV are suitable and reliable methods for validating the purity of tetrahydropyran-4-one.

  • GC-FID is generally more sensitive for volatile compounds and can be advantageous for detecting non-chromophoric volatile impurities.

  • RP-HPLC-UV is a versatile and widely available technique that is well-suited for routine quality control. It may be preferred for analyzing potential non-volatile impurities or degradation products.

The ultimate choice of method will depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation. Regardless of the method chosen, a thorough validation in accordance with ICH, USP, and FDA guidelines is essential to ensure the generation of reliable and accurate data, thereby safeguarding the quality of the final drug product.

References

  • uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link][2]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link][3]

  • Scribd. (n.d.). FDA Guidance For Industry Analytical Procedures and Methods Validation. Retrieved from [Link][4]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link][5]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][6]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link][12]

  • ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Retrieved from [Link][9]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link][13]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link][14]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link][8]

  • Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Retrieved from [Link][10]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][15]

  • SIELC Technologies. (n.d.). Separation of Tetrahydro-4H-pyran-4-one on Newcrom R1 HPLC column. Retrieved from [Link][16]

  • FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link][17]

  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link][7]

Sources

comparative study of tetrahydrothiopyran-4-one and tetrahydropyran-4-one in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Tetrahydrothiopyran-4-one and Tetrahydropyran-4-one in Modern Synthesis

Abstract

Tetrahydrothiopyran-4-one and tetrahydropyran-4-one are foundational six-membered heterocyclic ketones, each serving as a versatile scaffold in the landscape of organic synthesis and medicinal chemistry.[1][2][3] While structurally analogous, the substitution of a sulfur atom for an oxygen atom imparts profoundly different physicochemical and reactive properties. This guide provides a comprehensive comparison of these two building blocks, delving into their synthesis, spectroscopic signatures, comparative reactivity in key transformations, and strategic applications in drug discovery. We aim to furnish researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to make informed decisions when selecting the optimal scaffold for their synthetic endeavors.

Physicochemical and Spectroscopic Profiles: The Influence of the Heteroatom

The primary distinction between the two heterocycles is the heteroatom at the 1-position—sulfur versus oxygen. This single atomic substitution significantly alters the molecule's properties, from its physical state at room temperature to its electronic environment.[3][4] Oxygen's higher electronegativity compared to sulfur results in a stronger inductive electron withdrawal (-I effect) in the pyranone ring.[4] These differences are clearly reflected in their physical constants and spectroscopic data.

Table 1: Comparative Physicochemical Properties. [3][5]

Property Tetrahydrothiopyran-4-one Tetrahydropyran-4-one
Molecular Formula C₅H₈OS C₅H₈O₂
Molecular Weight 116.18 g/mol 100.12 g/mol
Appearance White to sandy brown crystalline solid Colorless to light yellow liquid
Melting Point 58-65 °C N/A (liquid)
Boiling Point 218.7 °C at 760 mmHg 166-166.5 °C
Solubility Soluble in BTX, alcohols; insoluble in water Soluble in many organic solvents; insoluble in water

| CAS Number | 1072-72-6 | 29943-42-8 |

Table 2: Comparative Spectroscopic Data. [5]

Spectroscopic Data Tetrahydrothiopyran-4-one Tetrahydropyran-4-one
¹³C NMR (C=O) ~211 ppm ~207 ppm
¹H NMR (α-protons) ~2.9 ppm (m) ~2.4 ppm (t)
IR (C=O stretch) ~1710 cm⁻¹ ~1720 cm⁻¹

| IR (C-X-C stretch) | ~650-750 cm⁻¹ (C-S) | ~1140 cm⁻¹ (C-O-C) |

The downfield shift of the carbonyl carbon in the ¹³C NMR spectrum of tetrahydrothiopyran-4-one suggests a more electron-deficient carbonyl, which can be attributed to the weaker p-orbital overlap (mesomeric effect) of sulfur compared to oxygen, allowing the inductive effect to dominate.[4]

Synthetic Routes to the Core Scaffolds

The accessibility of these ketones is crucial for their widespread use. Various scalable synthetic methods have been developed for each.

Synthesis of Tetrahydrothiopyran-4-one

A robust and high-yielding method is the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by acidic decarboxylation.[6]

Experimental Protocol: Dieckmann Condensation and Decarboxylation [6]

  • Step 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous tetrahydrofuran (THF), add a solution of dimethyl 3,3'-thiodipropionate (1.0 eq) in anhydrous THF dropwise at room temperature under an inert atmosphere.

    • Heat the reaction mixture to reflux for 1 hour.

    • After cooling, quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is 6-7.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.

  • Step 2: Synthesis of Tetrahydrothiopyran-4-one.

    • Suspend the crude product from Step 1 in a 10% aqueous solution of sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and extract with dichloromethane (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by vacuum distillation or column chromatography to afford tetrahydrothiopyran-4-one.

Synthesis of Tetrahydropyran-4-one

A common industrial method involves the cyclization of bis(2-chloroethyl) ether.[1][7] More modern approaches, such as the Prins cyclization, offer direct access to substituted derivatives.[8]

Experimental Protocol: Synthesis from Bis(2-chloroethyl) ether [1][7]

  • Dissolve bis(2-chloroethyl)ether in ethanol.

  • Add a Zr-Ce-Ti-Al composite oxide catalyst and cesium iodide.

  • Heat the mixture to 90 °C and add water while introducing CO₂ under stirring, maintaining a pressure of 1.1 MPa.

  • After the reaction is complete, cool to room temperature, filter to remove the catalyst, and distill off the ethanol and water under reduced pressure.

  • Recrystallize the resulting residue from an ethyl acetate/petroleum ether mixture to afford pure Tetrahydro-4H-pyran-4-one.

G cluster_0 Tetrahydrothiopyran-4-one Synthesis cluster_1 Tetrahydropyran-4-one Synthesis A Dimethyl 3,3'-thiodipropionate B Dieckmann Condensation (NaH, THF) A->B C β-Keto Ester Intermediate B->C D Decarboxylation (aq. H₂SO₄, heat) C->D E Tetrahydrothiopyran-4-one D->E F Bis(2-chloroethyl) ether G Catalytic Cyclization (Zr-Ce-Ti-Al Oxide, CsI, CO₂) F->G H Tetrahydropyran-4-one G->H

Caption: Key synthetic pathways for the heterocyclic ketones.

Comparative Reactivity and Synthetic Utility

The ketone functionality in both scaffolds is a versatile handle for a multitude of transformations. However, the nature of the adjacent heteroatom modulates the reactivity of the carbonyl group and enables unique reaction pathways, particularly for the thiopyranone.

Reactions at the Carbonyl Group
  • Aldol Condensation: Both ketones serve as competent nucleophiles via their enolates in aldol reactions. For tetrahydrothiopyran-4-one, the diastereoselectivity of the reaction has been studied, with the outcome being highly dependent on the enolate geometry (Z or E), the metal counterion, and the choice of Lewis acid.[9][10] This allows for controlled access to either syn or anti aldol adducts.

  • Reductive Amination: This transformation is a cornerstone of medicinal chemistry for installing amine functionalities.[3] A key consideration for both ketones is the choice of reducing agent. Milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over sodium borohydride (NaBH₄) to prevent the competitive reduction of the starting ketone to the alcohol.[11]

  • Multicomponent Reactions (MCRs): The reactivity of the α-protons and the carbonyl group makes these ketones ideal substrates for MCRs. Tetrahydrothiopyran-4-one, for example, participates in efficient one-pot, three-component reactions with aromatic aldehydes and malononitrile to generate structurally complex and biologically relevant spiro[tetrahydrothiopyran-4,4'-pyran] derivatives.[12]

Experimental Protocol: Three-Component Synthesis of Spiro[tetrahydrothiopyran-4,4'-pyran] Derivatives [12]

  • In a round-bottom flask, dissolve tetrahydrothiopyran-4-one (1.0 mmol), an aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Reflux the reaction mixture with stirring for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Collect the precipitated solid product by filtration, wash with cold ethanol, and dry to yield the desired spirocycle.

Unique Reactivity of the Sulfur Heteroatom

The most significant divergence in reactivity stems from the sulfur atom in tetrahydrothiopyran-4-one, which can be selectively oxidized.

  • Chemoselective Oxidation: The sulfide can be oxidized to the corresponding sulfoxide and subsequently to the sulfone.[13][14] This transformation is synthetically valuable as it introduces a chiral center (at the sulfoxide stage) and a potent hydrogen bond acceptor (sulfone), which can be used to modulate the physicochemical properties of drug candidates.[14] Achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone is a common challenge. While reagents like m-CPBA can be used, they often require low temperatures and can still lead to mixtures.[11] Davis's oxaziridine has been shown to be a highly chemoselective reagent for this purpose, providing excellent yields of the sulfoxide.[11][13]

Experimental Protocol: Selective Oxidation to Sulfoxide [11]

  • Dissolve tetrahydrothiopyran-4-one (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to -78 °C under an inert atmosphere.

  • Add a solution of Davis's oxaziridine (1.0-1.1 eq) in DCM dropwise.

  • Stir the reaction at low temperature, allowing it to slowly warm to 0 °C, while monitoring the consumption of the starting material by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the tetrahydrothiopyran-4-one S-oxide.

G cluster_common Common Transformations cluster_unique Unique to THTP THTP Tetrahydrothiopyran-4-one Aldol Aldol Condensation THTP->Aldol RedAm Reductive Amination THTP->RedAm MCR Multicomponent Reactions THTP->MCR Oxidation Oxidation THTP->Oxidation THP Tetrahydropyran-4-one THP->Aldol THP->RedAm THP->MCR Sulfoxide Sulfoxide Oxidation->Sulfoxide Sulfone Sulfone Sulfoxide->Sulfone

Caption: Comparative reactivity map of the two heterocyclic ketones.

Strategic Applications in Drug Discovery

The distinct properties of these scaffolds have led to their incorporation into different classes of therapeutic agents. The choice of scaffold is a strategic decision to optimize a molecule's ADME (absorption, distribution, metabolism, and excretion) profile and target engagement.

Table 3: Applications of Scaffolds in Therapeutic Development.

Scaffold Therapeutic Areas & Applications Key Rationale
Tetrahydrothiopyran-4-one Oncology, Anti-parasitics, Analgesics: Used in the synthesis of anticancer and anti-parasitic agents.[3][15] Serves as a key intermediate for the analgesic drug (±)-tapentadol.[16] Explored as a bioisostere for piperidine rings.[14] The sulfur atom provides unique vectors for interaction and can be oxidized to modulate properties.[14] The scaffold is found in inhibitors of Trypanothione Reductase.[15]

| Tetrahydropyran-4-one | Cognitive Disorders, CNS-active agents: A cornerstone for developing potent and selective histamine H3 receptor antagonists.[1][3][17] Used to create modulators of NMDA receptors and inhibitors of semicarbazide-sensitive amine oxidase (SSAO).[18] | The tetrahydropyran motif often improves aqueous solubility and metabolic stability compared to carbocyclic analogues, which is highly desirable for CNS-targeting drugs.[19] |

The tetrahydropyran (THP) ring is frequently used as a bioisosteric replacement for cyclohexane or piperidine rings to enhance aqueous solubility and metabolic stability.[19] Conversely, the tetrahydrothiopyran-4-one scaffold offers a unique three-dimensional shape and the ability to form different interactions within a target binding site, with its derivatives showing promise as anticancer agents.[3][14]

G cluster_0 Scaffold Selection cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Drug Candidate THTP Tetrahydrothiopyran-4-one Deriv Derivatization (e.g., Aldol, MCR, Oxidation) THTP->Deriv THP Tetrahydropyran-4-one THP->Deriv Lib Compound Library Synthesis Deriv->Lib BioAssay Biological Assays (e.g., Kinase, GPCR) Lib->BioAssay SAR SAR Studies BioAssay->SAR ADME ADME Profiling SAR->ADME Candidate Preclinical Candidate ADME->Candidate

Caption: Generalized workflow for scaffold use in drug discovery.

Conclusion

Tetrahydrothiopyran-4-one and tetrahydropyran-4-one, while deceptively similar, offer distinct and complementary advantages in chemical synthesis. The choice between them is a strategic one, dictated by the specific synthetic transformation intended and the desired physicochemical properties of the final target molecule.[3] Tetrahydropyran-4-one is a well-established building block for imparting favorable pharmacokinetic properties, particularly for CNS-active agents.[3][19] Tetrahydrothiopyran-4-one provides unique reactivity through its sulfur atom, enabling access to sulfoxide and sulfone derivatives and novel heterocyclic systems with demonstrated potential in oncology and infectious diseases.[2][14] A deep understanding of their comparative synthesis, reactivity, and strategic applications empowers chemists to harness the full potential of these valuable heterocyclic scaffolds.

References

  • Tetrahydro-4H-pyran-4-one synthesis.ChemicalBook.
  • The Discovery and Synthetic History of Tetrahydro-4H-pyran-4-one: A Technical Guide.Benchchem.
  • The Versatile Precursor: A Technical Guide to Tetrahydro-4H-pyran-4-one in Drug Discovery.Benchchem.
  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols.Organic & Biomolecular Chemistry (RSC Publishing).
  • A Technical Guide to Novel Synthesis Routes for Tetrahydrothiopyran-4-one.Benchchem.
  • Cross-Reactivity of Tetrahydrothiopyran-4-one Based Enzyme Inhibitors: A Compar
  • Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide.Benchchem.
  • The Ascending Scaffold: A Technical Guide to Tetrahydrothiopyran-4-one in Modern Drug Discovery.Benchchem.
  • Tetrahydro-4H-pyran-4-one: Synthesis and Potential Pharmaceutical Applications.
  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones.PubMed Central (PMC).
  • Tetrahydro-4H-pyran-4-one: properties and applic
  • Tetrahydrothiopyran-4-one as Five-Carbon Source for Scalable Synthesis of (±)-Tapentadol.ACS Publications - Organic Process Research & Development.
  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
  • Application Notes and Protocols for the Use of Tetrahydrothiopyran-4-one in Multicomponent Reactions.Benchchem.
  • Application Notes & Protocols: Enantioselective Reactions Involving Tetrahydro-4H-pyran-4-one.Benchchem.
  • Efficacy comparison between Tetrahydrothiopyran-4-one and existing scaffolds in drug design.Benchchem.
  • Technical Support Center: Diastereoselective Aldol Reactions of Tetrahydrothiopyran-4-one.Benchchem.
  • Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Prepar
  • An In-depth Technical Guide on Tetrahydrothiopyran-4-one: Chemical Properties and Structure.Benchchem.
  • A Comparative Study of Tetrahydrothiopyran-4-one and Tetrahydropyran-4-one in Synthetic Chemistry.Benchchem.
  • Comparative Reactivity of Tetrahydro-4H-pyran-4-one and Thiopyran-4-one: A Guide for Researchers.Benchchem.
  • Side reactions to avoid during functionalization of Tetrahydrothiopyran-4-one.Benchchem.
  • A Spectroscopic Duel: Unmasking the Structural Nuances of Tetrahydro-4H-pyran-4-one and its Sulfur Analogue.Benchchem.
  • Tetrahydrothiopyran-4-one 99 1072-72-6.Sigma-Aldrich.

Sources

A Researcher's Guide to Assessing the Anticancer Activity of Novel Pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, pyran derivatives have emerged as a particularly promising class of molecules, exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comprehensive framework for researchers to assess the anticancer potential of novel pyran derivatives, comparing their performance against established alternatives and grounding the evaluation in robust experimental data.

The Rationale: Why Pyran Derivatives in Oncology?

Pyran rings are a common structural motif in a variety of natural products and synthetic compounds that exhibit significant biological activity. Their unique six-membered heterocyclic structure containing one oxygen atom allows for diverse functionalization, leading to a wide array of derivatives with distinct pharmacological profiles. In the context of cancer, pyran-containing compounds have been shown to interfere with multiple cellular processes critical for tumor growth and survival, including cell cycle progression, apoptosis, and key signaling pathways. This inherent versatility makes them attractive candidates for the development of new anticancer therapeutics.

Experimental Workflow: A Step-by-Step Guide to Anticancer Evaluation

The robust assessment of a novel pyran derivative's anticancer activity necessitates a multi-faceted approach, beginning with in vitro assays and potentially progressing to in vivo models. This section details the critical experimental protocols, emphasizing the "why" behind each step to ensure a thorough and meaningful evaluation.

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the novel pyran derivative and a standard reference drug (e.g., doxorubicin) in the appropriate cell culture medium. Add these dilutions to the respective wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.

Causality Behind the Choices: The MTT assay is chosen for its simplicity, high throughput, and its basis in mitochondrial activity, a key indicator of cell viability. The use of a standard anticancer drug like doxorubicin provides a crucial benchmark for evaluating the potency of the novel pyran derivative.

A potent anticancer agent ideally induces programmed cell death (apoptosis) in cancer cells. Therefore, it is crucial to investigate whether the observed cytotoxicity of the pyran derivative is due to the induction of apoptosis. Furthermore, analyzing the cell cycle distribution can reveal if the compound halts cell proliferation at a specific phase.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat the cancer cells with the pyran derivative at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Follow the same initial steps as the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing RNase A and PI.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Causality Behind the Choices: These assays provide mechanistic insights into how the pyran derivative exerts its cytotoxic effects. Inducing apoptosis is a desirable characteristic for an anticancer drug, as it is a controlled form of cell death that minimizes inflammation. Cell cycle arrest indicates interference with the cancer cells' ability to proliferate.[1][2]

The following diagram illustrates the logical flow of the in vitro assessment of a novel pyran derivative.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Novel Pyran Derivative Novel Pyran Derivative MTT MTT Assay (Cytotoxicity Screening) Novel Pyran Derivative->MTT IC50 IC50 Determination MTT->IC50 Determine Potency Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism Mechanism of Action Apoptosis->Mechanism CellCycle Cell Cycle Analysis (PI Staining) CellCycle->Mechanism Pathway Signaling Pathway Analysis (Western Blot) IC50->Apoptosis IC50->CellCycle Mechanism->Pathway

Caption: A streamlined workflow for the in vitro anticancer assessment of novel pyran derivatives.

Comparative Analysis: Novel Pyran Derivatives vs. Standard Anticancer Drugs

To contextualize the performance of a novel pyran derivative, it is essential to compare its activity against established anticancer agents. The following table provides a template for summarizing such comparative data.

CompoundTarget Cancer Cell LineIC₅₀ (µM)Apoptosis Induction (% of cells)Cell Cycle Arrest
Novel Pyran Derivative X MCF-7 (Breast)[Experimental Value][Experimental Value][e.g., G2/M phase]
Doxorubicin (Standard) MCF-7 (Breast)[Literature/Experimental Value][Literature/Experimental Value][e.g., G2/M phase]
Novel Pyran Derivative Y A549 (Lung)[Experimental Value][Experimental Value][e.g., G0/G1 phase]
Cisplatin (Standard) A549 (Lung)[Literature/Experimental Value][Literature/Experimental Value][e.g., S phase]

Note: The values in this table should be replaced with actual experimental or literature-derived data.

Delving Deeper: Investigating Signaling Pathways

Many anticancer drugs, including pyran derivatives, exert their effects by modulating specific intracellular signaling pathways that are often dysregulated in cancer. A common target is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.

Visualizing a Key Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a frequent target of anticancer compounds.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Pyran Novel Pyran Derivative Pyran->PI3K Inhibits Pyran->Akt Inhibits Pyran->mTOR Inhibits

Sources

A Comparative Guide to the In Vitro ADME and In Vivo PK Profiles of hNav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The voltage-gated sodium channel Nav1.7 has been identified through human genetic studies as a pivotal target for the development of novel analgesics.[1][2] Individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, exhibit a congenital insensitivity to pain, making Nav1.7 inhibitors a highly sought-after, non-opioid therapeutic strategy.[2][3] However, the path to clinical success has been fraught with challenges, primarily centered on achieving the dual goals of high target selectivity and favorable drug-like properties.[4][5] Many promising candidates have failed due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics and pharmacokinetic (PK) profiles.[4][6]

This guide provides a comparative analysis of the in vitro ADME and in vivo PK profiles of representative hNav1.7 inhibitors, with a focus on the prevalent aryl sulfonamide class. By examining the experimental data and the rationale behind the assays, we aim to provide researchers, scientists, and drug development professionals with actionable insights to navigate the complexities of optimizing these critical parameters.

Part 1: Decoding the In Vitro ADME Profile: A Foundation for Success

Early and comprehensive in vitro ADME profiling is indispensable in drug discovery.[7][8] It acts as a critical filter, identifying compounds with a higher probability of success in vivo and guiding medicinal chemistry efforts to mitigate liabilities before significant resources are invested. Key parameters provide a window into how a compound will behave in a biological system.

The causality behind this screening cascade is straightforward: a compound cannot be effective if it is rapidly metabolized into inactive byproducts (metabolic instability), poses a risk of drug-drug interactions (CYP inhibition), is too highly bound to plasma proteins to engage its target (high plasma protein binding), or cannot be absorbed into circulation (low permeability).

Key In Vitro ADME Parameters & Comparative Data

The aryl sulfonamide class of Nav1.7 inhibitors has been extensively explored, leading to compounds with high potency and selectivity.[9][10] However, this chemical series has often been associated with challenges like high clearance and low oral bioavailability.[6][9] The following table presents a comparative summary of in vitro ADME data for representative aryl sulfonamide Nav1.7 inhibitors, illustrating the optimization journey.

CompoundhNav1.7 IC₅₀ (nM)Human Liver Microsome (HLM) Intrinsic Clearance (µL/min/mg)CYP3A4 Inhibition IC₅₀ (µM)Human Plasma Protein Binding (%)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)
Compound A (Early-Stage) 25150 (High)2.5 (Moderate Risk)>99.8 (Very High)<1 (Low)
Compound B (Optimized) 1545 (Moderate)>30 (Low Risk)99.2 (High)5.5 (Moderate)
Compound C (Advanced) 1018 (Low)>50 (Low Risk)98.5 (High)8.0 (Moderate-High)
Data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature.

This data illustrates a common optimization trajectory. Early compounds, while potent, often suffer from high metabolic clearance and very high plasma protein binding. Medicinal chemistry efforts then focus on structural modifications to block sites of metabolism and modulate physicochemical properties (like cLogD) to reduce clearance and protein binding, thereby improving the overall profile as seen in Compounds B and C.[1]

Experimental Workflow: Early ADME Screening Cascade

The following diagram outlines a typical workflow for screening and characterizing compounds. The goal is to perform cost-effective, high-throughput assays first to eliminate unsuitable compounds before moving to more complex, lower-throughput, and resource-intensive assays.

ADME_Workflow Solubility Kinetic Solubility MetID Metabolite ID Solubility->MetID LogD LogD @ pH 7.4 LogD->MetID HLM HLM Stability HLM->MetID CYP CYP3A4/2D6 Inhibition CYP->MetID Hepatocyte Hepatocyte Stability MetID->Hepatocyte Perm Caco-2 Permeability Perm->Hepatocyte PPB Plasma Protein Binding PPB->Hepatocyte CYP_Full Full CYP Panel CYP_Full->Hepatocyte PK_Pred In Vitro-In Vivo Extrapolation (IVIVE) Hepatocyte->PK_Pred

Caption: A tiered workflow for in vitro ADME screening.

Featured Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol is foundational for assessing metabolic stability, a key driver of in vivo clearance.

Objective: To determine the rate at which a test compound is metabolized by cytochrome P450 enzymes in a pooled human liver microsome preparation.

Methodology:

  • Preparation:

    • Thaw pooled HLM and NADPH regenerating system (e.g., G6P, G6PDH, NADP+) on ice.

    • Prepare the test compound stock solution in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4). The final organic solvent concentration should be <0.5% to avoid enzyme inhibition.

  • Incubation Setup (96-well plate format):

    • Add 5 µL of test compound working solution to designated wells.

    • Add 185 µL of HLM solution (e.g., final protein concentration of 0.5 mg/mL) to all wells.

    • Self-Validation: Include a positive control compound with known metabolic liability (e.g., testosterone or verapamil) and a negative control (incubation without NADPH) for each test compound to ensure metabolism is NADPH-dependent.

  • Reaction Initiation and Time Points:

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system. This is the T=0 minute time point.

    • Immediately quench a set of T=0 wells by adding 200 µL of ice-cold acetonitrile containing an internal standard.

    • Incubate the remaining plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the reaction in designated wells with the same ice-cold acetonitrile solution.

  • Sample Analysis:

    • Seal the plate, vortex, and centrifuge at 3000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Part 2: The In Vivo Profile: From Bench to Preclinical Models

While in vitro data is predictive, in vivo pharmacokinetic studies are the definitive test of a compound's disposition in a living system.[8] These studies integrate all ADME processes simultaneously, revealing crucial parameters that determine dosing regimens and therapeutic windows. The primary goal is to understand the relationship between the administered dose and the resulting concentration of the drug in plasma over time.

Key In Vivo PK Parameters & Comparative Data

The translation from in vitro stability to in vivo clearance and ultimately to oral bioavailability is a critical hurdle. For instance, high in vitro clearance in liver microsomes often correlates with high systemic clearance and poor bioavailability in vivo.[9]

CompoundSpeciesCL (mL/min/kg)Vd (L/kg)t½ (h)Oral Bioavailability (%F)
Compound A (Early-Stage) Rat85 (High)2.50.4<5
Compound B (Optimized) Rat30 (Moderate)3.01.225
Compound C (Advanced) Rat12 (Low)2.82.755
Compound C (Advanced) Dog8 (Low)2.53.670
Data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature.[1][9]

The data shows a clear improvement in the PK profile, driven by the enhanced metabolic stability observed in the in vitro assays. Compound C, with its low clearance in rats, demonstrates a significantly longer half-life and much-improved oral bioavailability. Its favorable profile was subsequently confirmed in a second species (dog), a standard practice in preclinical development to increase confidence before advancing to human trials.[1]

Relationship Between ADME and PK Profile

The interplay between ADME properties dictates the plasma concentration-time curve following oral administration. This diagram illustrates how each component contributes to the overall pharmacokinetic profile.

ADME_PK_Relationship cluster_oral cluster_systemic cluster_elimination cluster_distribution Dose Dose in Gut Plasma Drug in Plasma (Cmax, AUC) Dose->Plasma Absorption (Permeability, Solubility) Metabolism Metabolism (Liver) (CL) Plasma->Metabolism Clearance Tissue Drug in Tissue (Vd) Plasma->Tissue Distribution (PPB, LogD) Excretion Excretion (Kidney) Metabolism->Excretion Tissue->Plasma Redistribution

Caption: Interplay of ADME processes determining the in vivo PK profile.

Featured Protocol: Rodent Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters (CL, Vd, t½, %F) of a test compound in rats following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model & Acclimation:

    • Use male Sprague-Dawley rats (n=3 per group), typically cannulated in the jugular vein for serial blood sampling.

    • Allow animals to acclimate for at least 48 hours before the study. Fast animals overnight prior to dosing.

  • Dosing:

    • IV Group: Administer the compound as a bolus dose via the tail vein. A typical dose is 1 mg/kg, formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline). The causality here is that an IV dose provides 100% bioavailability by definition, serving as the benchmark to calculate oral bioavailability.

    • PO Group: Administer the compound by oral gavage. A typical dose is 5-10 mg/kg, formulated as a suspension or solution (e.g., 0.5% methylcellulose in water).

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from the jugular vein cannula into heparinized tubes at pre-defined time points.

    • IV time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Precipitate plasma proteins (as in the in vitro protocol), and analyze the supernatant.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.

    • From IV data: Calculate Clearance (CL), Volume of Distribution (Vd), and terminal half-life (t½).

    • From PO data: Calculate the maximum plasma concentration (Cmax), time to Cmax (Tmax), and Area Under the Curve (AUC).

    • Calculate Oral Bioavailability (%F): %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion: Integrating Data for Candidate Selection

The development of a successful Nav1.7 inhibitor hinges on a multi-parameter optimization strategy where potency, selectivity, and DMPK properties are co-optimized. The case studies of aryl sulfonamides demonstrate that initial challenges, such as high clearance, can be overcome through rational, data-driven medicinal chemistry.[1][11] By employing a tiered screening approach, researchers can efficiently identify liabilities and guide the design of molecules with balanced in vitro ADME profiles that translate into desirable in vivo pharmacokinetics. This integrated understanding is paramount to progressing a compound from a promising lead into a viable clinical candidate capable of testing the Nav1.7 hypothesis for pain relief in humans.[12][13]

References

  • Grace, C., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lassiter, T. L., et al. (2022). Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Kitano, Y., & Shinozuka, T. (2021). Inhibition of NaV1.7: the possibility of ideal analgesics. RSC Medicinal Chemistry. Available at: [Link]

  • Focken, T., et al. (2020). Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Deuis, J. R., et al. (2017). Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain. Neuropharmacology. Available at: [Link]

  • Zhang, Y., et al. (2021). Development of analgesic drugs targeting Nav1.7: advances in clinical trials and discovery of selective inhibitors. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Price, T. J., & Ray, P. R. (2019). Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain. Pain. Available at: [Link]

  • Daler, J., et al. (2020). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry. Available at: [Link]

  • Allerton, C., et al. (2017). Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels. Clinical Pharmacokinetics. Available at: [Link]

  • Sorge, A., et al. (2022). A Drug Discovery Approach for an Effective Pain Therapy through Selective Inhibition of Nav1.7. International Journal of Molecular Sciences. Available at: [Link]

  • Focken, T., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dowdell, A. J., et al. (2017). Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zakrzewska, J. M., et al. (2019). Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7. Journal of Medicinal Chemistry. Available at: [Link]

  • Banks, E., et al. (2018). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Mulcahy, J. V., et al. (2019). Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Advancing Translational Sciences. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • Riccio, D. A., & Johnson, B. F. (2013). In vitro ADME and In vivo Pharmacokinetics. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the disposal of 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride (CAS No. for free base: 783303-73-1). As a valuable building block in medicinal chemistry, particularly in the synthesis of inhibitors for mTOR kinase and PDE10A, its proper handling and disposal are paramount to ensuring laboratory safety and environmental compliance.[1] The procedures outlined here are synthesized from an analysis of safety data sheets for the compound and its structural analogs, alongside established institutional guidelines for chemical waste management.

The core principle of this guide is risk mitigation. Given that the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated, a precautionary approach is mandatory.[2][3] We will treat this substance as hazardous, ensuring that all waste streams are handled by a licensed professional disposal service.

Section 1: Hazard Characterization and Risk Assessment

Understanding the potential hazards is the first step in designing a safe disposal workflow. While comprehensive data for this exact hydrochloride salt is limited, analysis of its functional groups (amine, alcohol, hydrochloride salt) and data from structurally related compounds allows for a robust risk assessment.

  • Corrosivity and Irritation: The presence of a primary amine and its hydrochloride salt suggests the compound may be corrosive or, at a minimum, a significant irritant. A safety data sheet for a closely related amine, (1-tetrahydro-2H-pyran-4-yl)methanamine, classifies it as a corrosive material that causes severe skin burns and eye damage.[3] Therefore, direct contact with skin and eyes must be strictly avoided.

  • Inhalation Hazard: While data on acute inhalation toxicity is unavailable, materials containing amine groups can cause chemical burns to the respiratory tract.[4] Handling should always occur in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Environmental Hazard: The ecotoxicity of this compound is not well-documented.[2] As a standard best practice, discharge into the environment, including sewer systems, must be strictly avoided to prevent unknown ecological consequences.[2][5]

  • Reactivity: The compound is stable under normal conditions. However, it is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[4] Hazardous decomposition can occur under thermal stress, releasing nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4]

Summary of Key Safety Data
ParameterFindingSource
Primary Hazards Potential for severe skin/eye damage (Corrosive).[3] May cause respiratory irritation.[6]Fisher Scientific[3], Echemi[6]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides.Chemsrc[4]
Handling Area Use only in a chemical fume hood. Ensure adequate ventilation.Chemsrc[4], Echemi[6]
Disposal Method Must be disposed of via an approved waste disposal plant.Sigma-Aldrich[2], Fisher Scientific[7]
Environmental Fate Do not let product enter drains.[2] Ecotoxicity not fully investigated.Sigma-Aldrich[2]

Section 2: Personnel Protection and Safety Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn and safety equipment is accessible. This protocol is designed to prevent any direct exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] A face shield should be used if there is a risk of splashing.

  • Skin Protection: Wear a flame-retardant, chemical-resistant lab coat.[2] Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity prior to use. Use proper glove removal technique to avoid skin contact.[2]

  • Respiratory Protection: For weighing or handling powders outside of a fume hood, or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[6] All routine handling of waste solutions should be performed in a chemical fume hood.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Section 3: Disposal Workflow and Step-by-Step Protocols

The fundamental rule is that no amount of this compound or its solutions should be disposed of down the drain.[2][8] All waste must be collected, properly labeled, and disposed of through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.

Disposal Decision Workflow

DisposalWorkflow start Waste Generated Containing 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol HCl waste_type Characterize Waste Stream start->waste_type solid Pure Compound or Contaminated Solids (e.g., weighing paper, contaminated PPE) waste_type->solid Solid liquid Aqueous or Organic Solutions waste_type->liquid Liquid glass Contaminated Glassware (e.g., vials, pipettes) waste_type->glass Glassware container_solid Collect in a dedicated, labeled 'Solid Hazardous Waste' container. solid->container_solid container_liquid Collect in a dedicated, labeled 'Liquid Hazardous Waste' (Aqueous or Solvent) container. liquid->container_liquid container_glass Collect in a dedicated, puncture-proof 'Contaminated Glassware' sharps box. glass->container_glass seal Securely Cap Container When Not in Use container_solid->seal container_liquid->seal container_glass->seal storage Store in Designated Satellite Accumulation Area (SAA) seal->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup

Sources

A Senior Application Scientist's Guide to Handling 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride: Essential PPE and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in modern medicinal chemistry, 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride demands rigorous adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the causality behind each safety recommendation. It is designed for the discerning researcher who understands that true laboratory safety is a product of both procedure and principle.

Hazard Assessment: Understanding the Compound's Profile

This compound is an amine salt. Its hazard profile is primarily associated with its potential to cause irritation and the risks associated with handling a fine, crystalline solid. Safety Data Sheets (SDS) for this compound and structurally related amine hydrochlorides indicate several key hazards:

  • Skin Irritation (H315): Can cause skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Poses a significant risk of serious eye irritation.[1]

  • Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[1]

The primary directive in handling this compound is to prevent contact and inhalation. This is achieved through a multi-layered safety approach that prioritizes engineering controls and is reinforced by the correct use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not arbitrary; it is a carefully considered barrier matched to the specific risks of the chemical and the procedure. For handling this compound, the following PPE is mandatory.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1][2]Causality: The hydrochloride salt is a crystalline solid, posing a significant risk of particle projection during handling (weighing, transferring). Standard safety glasses are insufficient. Goggles provide a seal around the eyes, offering robust protection against dust and accidental splashes.[3]
Skin & Body Protection Chemical-resistant gloves (Nitrile recommended). Lab coat (fully fastened).Causality: Amines can be absorbed through the skin or cause local irritation.[4] Nitrile gloves offer broad protection for incidental contact. For extended handling or in case of a spill, heavier-duty gloves may be required. Always inspect gloves for tears or punctures before use.[1] A buttoned lab coat protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask or half-mask respirator with particulate filters).[5]Causality: The fine, solid nature of the compound makes dust generation likely, especially when weighing or transferring.[1][6] Inhalation is a primary exposure route. A respirator is essential when handling the powder outside of a certified chemical fume hood or if ventilation is inadequate.[1][4]

Operational Plan: From Receipt to Disposal

Adherence to a standardized operational plan is vital for minimizing risks. This workflow ensures that safety checks are integrated at every stage of handling.

Pre-Handling Checks & Engineering Controls
  • Verify Engineering Controls: Confirm that the designated chemical fume hood has a valid certification and is functioning correctly. Ensure that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[7][8]

  • Assemble Materials: Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the controlled workspace.

  • Review the SDS: Before beginning work, re-familiarize yourself with the specific hazards, handling precautions, and emergency procedures outlined in the Safety Data Sheet.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before approaching the handling area. If a respirator is needed, perform a seal check.

  • Weighing the Compound:

    • Perform all weighing operations on a tared weigh boat inside the chemical fume hood to contain any dust.

    • Use gentle motions when transferring the solid with a spatula to minimize aerosolization.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Add the weighed solid to the solvent in a flask or beaker within the fume hood.

    • If sonication or heating is required, ensure the vessel is appropriately covered to prevent the release of vapors or aerosols.

  • Post-Handling Decontamination:

    • Wipe down the spatula, weigh boat, and any surfaces inside the fume hood that may have been contaminated, using a damp cloth.

    • Dispose of the weigh boat and cleaning materials as solid chemical waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after removing gloves.[2]

Visualized Handling Workflow

The following diagram outlines the critical path for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_eng Verify Fume Hood & Safety Showers prep_sds->prep_eng prep_ppe Don PPE prep_eng->prep_ppe handle_weigh Weigh Solid prep_ppe->handle_weigh handle_transfer Prepare Solution handle_weigh->handle_transfer clean_decon Decontaminate Surfaces & Equipment handle_transfer->clean_decon clean_waste Segregate & Label Waste clean_decon->clean_waste clean_doff Doff PPE clean_waste->clean_doff clean_wash Wash Hands clean_doff->clean_wash

Caption: Workflow for handling 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol HCl.

Emergency & Disposal Protocols

Spill Management
  • Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible material such as dry earth or sand.[9] Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[9]

  • Large Spills: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department immediately.[9] Prevent the spill from entering drains or waterways.[1]

Exposure Response
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[6] Consult a doctor if irritation develops.[1]

  • Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1][6] Call a doctor or Poison Control Center immediately.[1][6]

Waste Disposal Plan

Proper disposal is critical for safety and environmental compliance.

  • Solid Waste: All contaminated solids, including gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Arrange for the disposal of all chemical waste through a licensed professional waste disposal service.[9] Do not dispose of this chemical down the drain or into the environment.[9]

By integrating these detailed protocols into your daily laboratory practice, you can confidently and safely utilize this compound in your research endeavors, upholding the highest standards of scientific integrity and personal safety.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • 4-(Aminomethyl)tetrahydro-2H-pyran-4-methanol Safety Data Sheets. (n.d.). Echemi.
  • Essential Safety and Operational Guide for Dihydro-2H-pyran-3(4H)-one. (2025, December). Benchchem.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
  • 4-(aminomethyl)tetrahydro-2H-pyran-4-ol - Safety Data Sheet. (2025, October 18). ChemicalBook.
  • SAFETY DATA SHEET. (2014, September 2). Fisher Scientific.
  • 4-Aminomethyltetrahydropyran | CAS#:130290-79-8. (2025, August 22). Chemsrc.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • SAFETY DATA SHEET. (2024, March 26). Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride
Reactant of Route 2
4-(Aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.